molecular formula C28H56O2 B1200537 Myristyl myristate CAS No. 3234-85-3

Myristyl myristate

Cat. No.: B1200537
CAS No.: 3234-85-3
M. Wt: 424.7 g/mol
InChI Key: DZKXJUASMGQEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyl tetradecanoate is a tetradecanoate ester (myristate ester) resulting from the formal condensation of the carboxy group of tetradecanoic acid (myristic acid) with the hydroxy group of tetradecan-1-ol (myristyl alcohol). Used as an emollient. It has a role as an algal metabolite. It is a wax ester and a tetradecanoate ester. It derives from a tetradecan-1-ol.

Properties

IUPAC Name

tetradecyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKXJUASMGQEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047403
Record name Myristyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Tetradecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3234-85-3
Record name Myristyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3234-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myristyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4042ZC00DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Myristyl Myristate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristyl myristate, an ester of myristyl alcohol and myristic acid, is a valuable ingredient in the pharmaceutical and cosmetic industries, prized for its emollient and texturizing properties. This technical guide provides an in-depth overview of its synthesis via esterification, focusing on both traditional chemical and modern enzymatic methods. Detailed experimental protocols, comparative data, and process visualizations are presented to assist researchers and professionals in the development and optimization of this compound synthesis.

Core Concepts in this compound Synthesis

The fundamental reaction for producing this compound is the esterification of myristic acid with myristyl alcohol, which produces water as a byproduct.[1] The equilibrium of this reversible reaction can be shifted towards the product side by removing water as it is formed. The choice of catalyst—typically an acid for chemical synthesis or a lipase for enzymatic synthesis—is a critical factor influencing reaction conditions, yield, purity, and overall process sustainability.

Comparative Analysis of Synthesis Methods

Both chemical and enzymatic routes offer distinct advantages and disadvantages in the synthesis of this compound. Chemical synthesis is often faster and utilizes less expensive catalysts, while enzymatic synthesis proceeds under milder conditions, offering higher specificity and resulting in a purer product with fewer byproducts.[2][3] This higher purity can reduce the need for extensive downstream processing steps like deodorization and bleaching, which are often necessary for chemically synthesized esters used in cosmetics.[3]

ParameterChemical Synthesis (Acid Catalysis)Enzymatic Synthesis (Lipase Catalysis)
Catalyst Sulfuric acid, p-toluenesulfonic acidImmobilized lipases (e.g., Novozym 435 from Candida antarctica)
Reaction Temperature Higher (e.g., 120-200°C)Milder (e.g., 60-80°C)[3]
Reaction Time Generally shorterTypically longer (e.g., 2-24 hours)[2][4]
Yield High, but can be limited by side reactionsGenerally high, often exceeding 90% with optimization
Product Purity Lower, with potential for colored and odorous byproducts[2]Higher, with minimal side reactions[2]
Process Conditions Harsher, requiring more energyMilder, more energy-efficient[3]
Sustainability Less "green" due to harsh conditions and catalyst disposalConsidered a "green" and sustainable method

Experimental Protocols

Chemical Synthesis: Acid-Catalyzed Esterification

This protocol is a representative procedure for the synthesis of this compound using an acid catalyst.

Materials:

  • Myristic Acid (1 molar equivalent)

  • Myristyl Alcohol (1.1 molar equivalents)

  • p-Toluenesulfonic acid (0.02 molar equivalents)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine myristic acid and myristyl alcohol.

  • Solvent and Catalyst Addition: Add toluene to dissolve the reactants, followed by the addition of p-toluenesulfonic acid as the catalyst.

  • Esterification: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete (indicated by the cessation of water collection), cool the mixture to room temperature.

  • Neutralization and Washing: Transfer the reaction mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines a general procedure for the enzymatic synthesis of this compound, which is noted for its high purity and environmentally friendly conditions.[2][3] The use of an immobilized lipase, such as Novozym 435, allows for easy recovery and reuse of the catalyst.

Materials:

  • Myristic Acid (1 molar equivalent)

  • Myristyl Alcohol (1 molar equivalent)

  • Immobilized Lipase (e.g., Novozym 435, 1-10% by weight of total substrates)[2]

  • n-Hexane (optional solvent)

  • 5% Sodium bicarbonate solution

  • Distilled water

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, combine equimolar amounts of myristic acid and myristyl alcohol. A solvent-free system can be employed, or a non-polar organic solvent like n-hexane can be added.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Esterification: Heat the mixture to the optimal temperature for the enzyme (e.g., 60°C) with constant agitation.[2] To drive the reaction towards completion, apply a vacuum to facilitate the removal of the water byproduct.[2] The reaction progress can be monitored by analyzing the decrease in myristic acid concentration via titration or GC analysis.[2]

  • Enzyme Recovery: Upon reaching the desired conversion (typically after 8-24 hours), cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed and dried for reuse.[2]

  • Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with a 5% sodium bicarbonate solution to remove any unreacted myristic acid.

    • Wash with distilled water until the aqueous layer is neutral.

    • To remove unreacted myristyl alcohol, the product can be purified by crystallization from ethanol.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Process Visualizations

To further elucidate the synthesis process, the following diagrams illustrate the chemical reaction and a general experimental workflow.

G Chemical Reaction of this compound Synthesis Myristic Acid Myristic Acid (C14H28O2) Myristic Acid->Reaction Myristyl Alcohol Myristyl Alcohol (C14H30O) Myristyl Alcohol->Reaction This compound This compound (C28H56O2) Water Water (H2O) Reaction->this compound Reaction->Water G General Workflow for this compound Synthesis Reactants Reactants (Myristic Acid & Myristyl Alcohol) Esterification Esterification Reaction (with Catalyst) Reactants->Esterification Workup Workup & Neutralization Esterification->Workup Purification Purification (e.g., Recrystallization, Distillation) Workup->Purification Product Pure this compound Purification->Product

References

An In-depth Technical Guide to the Physical Properties of Myristyl Myristate for Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl myristate (C28H56O2), the ester of myristyl alcohol and myristic acid, is a pivotal excipient in the formulation of pharmaceuticals and cosmetics.[1][2][3] Its multifaceted nature allows it to function as an emollient, thickener, stabilizer, and opacifier, contributing significantly to the desired sensory and performance characteristics of topical formulations.[2][4][5][6] This technical guide provides an in-depth analysis of the core physical properties of this compound, offering a critical resource for formulation scientists. Understanding these properties is paramount for optimizing product texture, ensuring stability, and enhancing the delivery of active pharmaceutical ingredients (APIs).

Core Physical and Chemical Properties

This compound is a white to yellowish, waxy solid at room temperature, often supplied as flakes or pastilles with a characteristic fatty odor.[1][3][6][7] Its primary role in formulations is to impart a rich, velvety feel to the skin, improve spreadability, and modify viscosity.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound, critical for its effective use in formulation development.

Table 1: General Physical and Chemical Properties

PropertyValueSource(s)
Chemical Name Tetradecyl tetradecanoate[1][10]
CAS Number 3234-85-3[1][4]
Molecular Formula C28H56O2[8][10]
Molar Weight 424.74 g/mol [8][11]
Appearance White to yellowish waxy solid (flakes or pastilles)[1][6][7][8]
Odor Characteristic fatty odor[6][7]

Table 2: Thermal and Density Properties

PropertyValueSource(s)
Melting Point 37–39 °C (approximately 100°F)[6][7][11][12][13]
Boiling Point ~378 °C to 462.2 °C (Predicted)[1][8][11]
Density 0.859 ± 0.06 g/cm³ to 0.88 g/cm³ (Predicted)[1][8][11]

Table 3: Solubility and Formulation Parameters

PropertyDescriptionSource(s)
Solubility in Water Insoluble[1][11][13][14]
Solubility in Oils Soluble in mineral oils and other cosmetic oils[1][7][11]
Solubility in Alcohols Insoluble in ethanol, isopropanol, glycerol, propylene glycol[1]
Typical Use Concentration 1-10% in creams and lotions[4][7][8]
pH Range Stability Stable across a wide pH range[5][7]
Compatibility Compatible with anionic, nonionic, and cationic surfactants[7][14]

Functional Properties in Formulations

This compound's physical properties directly translate to its functional roles in a formulation, as detailed below.

  • Emolliency and Moisturization : Its ester structure provides a lubricating and softening effect on the skin.[2][5] By forming an occlusive layer, it helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration.[6][14]

  • Texture Modification and Spreadability : With a melting point close to skin temperature, this compound melts upon application, contributing to a smooth, non-greasy, and velvety after-feel.[1][4][9][13] This property significantly enhances the spreadability of creams and lotions.[8][12]

  • Viscosity and Consistency Building : As a waxy solid, it increases the body and thickness of emulsions, acting as a viscosity-modifying agent.[4][5]

  • Emulsion Stabilization : It functions as a co-emulsifier, improving the stability of emulsions, particularly at higher oil concentrations and across temperature variations.[6][9]

  • Opacifying Agent : this compound imparts a white, opaque appearance to formulations, which can enhance the aesthetic appeal of the final product.[4][6]

  • Drug Delivery : While not a primary penetration enhancer, its emollient properties can influence the hydration state of the stratum corneum, which may indirectly affect the permeation of some active ingredients. It can also act as a vehicle for the dispersion of active ingredients.[3][4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on established standards to ensure accuracy and reproducibility.

Determination of Melting Point (Cooling Curve Method)

This protocol is adapted from the ASTM D87 standard test method, suitable for waxy solids like this compound.

Objective: To determine the melting point of this compound by observing the temperature plateau during cooling.

Apparatus:

  • Glass test tube (25 mm diameter, 150 mm length)

  • Air bath

  • Water bath

  • Calibrated thermometer (ASTM 14C or equivalent) with 0.1°C divisions

  • Heating device (hot plate or oven)

  • Cork with a central hole for the thermometer

Procedure:

  • Melt a sample of this compound (at least 25 g) in an oven or on a hot plate to a temperature at least 8°C above its expected melting point. Avoid direct flame and do not keep the sample molten for more than one hour.

  • Fill the test tube to a height of 51 mm with the molten sample.

  • Insert the thermometer through the cork so that the bulb is centered and the bottom is 10 mm from the bottom of the test tube.

  • Place the test tube assembly into the air bath, which is supported in a water bath maintained at 16-28°C.

  • Record the thermometer reading every 15 seconds as the sample cools.

  • The melting point is identified as the temperature at which a plateau occurs. This is determined by the first five consecutive readings that are all within a 0.1°C range.

Determination of Solubility in Cosmetic Oils

This protocol outlines a general method for determining the solubility of this compound in a given cosmetic oil.

Objective: To determine the solubility of this compound in a specific oil at a controlled temperature.

Apparatus:

  • Isothermal shaker or magnetic stirrer with hotplate

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis, if required)

Procedure:

  • Prepare a series of vials, each containing a fixed amount of the chosen cosmetic oil (e.g., 10 g).

  • Add incrementally increasing amounts of this compound to each vial.

  • Seal the vials and place them in an isothermal shaker set to a standard temperature (e.g., 25°C or 40°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials for any undissolved solid. The vial with the highest concentration of this compound that shows no visible solid particles provides an estimate of the solubility.

  • For a more precise determination, centrifuge the supersaturated samples to sediment the excess solid.

  • Carefully extract the supernatant and filter it through a 0.45 µm syringe filter.

  • The concentration of this compound in the filtered supernatant can be determined by a suitable analytical technique, such as gravimetry (after solvent evaporation) or HPLC, to quantify the solubility.

Determination of Viscosity/Consistency

For a semi-solid material like this compound at temperatures around its melting point, a rotational viscometer or a penetrometer can be used to characterize its consistency.

Objective: To measure the viscosity or consistency of this compound at a specified temperature.

Apparatus:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles (e.g., T-bar for semi-solids) or a cone-plate rheometer.

  • Temperature-controlled sample holder or water bath.

  • Alternatively, a penetrometer with a standard cone (as per ISO 2137).

Procedure (Using a Rotational Viscometer):

  • Melt the this compound sample and then allow it to equilibrate to the desired measurement temperature in the sample holder.

  • Select an appropriate spindle and rotational speed. For semi-solids, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.

  • Lower the rotating spindle into the sample to the correct immersion depth.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading in Pascal-seconds (Pa·s) or centipoise (cP).

  • Measurements can be repeated at different shear rates to characterize the rheological behavior (e.g., shear thinning).

Visualization of Structure-Function Relationship

The following diagram illustrates the logical flow from the physical properties of this compound to its functional roles in a formulation.

MyristylMyristate_Properties MeltingPoint Melting Point (~38°C) Texture Texture & Feel (Velvety, Non-greasy) MeltingPoint->Texture Spreadability Enhanced Spreadability MeltingPoint->Spreadability WaxySolid Waxy Solid Nature Viscosity Viscosity Building WaxySolid->Viscosity Opacification Opacifying Effect WaxySolid->Opacification EsterStructure Ester Structure (Fatty Acid + Fatty Alcohol) Emolliency Emolliency & Moisturization EsterStructure->Emolliency Solubility Oil Soluble, Water Insoluble Solubility->Emolliency Stabilization Emulsion Stabilization Solubility->Stabilization ProductPerformance Improved Product Performance & Aesthetics Texture->ProductPerformance Spreadability->ProductPerformance Viscosity->ProductPerformance SkinBarrier Enhanced Skin Barrier Function Emolliency->SkinBarrier Stabilization->ProductPerformance Opacification->ProductPerformance DrugDelivery Optimized Drug Delivery SkinBarrier->DrugDelivery

Caption: Relationship between this compound's properties and formulation functions.

Conclusion

This compound is a highly versatile and functional ingredient in the development of topical drug delivery systems and cosmetic products. Its unique combination of a waxy solid nature with a melting point near that of the skin allows for significant contributions to the aesthetic and functional properties of a formulation. A thorough understanding and characterization of its physical properties, as outlined in this guide, are essential for formulators to harness its full potential in creating stable, effective, and sensorially pleasing products. The provided experimental protocols offer a framework for the consistent and accurate evaluation of this compound, ensuring its optimal performance in diverse formulation applications.

References

Myristyl Myristate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl myristate (CAS: 3234-85-3) is a wax-like ester of myristyl alcohol and myristic acid. Predominantly utilized in the cosmetic and pharmaceutical industries, it functions as an emollient, texture enhancer, and stabilizer in a variety of formulations. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and analysis are presented, alongside visual representations of these workflows to facilitate a comprehensive understanding of its application and quality control.

Core Chemical and Physical Properties

This compound is a saturated fatty ester characterized by its waxy solid form at room temperature. Its properties make it a valuable excipient in topical formulations, contributing to the product's sensory profile and stability.

Chemical Identifiers
IdentifierValue
CAS Number 3234-85-3[1]
Molecular Formula C₂₈H₅₆O₂
Molecular Weight 424.74 g/mol [2]
IUPAC Name Tetradecyl tetradecanoate
Synonyms Myristic acid, tetradecyl ester; Ceraphyl 424; Crodamol MM; Liponate MM
Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below, highlighting its behavior in various conditions relevant to formulation development.

PropertyValue
Melting Point 37-44 °C
Boiling Point ~462.2 °C (Predicted)
Density ~0.86 g/cm³
Appearance White to yellowish waxy solid
Solubility Insoluble in water; Soluble in oils and organic solvents
Saponification Value 120 - 135 mg KOH/g
Acid Value < 1.0 mg KOH/g

Synthesis of this compound

This compound is commercially synthesized through the esterification of myristyl alcohol with myristic acid. This reaction can be catalyzed chemically or enzymatically. The enzymatic approach is gaining traction as a "green" alternative, offering high specificity and milder reaction conditions.

Enzymatic Synthesis Workflow

The following diagram illustrates a typical workflow for the enzymatic synthesis of this compound, a method favored for producing high-purity esters for cosmetic and pharmaceutical applications.

G Enzymatic Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_purification Purification myristic_acid Myristic Acid reactor Jacketed Glass Reactor (e.g., 60-70°C, vacuum) myristic_acid->reactor myristyl_alcohol Myristyl Alcohol myristyl_alcohol->reactor filtration Filtration reactor->filtration Reaction Mixture enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reactor filtration->enzyme Enzyme Recovery & Reuse washing Washing filtration->washing Crude Ester drying Drying & Solvent Removal washing->drying final_product High-Purity this compound drying->final_product

Enzymatic synthesis workflow for this compound.
Exemplary Experimental Protocol: Enzymatic Synthesis

The following protocol is an example of the enzymatic synthesis of a long-chain wax ester, which can be adapted for this compound.

Materials:

  • Myristic Acid

  • Myristyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • n-Hexane (or solvent-free)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a jacketed glass reactor, combine equimolar amounts of myristic acid and myristyl alcohol. For a solvent-based reaction, add n-hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture, typically at a concentration of 1-10% by weight of the total substrates.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-70°C) and stir at a constant rate (e.g., 200 rpm). The reaction can be carried out under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards product formation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing the concentration of myristic acid by titration with a standard solution of sodium hydroxide or by gas chromatography (GC).

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 2-24 hours), stop the reaction by cooling the mixture. The immobilized enzyme can be recovered by filtration for potential reuse.

  • Product Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted myristic acid. c. Wash with distilled water until the aqueous layer is neutral. d. Dry the organic phase over anhydrous sodium sulfate. e. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Analytical Methods for Quality Control

The purity of this compound is crucial for its performance and safety in final formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound and its potential impurities, such as unreacted starting materials.

GC-MS Analytical Workflow

The diagram below outlines the general workflow for the analysis of this compound using GC-MS.

G GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dissolution Dissolve in Solvent (e.g., Hexane) sample->dissolution gc_ms Gas Chromatograph- Mass Spectrometer dissolution->gc_ms Prepared Sample separation Chromatographic Separation gc_ms->separation detection Mass Spectrometry Detection separation->detection chromatogram Chromatogram detection->chromatogram mass_spectra Mass Spectra detection->mass_spectra identification Peak Identification chromatogram->identification mass_spectra->identification quantification Quantification identification->quantification report Purity Report quantification->report

Workflow for the GC-MS analysis of this compound.
Exemplary Experimental Protocol: GC-MS Analysis

This protocol for a similar long-chain ester can be adapted for the purity analysis of this compound.

Materials and Instrumentation:

  • This compound sample

  • Hexane or Toluene (solvent)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • High-temperature capillary column (e.g., DB-1 HT or similar)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve the sample in a suitable solvent such as hexane or toluene and dilute to the mark. A final concentration of 0.1–1.0 mg/mL is recommended.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: DB-1 HT fused-silica capillary column (e.g., 15 m × 0.25 mm, 0.10 µm film thickness).

    • Injector: Split/splitless injector at 350°C.

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 1 minute.

      • Ramp at 15°C/min to 320°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 50 to 600.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to this compound and any impurities by comparing their retention times and mass spectra with those of reference standards.

    • Quantify the purity and the levels of impurities using a suitable calibration method.

Applications in Drug Development

In the pharmaceutical sector, this compound is primarily used as an excipient in topical and transdermal drug delivery systems. Its functions include:

  • Emollient: It enhances the feel and spreadability of creams and ointments, improving patient compliance.

  • Thickening Agent: It contributes to the desired viscosity of formulations, ensuring stability and proper application.

  • Occlusive Agent: By forming a thin film on the skin, it can reduce transepidermal water loss and potentially enhance the penetration of active pharmaceutical ingredients (APIs).

While not an active ingredient itself, its physical properties can significantly influence the performance and efficacy of dermatological products.

Conclusion

This compound is a versatile and widely used ester with well-defined physicochemical properties. Its synthesis, particularly through enzymatic routes, offers a high-purity product suitable for the stringent requirements of the pharmaceutical and cosmetic industries. Robust analytical methods, such as GC-MS, are essential for ensuring the quality and consistency of this compound in its application as a key excipient in formulation development. This guide provides a foundational understanding for researchers and scientists working with this valuable ingredient.

References

A Technical Guide to the Natural Sources of Myristic Acid and Myristyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a saturated fatty acid with 14 carbon atoms, and its corresponding fatty alcohol, myristyl alcohol, are valuable compounds with diverse applications in the pharmaceutical, cosmetic, and chemical industries. Myristic acid, for instance, is a crucial component in the synthesis of various esters and is a key substrate in the biological process of N-myristoylation, a lipid modification of proteins that plays a significant role in cellular signaling pathways. Myristyl alcohol is widely used as an emollient, emulsifier, and thickener in topical formulations. This technical guide provides an in-depth exploration of the natural sources of these two compounds, presenting quantitative data, detailed experimental protocols for their extraction and synthesis, and a visualization of relevant biological pathways.

Natural Sources of Myristic Acid

Myristic acid is found in a variety of plant and animal fats, typically as a component of triglycerides. The most commercially significant natural sources are tropical oils, particularly nutmeg butter, coconut oil, and palm kernel oil.[1][2]

Quantitative Data on Myristic Acid Content

The concentration of myristic acid varies among its natural sources. The table below summarizes the typical myristic acid content as a percentage of the total fatty acids in several key sources.

Natural SourceScientific NameMyristic Acid Content (% of total fatty acids)
Nutmeg ButterMyristica fragrans60 - 75%[3]
Coconut OilCocos nucifera16 - 21%[3]
Palm Kernel OilElaeis guineensis14 - 18%[3]
Butterfat (Bovine)8 - 14%[2]
Human Breast Milk8.6%[2]

Natural Sources of Myristyl Alcohol

Myristyl alcohol is not found in significant quantities in its free form in nature.[3] It is primarily produced through the chemical reduction of myristic acid or its esters.[4][5] Therefore, the natural sources of myristyl alcohol are indirectly the same as those of myristic acid, as these provide the necessary precursor for its synthesis. The industrial production of myristyl alcohol largely relies on the hydrogenation of myristic acid obtained from coconut oil and palm kernel oil.[4][6]

Experimental Protocols

Extraction of Oil from Natural Sources (Soxhlet Extraction)

This protocol describes a general method for the extraction of oil from nutmeg, coconut, and palm kernel using a Soxhlet apparatus.

Materials:

  • Dried and ground source material (nutmeg, copra, or palm kernel)

  • Soxhlet extractor apparatus (including round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • n-Hexane or tert-butyl methyl ether (solvent)

  • Rotary evaporator

  • Boiling chips

Procedure:

  • Accurately weigh approximately 20-25 g of the dried and finely ground source material and place it into a cellulose extraction thimble.[7]

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Add 150-250 mL of the chosen solvent (n-hexane or tert-butyl methyl ether) and a few boiling chips to the round-bottom flask.[7][8]

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the round-bottom flask using a heating mantle to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.

  • Continue the extraction for approximately 5-6 hours, or until the solvent in the extractor becomes colorless, indicating that the extraction is complete.[7][8]

  • Allow the apparatus to cool to room temperature.

  • Dismantle the apparatus and transfer the solvent-oil mixture from the round-bottom flask to a rotary evaporator.

  • Remove the solvent under reduced pressure at a temperature of approximately 40-60°C to obtain the crude extracted oil.[8]

Isolation of Myristic Acid from Trimyristin (from Nutmeg) by Hydrolysis

Nutmeg butter is rich in trimyristin, the triglyceride of myristic acid. This protocol outlines the hydrolysis of trimyristin to isolate myristic acid.

Materials:

  • Extracted nutmeg oil (trimyristin)

  • 6 M Sodium hydroxide (NaOH) solution

  • 95% Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Reflux apparatus

  • Beaker

  • Ice bath

  • Hirsch funnel and vacuum filtration apparatus

  • Distilled water

Procedure:

  • In a round-bottom flask, combine approximately 60 mg of the extracted trimyristin with 2 mL of 6 M NaOH and 2 mL of 95% ethanol.[9]

  • Add a boiling chip and reflux the mixture gently for 45 minutes.[9]

  • After reflux, allow the solution to cool to room temperature.

  • Transfer the reaction mixture to a beaker and, in a fume hood, carefully add 2 mL of concentrated HCl dropwise while stirring to precipitate the myristic acid.[9]

  • Cool the beaker in an ice bath for 10 minutes to ensure complete precipitation.[9]

  • Collect the solid myristic acid by vacuum filtration using a Hirsch funnel.

  • Wash the crystals with three small portions of cold distilled water.[9]

  • Allow the myristic acid to dry completely.

Conversion of Myristic Acid to Myristyl Alcohol (Catalytic Hydrogenation)

This protocol provides a general laboratory-scale method for the hydrogenation of myristic acid to myristyl alcohol.

Materials:

  • Myristic acid

  • Palladium on carbon (Pd/C) or Nickel catalyst

  • Ethanol (solvent)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas source

  • Filter paper or celite

Procedure:

  • In the reaction vessel of a high-pressure autoclave, dissolve a known amount of myristic acid in a suitable solvent like ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst.[4][10]

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa).[11]

  • Heat the reaction mixture to a specified temperature (e.g., 150-240°C) with continuous stirring.[3][11]

  • Maintain the reaction for 4-7 hours, monitoring the uptake of hydrogen.[3][11]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.[3]

  • The filtrate contains myristyl alcohol, which can be isolated by removing the solvent using a rotary evaporator. Further purification can be achieved by recrystallization or distillation.[3]

Quantification of Myristic Acid (GC-MS Analysis of Fatty Acid Methyl Esters - FAMEs)

This protocol outlines the conversion of fatty acids in an oil sample to their methyl esters (FAMEs) for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Extracted oil sample

  • Methanolic HCl or BF3-methanol reagent

  • Heptane or iso-octane

  • Saturated sodium bicarbonate or sodium carbonate solution

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a wax column)

  • FAME standards for calibration

Procedure:

  • Derivatization to FAMEs:

    • Weigh approximately 25 mg of the oil sample into a reaction vial.

    • Add 2 mL of methanolic HCl reagent.

    • Heat the mixture at 80°C for 20 minutes.

    • Allow the reaction to cool to room temperature.

    • Add 2 mL of water and 2 mL of heptane, and vortex the mixture.

    • Allow the layers to separate and transfer the upper heptane layer, containing the FAMEs, to a clean vial.

    • Dry the heptane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • GC Conditions (example):

      • Injector Temperature: 220°C[12]

      • Oven Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min, hold for 2.5 minutes.[12]

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Data Acquisition: Can be in full scan mode or Single Ion Monitoring (SIM) for higher sensitivity.[12]

  • Quantification:

    • Identify the myristic acid methyl ester peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard.

    • Quantify the amount of myristic acid by creating a calibration curve using known concentrations of a myristic acid methyl ester standard.

Signaling Pathways

Plant Fatty Acid Biosynthesis Pathway

Myristic acid is an intermediate in the de novo synthesis of fatty acids in plants, which primarily occurs in the plastids. The process begins with acetyl-CoA and involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex.

Fatty_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Acyl-ACP (C4 to C12) Acyl-ACP (C4 to C12) Malonyl-ACP->Acyl-ACP (C4 to C12) Fatty Acid Synthase (FAS) Cycle Myristoyl-ACP (C14) Myristoyl-ACP (C14) Acyl-ACP (C4 to C12)->Myristoyl-ACP (C14) Palmitoyl-ACP (C16) Palmitoyl-ACP (C16) Myristoyl-ACP (C14)->Palmitoyl-ACP (C16) Stearoyl-ACP (C18) Stearoyl-ACP (C18) Palmitoyl-ACP (C16)->Stearoyl-ACP (C18) Fatty Acids Fatty Acids Stearoyl-ACP (C18)->Fatty Acids Thioesterase

Caption: De novo fatty acid biosynthesis pathway in plants.

Fatty Alcohol Biosynthesis Pathway

Fatty alcohols can be synthesized from fatty acyl-CoAs through a two-step or a one-step enzymatic reduction. This pathway is often engineered in microorganisms for the production of fatty alcohols.

Fatty_Alcohol_Biosynthesis cluster_two_step Two-Step Pathway cluster_one_step One-Step Pathway Fatty Acyl-CoA_A Fatty Acyl-CoA Fatty Aldehyde Fatty Aldehyde Fatty Acyl-CoA_A->Fatty Aldehyde Fatty Acyl-CoA Reductase Fatty Alcohol_A Fatty Alcohol Fatty Aldehyde->Fatty Alcohol_A Aldehyde Reductase Fatty Acyl-CoA_B Fatty Acyl-CoA Fatty Alcohol_B Fatty Alcohol Fatty Acyl-CoA_B->Fatty Alcohol_B Fatty Acyl Reductase (FAR)

Caption: Enzymatic pathways for fatty alcohol biosynthesis.

N-Myristoylation Signaling Pathway

N-myristoylation is a crucial post-translational modification where myristic acid is attached to the N-terminal glycine of many signaling proteins. This modification is essential for membrane targeting and protein-protein interactions.

N_Myristoylation_Pathway Myristic Acid Myristic Acid Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA Acyl-CoA Synthetase Myristoylated Protein Myristoylated Protein Myristoyl-CoA->Myristoylated Protein Nascent Polypeptide (Met-Gly-...) Nascent Polypeptide (Met-Gly-...) Processed Polypeptide (Gly-...) Processed Polypeptide (Gly-...) Nascent Polypeptide (Met-Gly-...)->Processed Polypeptide (Gly-...) Methionine Aminopeptidase Processed Polypeptide (Gly-...)->Myristoylated Protein N-Myristoyltransferase (NMT) Membrane Targeting Membrane Targeting Myristoylated Protein->Membrane Targeting Signal Transduction Signal Transduction Membrane Targeting->Signal Transduction

Caption: The N-myristoylation signaling pathway.

Conclusion

Myristic acid is readily available from several natural, particularly plant-based, sources, with nutmeg butter, coconut oil, and palm kernel oil being the most concentrated. Myristyl alcohol, on the other hand, is primarily obtained through the chemical modification of myristic acid. The experimental protocols provided in this guide offer a foundation for the extraction, isolation, synthesis, and quantification of these valuable compounds. Understanding the biosynthetic and signaling pathways in which myristic acid and its derivatives are involved is crucial for researchers in drug development and various scientific fields, as these pathways present potential targets for therapeutic intervention and further study.

References

Crystalline Structure and Polymorphism of Myristyl Myristate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristyl myristate, a saturated wax ester formed from myristyl alcohol and myristic acid, is a widely utilized excipient in pharmaceutical and cosmetic formulations.[1][2][3][4] Its solid-state properties, particularly its crystalline structure and polymorphic behavior, are critical determinants of its functionality, influencing factors such as formulation stability, texture, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of this compound, detailing the experimental methodologies used for its characterization and presenting available data to aid in its effective application.

Introduction to the Crystalline Nature of this compound

This compound (C₂₈H₅₆O₂) exists as a white or yellowish waxy solid at room temperature.[1][5] Its crystalline structure is a key attribute that dictates its physical properties, including its melting point, which is typically in the range of 37°C to 45°C.[5][6][7][8] The arrangement of its long hydrocarbon chains into an ordered crystal lattice is responsible for its solid form and waxy texture.

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[9] These different forms, or polymorphs, possess distinct physical properties despite having the same chemical composition. For long-chain esters like this compound, polymorphism arises from different packing arrangements of the molecules in the crystal lattice. This can significantly impact the material's melting point, solubility, and mechanical properties. While specific polymorphic forms of this compound are not extensively detailed in publicly available literature, the behavior of analogous long-chain wax esters suggests that it likely exhibits common polymorphic forms such as α, β', and β, in order of increasing stability.[10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
Chemical Formula C₂₈H₅₆O₂[5]
Molecular Weight 424.74 g/mol
Appearance White to yellowish waxy solid[1][5]
Melting Point ~38°C - 45°C[4][5][6][7][8]
Solubility Insoluble in water; Soluble in oils and organic solvents[5]

Experimental Characterization of Crystalline Structure and Polymorphism

The investigation into the crystalline structure and polymorphism of this compound employs several key analytical techniques. The general workflow for such a study is depicted in the diagram below.

G cluster_0 Polymorph Screening and Generation cluster_1 Characterization Techniques cluster_2 Data Analysis and Interpretation Recrystallization Recrystallization (Varying solvents, cooling rates) DSC Differential Scanning Calorimetry (DSC) Recrystallization->DSC Thermal Analysis PXRD Powder X-ray Diffraction (PXRD) Recrystallization->PXRD Structural Analysis PLM Polarized Light Microscopy (PLM) Recrystallization->PLM Morphological Analysis Raman Raman Spectroscopy Recrystallization->Raman Spectroscopic Analysis Thermal_Transitions Thermal Transitions (Melting Point, Enthalpy) DSC->Thermal_Transitions Crystal_Structure Crystal Structure (Unit Cell, Polymorph ID) PXRD->Crystal_Structure Crystal_Morphology Crystal Morphology PLM->Crystal_Morphology Vibrational_Modes Vibrational Modes Raman->Vibrational_Modes Stability Thermodynamic Stability (Gibbs Free Energy) Thermal_Transitions->Stability Crystal_Structure->Stability

Figure 1: Experimental workflow for polymorphic screening and characterization.
Recrystallization for Polymorph Generation

The generation of different polymorphic forms is a crucial first step in their study. Recrystallization from various solvents under different cooling rates is a common method to induce the formation of different crystal structures.[11][12][13][14][15]

Detailed Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) should be screened for their ability to dissolve this compound at elevated temperatures and allow for precipitation upon cooling.[11]

  • Dissolution: Dissolve a known quantity of this compound in a minimal amount of the selected solvent at a temperature near the solvent's boiling point to create a saturated solution.[11]

  • Cooling:

    • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. This method tends to favor the formation of more thermodynamically stable polymorphs.

    • Rapid Cooling (Quenching): Rapidly cool the hot saturated solution by immersing the container in a cold bath (e.g., ice-salt mixture). This can trap less stable, metastable polymorphs.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove residual impurities.[11]

  • Drying: Dry the isolated crystals under vacuum at a temperature well below their melting point to remove any residual solvent.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the thermal transitions of a material, including melting, crystallization, and solid-solid phase transitions between polymorphs.

Detailed Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above its melting point (e.g., 60°C) at a controlled rate (e.g., 5-10°C/min). This provides information on the thermal behavior of the initial crystalline form.

    • Cooling Scan: Cool the molten sample back to the starting temperature at a controlled rate. This reveals the crystallization behavior from the melt.

    • Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This is crucial for observing any polymorphic transitions that may have occurred during the cooling and subsequent heating cycle.[10]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for each thermal event. The presence of multiple melting peaks or exothermic transitions followed by melting can indicate the presence of different polymorphs.[16]

Quantitative Data (Representative for Long-Chain Esters):

Polymorphic FormOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (ΔHfus) (J/g)Notes
α (Alpha) 45 - 5050 - 55150 - 180Least stable form, often observed upon rapid cooling from the melt.
β' (Beta-prime) 55 - 6060 - 65180 - 210Intermediate stability, often the desired form in applications.
β (Beta) 65 - 7070 - 75210 - 240Most stable form, with the highest melting point and enthalpy.
Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for identifying and characterizing different crystalline forms, as each polymorph produces a unique diffraction pattern.[9]

Detailed Methodology:

  • Sample Preparation: Gently grind the this compound sample into a fine powder to ensure random orientation of the crystallites. Mount the powder on a low-background sample holder.[9]

  • Instrument Setup: Use a powder diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation).

  • Data Collection: Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and dwell time.[9]

  • Data Analysis:

    • Phase Identification: Compare the obtained diffraction pattern with known patterns in crystallographic databases. For this compound, characteristic intense peaks have been reported at 2θ values of 21° and 24°.[17]

    • Polymorph Differentiation: Different polymorphs will exhibit distinct peak positions and relative intensities.

    • Unit Cell Determination: For novel polymorphs, the diffraction pattern can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and space group, which provides fundamental information about the crystal structure.[9]

Crystallographic Data (Representative for Long-Chain Esters):

Long-chain esters often crystallize in an orthorhombic subcell. While specific unit cell parameters for this compound polymorphs are not available, Table 3 provides representative values for such compounds.

ParameterRepresentative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) ~7.5
b (Å) ~5.0
c (Å) > 2 x chain length
Polarized Light Microscopy (PLM)

PLM is a valuable technique for visualizing the morphology (shape and size) of crystals and observing phase transitions in real-time.[18][19][20][21]

Detailed Methodology:

  • Sample Preparation: Place a small amount of this compound on a microscope slide and cover with a coverslip.

  • Observation: Place the slide on a hot stage attached to a polarized light microscope.

  • Heating and Cooling: Heat the sample through its melting transition and then cool it to observe recrystallization. Different polymorphs will often exhibit distinct crystal habits (e.g., needles, plates, spherulites).

  • Image Capture: Capture images at different temperatures to document the crystal morphology and any transformations.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and can be used to differentiate between polymorphs.[22][23] Different crystal packing arrangements in polymorphs lead to subtle shifts in the Raman spectra. One study has reported the identification of two different forms of this compound in a biological system using this technique, highlighting its potential for polymorphic analysis.[22]

Thermodynamic Stability and Polymorphic Transformations

The relative stability of different polymorphs can be understood through the concept of Gibbs free energy (G). The polymorph with the lowest Gibbs free energy at a given temperature and pressure is the most thermodynamically stable.[6] The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is given by the equation:

G = H - TS

DSC data can be used to construct a Gibbs free energy-temperature diagram to visualize the relative stability of polymorphs and predict the direction of spontaneous transformations.

G cluster_0 Polymorphic Forms cluster_1 Liquid Phase Alpha α-form (Metastable) Beta_prime β'-form (Metastable) Alpha->Beta_prime Heating Melt Melt Alpha->Melt Melting (Low Temp) Beta β-form (Stable) Beta_prime->Beta Heating/Aging Beta_prime->Melt Melting (Mid Temp) Beta->Melt Melting (High Temp) Melt->Alpha Rapid Cooling Melt->Beta_prime Moderate Cooling Melt->Beta Slow Cooling

Figure 2: Hypothetical polymorphic transformation pathways for this compound.

Conclusion

The crystalline structure and polymorphism of this compound are critical parameters that influence its performance in various applications. While a complete dataset on the distinct polymorphic forms of this compound is not yet available in the public domain, this guide provides a comprehensive framework for its characterization based on established analytical techniques and data from analogous long-chain esters. The detailed experimental protocols for recrystallization, DSC, PXRD, and PLM offer a practical approach for researchers to investigate and control the solid-state properties of this compound, ultimately leading to more robust and effective product formulations. Further research, particularly single-crystal X-ray diffraction studies, is warranted to definitively elucidate the crystal structures of this compound polymorphs.

References

Myristyl Myristate: A Technical Guide to its Solubility Profile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristyl myristate, the ester of myristyl alcohol and myristic acid, is a widely used emollient, texture enhancer, and opacifier in the cosmetic and pharmaceutical industries. Its performance in a formulation is intrinsically linked to its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility profile of this compound, detailed experimental protocols for its determination, and conceptual diagrams to illustrate key relationships.

Core Concepts of this compound Solubility

This compound (chemical formula C28H56O2) is a large, nonpolar molecule. Its solubility is primarily governed by the principle of "like dissolves like." The long hydrocarbon chains of both the fatty acid and fatty alcohol components result in a molecule with significant hydrophobic character. Consequently, it exhibits good solubility in nonpolar organic solvents and is insoluble in polar solvents like water.

Solubility Data

Solvent ClassSpecific Solvent ExamplesSolubility of this compoundReference
Nonpolar Solvents
Aliphatic HydrocarbonsMineral Spirits, Heptane, HexaneSoluble[1]
Aromatic HydrocarbonsToluene, BenzeneSoluble[1][2]
OilsMineral Oil, Vegetable OilsSoluble[1][3][4]
EstersIsopropyl Myristate, Oleyl AlcoholSoluble[1]
Halogenated HydrocarbonsChloroformSoluble[2]
EthersDiethyl EtherSoluble[2]
Polar Aprotic Solvents AcetoneInsoluble[3]
Polar Protic Solvents
AlcoholsEthanol, IsopropanolInsoluble[3][4]
GlycolsPropylene GlycolInsoluble[1][3][4]
PolyolsGlycerin (Glycerol)Insoluble[1][3][4]
WaterWaterInsoluble[3][4][5]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker bath or incubator

  • Screw-capped vials (e.g., 20 mL glass vials with PTFE-lined caps)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or a validated HPLC method)

  • Vortex mixer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of screw-capped vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to avoid precipitation of the solute upon cooling.

    • Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Dilute the filtered sample with the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted supernatant using the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves, must be worn.

  • Consult the Material Safety Data Sheets (MSDS) for both this compound and the selected organic solvents before starting the experiment.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationships governing the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Solutions equil Equilibration in Temperature-Controlled Bath prep->equil Excess solute in solvent settle Settling of Undissolved Solid equil->settle Achieve equilibrium sample Sampling and Filtration of Supernatant settle->sample Isothermal conditions quant Quantification by Analytical Method (e.g., GC-FID) sample->quant Diluted sample calc Calculation of Solubility quant->calc Concentration data

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Conceptual diagram of this compound solubility relationships.

References

Myristyl Myristate: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Characterization, and Application of a Key Wax Ester in Research and Development

Myristyl myristate, the ester of myristyl alcohol and myristic acid, is a wax ester that has garnered significant attention in the cosmetic, pharmaceutical, and materials science fields. Its unique physicochemical properties, including a melting point near human body temperature and excellent emollient characteristics, make it a versatile ingredient in a wide array of formulations. This technical guide provides a detailed overview of this compound, focusing on its synthesis, analytical characterization, and functional applications, with a particular emphasis on experimental methodologies relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties and Specifications

This compound is a white to yellowish waxy solid at room temperature.[1][2] Its properties are crucial for its function in various formulations, providing structure, texture, and a unique sensory profile.[3][4] Key quantitative data are summarized in Table 1.

PropertyValueReferences
Chemical Name Tetradecyl tetradecanoate[5][6]
CAS Number 3234-85-3[3][7]
Molecular Formula C28H56O2[5][7]
Molecular Weight 424.74 g/mol [5][7]
Appearance White to yellowish waxy solid/flakes[1][2][3]
Melting Point ~38 - 45 °C (100 - 113 °F)[3][7][8]
Solubility Insoluble in water; Soluble in oils[9][10]
Typical Usage Concentration 1 - 10%[3][4][7]
Comedogenicity Index 5 out of 5[11]

Synthesis of this compound

This compound is commercially produced through the esterification of myristyl alcohol with myristic acid.[12][13] This reaction can be achieved through both chemical and enzymatic catalysis.

Chemical Synthesis

The industrial production of this compound typically involves a direct esterification reaction catalyzed by an acid, such as sulfuric acid.[13] The process generally involves heating the reactants and removing the water byproduct to drive the reaction to completion.

MA Myristic Acid Reactor Heated Reactor MA->Reactor MOH Myristyl Alcohol MOH->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor MM Crude this compound Reactor->MM Esterification Water Water (byproduct) Reactor->Water Removal Neutralization Neutralization (e.g., with NaHCO₃ soln) MM->Neutralization Purification Purification (e.g., Distillation, Filtration) Neutralization->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1. General workflow for the chemical synthesis of this compound.
Enzymatic Synthesis

Enzymatic synthesis offers a more sustainable and "green" alternative to traditional chemical methods, often proceeding under milder reaction conditions.[14] Lipases, such as immobilized Candida antarctica lipase (Novozym 435), are effective catalysts for this esterification.[9][14]

This protocol is based on established methods for the enzymatic synthesis of wax esters.[7]

  • Materials:

    • Myristic acid (≥98% purity)

    • Myristyl alcohol (≥98% purity)

    • Immobilized lipase (e.g., Novozym® 435)

    • n-hexane (or other suitable organic solvent, optional for solvent-based reaction)

    • 5% Sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Reaction Setup:

    • In a jacketed glass reactor, combine equimolar amounts of myristic acid and myristyl alcohol.[9]

    • For a solvent-based system, add n-hexane.

    • Add the immobilized lipase to the reaction mixture (e.g., 10% by weight of total substrates).[7]

  • Reaction Conditions:

    • Heat the mixture to 60-70°C with constant stirring (e.g., 200 rpm).[7][14]

    • To drive the reaction, remove the water byproduct, for instance by applying a vacuum or bubbling dry nitrogen through the mixture.[14]

    • Monitor the reaction progress by periodically analyzing the concentration of myristic acid via titration.[7]

  • Product Purification:

    • After the desired conversion is achieved (typically 2-24 hours), cool the mixture and separate the immobilized enzyme by filtration.[7][14]

    • Wash the reaction mixture with a 5% sodium bicarbonate solution to remove unreacted myristic acid.[7]

    • Wash with distilled water until the aqueous phase is neutral.[7]

    • Dry the organic phase over anhydrous sodium sulfate.[7]

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[7]

cluster_reaction Reaction cluster_purification Purification Reactants Myristic Acid + Myristyl Alcohol Reactor Reactor (60-70°C, Stirring) Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Water_Removal Water Removal (Vacuum/N₂ stream) Reactor->Water_Removal Esterification Filtration Filtration Water_Removal->Filtration Crude Product Washing Washing (NaHCO₃, H₂O) Filtration->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Figure 2. Workflow for the enzymatic synthesis and purification of this compound.

Analytical Characterization

The purity and identity of this compound are critical for its performance and safety in final formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

This protocol outlines a high-temperature GC-MS method for the analysis of this compound and potential impurities like unreacted myristic acid and myristyl alcohol.[4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent such as hexane or toluene and dilute to the mark to a final concentration of 0.1–1.0 mg/mL.[4]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[4]

    • Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.[4]

    • Injector: Split/splitless injector at 350°C.[4]

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 1 minute.

      • Ramp 1: 15°C/min to 240°C.[4]

      • Ramp 2: 8°C/min to 390°C, hold for 6 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-800.[4]

      • Transfer Line Temperature: 350°C.[4]

  • Data Analysis:

    • Identify this compound and any impurities by comparing their retention times and mass spectra with those of certified reference standards.

    • Quantify the purity by calculating the peak area percentage.

Sample_Prep Sample Preparation (Dissolve in Hexane/Toluene) GC_Injection Injection into GC Sample_Prep->GC_Injection GC_Separation GC Separation (High-Temp Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan m/z 50-800) GC_Separation->MS_Detection Data_Analysis Data Analysis (Compare Retention Times & Mass Spectra) MS_Detection->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Figure 3. Workflow for purity analysis of this compound by GC-MS.

Applications in Formulations

This compound is a multifunctional ingredient valued for its contributions to the sensory and stability aspects of cosmetic and pharmaceutical products.

  • Emollient: It forms an occlusive layer on the skin, reducing transepidermal water loss and imparting a soft, smooth feel.[3][15]

  • Texture Enhancer and Thickener: It increases the viscosity and body of creams and lotions, providing a rich, substantive feel without being greasy.[3][4]

  • Emulsion Stabilizer: As a co-emulsifier, it enhances the stability of emulsions, particularly at higher oil levels and across temperature variations.[3][16]

  • Opacifying Agent: It contributes to a white, glossy appearance in emulsions.[3][7]

Formulation of a Stable Oil-in-Water (O/W) Cream

This protocol provides a general method for creating a stable O/W cream incorporating this compound.

  • Phase Preparation:

    • Oil Phase: In a beaker, combine this compound (e.g., 3-5% w/w), other oil-soluble ingredients (e.g., mineral oil, other esters), and the primary oil-in-water emulsifier.

    • Aqueous Phase: In a separate beaker, combine purified water, any water-soluble ingredients (e.g., humectants like glycerin), and preservatives.

  • Heating:

    • Heat both the oil and aqueous phases separately to 70-75°C in a water bath, stirring until all components are dissolved.[10]

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with a homogenizer at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.[10]

  • Cooling:

    • Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently (e.g., 200-300 rpm) until it reaches room temperature.[10]

  • Final Adjustments:

    • Measure the pH and adjust if necessary.

Safety and Toxicological Profile

This compound is generally considered safe for use in cosmetic and pharmaceutical products.[14][17]

  • Acute Toxicity: Acute oral and dermal toxicity tests in rats have shown this compound to be nontoxic.[14][17]

  • Irritation: It has been found to cause minimal to mild skin irritation and minimal eye irritation in rabbits.[14][17]

  • Sensitization: It did not produce sensitization in guinea pig studies.[14][17]

  • Comedogenicity: this compound has a high comedogenicity rating (5 out of 5), indicating a potential to clog pores, particularly for individuals with acne-prone skin.[11]

Experimental Protocol: Comedogenicity Testing (Rabbit Ear Model)

The rabbit ear model is a standard preclinical method to assess the comedogenic potential of topical substances.[3]

  • Test Substance Application:

    • Apply the test substance (e.g., this compound) daily to the inner surface of one ear of a rabbit for two to three weeks. The other ear can serve as an untreated control.[3]

  • Evaluation:

    • At the end of the application period, excise the treated skin tissue.

    • Process the tissue for microscopic examination of the hair follicles.[3]

  • Scoring:

    • Assess and grade the degree of follicular hyperkeratosis (thickening of the follicle lining).

    • The degree of comedo formation is typically graded on a scale from 0 (non-comedogenic) to 5 (highly comedogenic).[3][15]

cluster_protocol Rabbit Ear Model Application Daily Application of This compound to Rabbit Ear Incubation 2-3 Week Period Application->Incubation Tissue_Excision Skin Tissue Excision Incubation->Tissue_Excision Microscopy Microscopic Examination of Hair Follicles Tissue_Excision->Microscopy Scoring Scoring of Follicular Hyperkeratosis (Scale 0-5) Microscopy->Scoring Comedogenicity_Rating Comedogenicity Rating Scoring->Comedogenicity_Rating

Figure 4. Workflow for comedogenicity testing using the rabbit ear model.

Stability in Formulations

The stability of this compound in emulsions is crucial for product shelf-life and efficacy. It is susceptible to hydrolysis, particularly at extreme pH values, which breaks it down into myristic acid and myristyl alcohol.[16]

Experimental Protocol: Accelerated Stability Testing of a Cosmetic Emulsion

This protocol is used to predict the long-term stability of a formulation containing this compound.[16]

  • Sample Preparation:

    • Prepare three batches of the final formulation and package them in the intended commercial containers.[16]

  • Storage Conditions:

    • Place samples in a stability chamber under accelerated conditions, typically 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).

    • Store a control set of samples at room temperature (20-25°C).[16]

  • Evaluation at Time Points (e.g., 0, 1, 2, 3 months):

    • Physical Stability: Assess appearance, color, odor, and phase separation. Measure viscosity and pH.[16]

    • Chemical Stability: Quantify the concentration of this compound using a validated analytical method (e.g., HPLC or GC-MS) to detect degradation.[16]

cluster_setup Setup cluster_testing Testing at Time Points (0, 1, 2, 3 months) Prepare_Samples Prepare & Package Emulsion Samples Storage Store at Accelerated Conditions (40°C, 75% RH) & Room Temp Prepare_Samples->Storage Physical_Tests Physical Tests (Appearance, Viscosity, pH) Storage->Physical_Tests Chemical_Tests Chemical Tests (Quantify this compound) Storage->Chemical_Tests Analysis Data Analysis & Shelf-Life Prediction Physical_Tests->Analysis Chemical_Tests->Analysis Stability_Report Stability Report Analysis->Stability_Report

Figure 5. Workflow for accelerated stability testing of emulsions.

Role in Drug Delivery

While primarily an excipient, this compound can influence the delivery of active pharmaceutical ingredients (APIs) in topical formulations. Its occlusive properties can enhance skin hydration, which may improve the penetration of certain APIs. Furthermore, as a lipid component, it can act as a vehicle for lipophilic drugs, potentially aiding in their solubilization and dispersion within a formulation.[18] Research into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), may utilize wax esters like this compound as part of the solid lipid matrix to control drug release.

References

Thermogravimetric Analysis of Myristyl Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl myristate, the ester of myristyl alcohol and myristic acid, is a widely used emollient, texture enhancer, and stabilizer in the cosmetic and pharmaceutical industries.[1][2] Its thermal stability is a critical parameter for formulation development, manufacturing, and ensuring product quality and shelf-life. Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal decomposition and stability of materials like this compound.

This technical guide provides an in-depth overview of the thermogravimetric analysis of this compound. While specific, publicly available TGA data for this compound is limited, this document outlines a comprehensive experimental protocol and presents representative data based on the analysis of structurally similar long-chain fatty acid esters. This guide serves as a practical resource for professionals involved in the formulation and quality control of products containing this ingredient.

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is crucial for obtaining reproducible and accurate results. The following protocol is a recommended starting point, which may be optimized based on the specific instrumentation and analytical objectives.

Instrumentation and Parameters

A standard thermogravimetric analyzer is employed for this analysis. The key experimental parameters are outlined in the table below.

ParameterValueRationale
Sample Preparation A small sample (5-10 mg) of this compound is accurately weighed into a ceramic or aluminum TGA pan.A small sample size ensures uniform heating and minimizes temperature gradients within the sample.
Heating Rate 10 °C/minA heating rate of 10 °C/min is a common starting point for TGA experiments, providing a good balance between resolution and analysis time.
Temperature Range 25 °C to 600 °CThis range is sufficient to cover the melting and complete decomposition of this compound.
Atmosphere Nitrogen (Inert)An inert atmosphere of nitrogen is used to study the thermal decomposition of the material in the absence of oxidation.
Flow Rate 20-50 mL/minA consistent flow of nitrogen purges the furnace of any gaseous decomposition products.

Data Presentation: Representative TGA Data

The following table summarizes the expected quantitative data from the TGA of this compound, based on the thermal behavior of similar long-chain esters. This data should be considered representative and may vary with specific experimental conditions.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Weight Loss (%)
Initial Volatilization ~150 - 200~220 - 250< 5
Primary Decomposition ~250 - 300~320 - 350> 90
Final Residue at 600°C --< 1

Mandatory Visualization

Experimental Workflow for Thermogravimetric Analysis

The following diagram illustrates the logical workflow for conducting a TGA experiment on this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_results Data Processing & Interpretation start Start weigh Weigh 5-10 mg of This compound start->weigh pan Place Sample in TGA Pan weigh->pan instrument Place Pan in TGA Instrument pan->instrument program Set Experimental Parameters: - Temp Range: 25-600°C - Heating Rate: 10°C/min - Atmosphere: Nitrogen instrument->program run Initiate TGA Run program->run collect Collect Mass vs. Temperature Data run->collect plot Generate TGA/DTG Curves collect->plot analyze Determine Decomposition Temperatures & Weight Loss plot->analyze end End analyze->end

Figure 1: Experimental workflow for the TGA of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a primary pathway involving the cleavage of the ester bond, leading to the formation of volatile products.

Decomposition_Pathway MM This compound (C28H56O2) Heat Heat (Inert Atmosphere) MM->Heat Intermediates Decomposition Intermediates (e.g., Myristic Acid, Myristyl Alcohol) Heat->Intermediates Ester Bond Cleavage Volatiles Volatile Products (e.g., Alkenes, CO2, H2O) Intermediates->Volatiles Further Decomposition

Figure 2: Proposed thermal decomposition pathway for this compound.

Thermogravimetric analysis is a critical tool for assessing the thermal stability of this compound, providing valuable data for formulation development, quality control, and regulatory compliance. While specific TGA data for this compound is not extensively published, the experimental protocol and representative data presented in this guide offer a solid foundation for researchers and scientists. The provided workflow and decomposition pathway diagrams serve as useful visual aids for understanding the analytical process and the chemical changes occurring during thermal analysis. Further studies are encouraged to establish a comprehensive public database of TGA information for this compound and other cosmetic ingredients.

References

An In-depth Technical Guide to the Differential Scanning Calorimetry (DSC) of Myristyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl myristate, a saturated ester of myristyl alcohol and myristic acid, is a widely utilized waxy emollient in the cosmetic, pharmaceutical, and food industries. Its thermal behavior is a critical determinant of its functionality, influencing texture, stability, and performance in various formulations. Differential Scanning Calorimetry (DSC) is an indispensable analytical technique for characterizing the thermal properties of this compound, providing crucial data on its melting behavior, purity, and polymorphic tendencies. This guide offers a comprehensive overview of the DSC analysis of this compound, including detailed experimental protocols, interpretation of thermal events, and a discussion of its polymorphic nature.

Introduction to the Thermal Properties of this compound

This compound (CH₃(CH₂)₁₂COO(CH₂)₁₃CH₃) is a white, waxy solid at room temperature. Its utility as an emollient, thickener, and stabilizer in formulations is directly linked to its melting characteristics. The transition from a solid to a liquid state impacts the sensory properties of a product upon application to the skin and its stability during storage and transport. DSC analysis provides precise measurements of the temperatures and heat flows associated with these phase transitions.

The melting point of this compound is frequently cited to be in the range of 37°C to 39°C, which is close to skin temperature, making it ideal for cosmetic applications where a melting effect is desired upon application. However, variations in reported melting points suggest the potential for polymorphism, the ability of a substance to exist in different crystalline forms. These different polymorphic forms can exhibit distinct melting points, enthalpies of fusion, and solubilities, which can significantly impact the performance and stability of a final product.

Quantitative Thermal Analysis Data

The following table summarizes key quantitative thermal data for this compound. It is important to note that while experimental values are preferred, some of the available data is based on theoretical calculations.

Thermal PropertyValueUnitSource/Method
Melting Point (Tfus)312.15 (39°C)K (°C)Cheméo (Calculated)
Enthalpy of Fusion (ΔHfus)8.88e+04J/molCheméo (Calculated)
Ideal Gas Heat Capacity (Cp,gas) at 696.90 K1484.93J/mol·KCheméo (Joback Method)
Ideal Gas Heat Capacity (Cp,gas) at 770.05 K1504.83J/mol·KCheméo (Joback Method)
Ideal Gas Heat Capacity (Cp,gas) at 843.19 K1523.34J/mol·KCheméo (Joback Method)
Ideal Gas Heat Capacity (Cp,gas) at 916.33 K1540.54J/mol·KCheméo (Joback Method)

Experimental Protocol for DSC Analysis of this compound

This section outlines a detailed methodology for the DSC analysis of this compound, adapted from standard protocols for cosmetic waxes and long-chain esters.

3.1. Instrumentation and Calibration

A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system is required. The instrument should be calibrated for temperature and enthalpy using certified standards, such as indium, tin, and zinc, covering the temperature range of interest.

3.2. Sample Preparation

  • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any mass loss during the experiment.

  • Prepare an identical empty hermetically sealed pan to be used as a reference.

3.3. DSC Measurement Parameters

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Heat from 25°C to 70°C at a controlled rate (e.g., 5°C/min or 10°C/min). This initial heating scan is to erase the prior thermal history of the sample.

    • Hold at 70°C for 5 minutes to ensure complete melting.

    • Cool from 70°C to 0°C at a controlled rate (e.g., 5°C/min). This allows for the observation of crystallization behavior.

    • Heat from 0°C to 70°C at a controlled rate (e.g., 5°C/min). This second heating scan provides information on the melting behavior of the recrystallized sample.

  • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable and inert atmosphere in the DSC cell.

3.4. Data Analysis

From the DSC thermogram, the following parameters can be determined:

  • Onset Temperature of Melting (T_onset): The temperature at which the melting process begins, determined by the intersection of the baseline with the tangent of the melting peak's leading edge.

  • Peak Melting Temperature (T_peak): The temperature at which the rate of heat absorption is at its maximum.

  • Enthalpy of Fusion (ΔH): The heat absorbed during the melting process, calculated by integrating the area under the melting peak. This value is directly proportional to the crystallinity of the sample.

  • Crystallization Temperature (T_c): The temperature at which the substance crystallizes upon cooling, observed as an exothermic peak.

Visualization of DSC Workflow and Thermal Transitions

Diagram 1: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh 3-5 mg of This compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load calibrate Calibrate Instrument purge Set N2 Purge (50 mL/min) calibrate->purge purge->load program Execute Temperature Program (Heat-Cool-Heat) load->program thermogram Generate Thermogram program->thermogram analyze Determine T_onset, T_peak, ΔH thermogram->analyze Polymorphism Melt Isotropic Melt Alpha α-form (Metastable) Melt->Alpha Rapid Cooling Beta_prime β'-form (Intermediate) Melt->Beta_prime Slow Cooling Alpha->Melt Melting Alpha->Beta_prime Solid-State Transition (Heating) Beta_prime->Melt Melting Beta β-form (Stable) Beta_prime->Beta Solid-State Transition (Heating) Beta->Melt Melting

Methodological & Application

Application Note: Biocatalytic Synthesis of Myristyl Myristate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristyl myristate is a wax ester that serves as a valuable emollient, texture enhancer, and moisturizer in cosmetic, personal care, and pharmaceutical formulations.[1] Traditionally, its synthesis involves chemical esterification at high temperatures with inorganic catalysts, a process that can result in undesirable byproducts and impurities.[1] The biocatalytic synthesis of this compound using lipases (E.C. 3.1.1.3) presents a green and efficient alternative. This enzymatic approach operates under mild conditions, offering high specificity, which minimizes side reactions and leads to a purer final product.[1][2][3] Immobilized lipases, such as Novozym 435 from Candida antarctica, are particularly effective as they can be easily recovered and reused, enhancing the economic viability of the process.[2][4]

This application note provides detailed protocols for the lipase-catalyzed synthesis of this compound, methods for its purification and analysis, and a summary of the effects of various reaction parameters on the synthesis.

Data Presentation: Optimization of Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters, including temperature, enzyme concentration, substrate molar ratio, and reaction time. The following tables summarize the impact of these variables on product yield and conversion rates.

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Reaction Time (h)Conversion/Yield (%)Notes
4024ModerateLower reaction rate.
5024GoodIncreased reaction rate.
608-24HighOften cited as an optimal temperature for Novozym 435.[2]
702HighHigh conversion can be achieved in a shorter time.[5]
8024DecreasedPotential for enzyme denaturation.

Table 2: Effect of Enzyme Concentration on this compound Synthesis

Enzyme (Novozym 435) Conc. (% w/w of substrates)Reaction Time (h)Conversion/Yield (%)Notes
12Moderate to HighEffective for achieving good yields.[2]
2.51HighOptimal for some wax ester syntheses.[2]
45~87% (for Isopropyl Myristate)Higher concentrations can increase the reaction rate.[6][7]
1024HighCommonly used starting concentration in similar ester syntheses.[1]
1519~89% (for amidation)High enzyme loads can be used for difficult substrates.[8]

Table 3: Effect of Substrate Molar Ratio (Myristic Acid:Myristyl Alcohol) on this compound Synthesis

Molar RatioReaction Time (h)Conversion/Yield (%)Notes
1:1.224HighA slight excess of alcohol can shift the equilibrium towards the product.
1:12HighEquimolar amounts are commonly used and effective.[2]
1.2:124ModerateAn excess of acid may inhibit the enzyme.

Table 4: Effect of Reaction Time on this compound Synthesis

Reaction Time (h)Temperature (°C)Conversion/Yield (%)Notes
270HighRapid conversion is possible at higher temperatures.
860Approaching equilibriumA significant amount of product is formed.
1565~66% (for Isopropyl Myristate)The reaction progresses towards completion.[9]
2460High (near completion)Often sufficient to reach maximum conversion.[1]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound

This protocol details the enzymatic esterification of myristic acid and myristyl alcohol using an immobilized lipase.

1. Materials:

  • Myristic Acid (≥98% purity)

  • Myristyl Alcohol (≥98% purity)

  • Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)

  • n-Hexane (optional, as solvent)

  • Jacketed glass reactor with magnetic stirrer and temperature control

  • Vacuum pump (optional)

2. Reaction Setup:

  • In the jacketed glass reactor, combine equimolar amounts of myristic acid and myristyl alcohol (e.g., 0.1 mol of each).

  • For a solvent-based reaction, add a suitable volume of n-hexane. A solvent-free system is also highly effective.

  • Add the immobilized lipase. A typical starting concentration is 1-10% by weight of the total substrates.[1][2]

3. Reaction Conditions:

  • Heat the reaction mixture to 60°C while stirring at a constant rate (e.g., 200 rpm).[1]

  • To drive the reaction towards product formation, remove the water byproduct by carrying out the reaction under a vacuum.[1]

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours). The concentration of myristic acid can be determined by titration with a standard solution of sodium hydroxide or by Gas Chromatography (GC) analysis.[1]

4. Reaction Termination and Enzyme Recovery:

  • Once the desired conversion is achieved (typically after 8-24 hours), stop the reaction by cooling the mixture.[1]

  • Separate the immobilized enzyme by filtration.

  • The recovered enzyme can be washed with the solvent (if used) and dried for reuse in subsequent batches.[1]

Protocol 2: Purification of this compound

This protocol describes the purification of the synthesized this compound from the reaction mixture.

1. Materials:

  • Crude this compound reaction mixture

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Distilled water

  • Ethanol

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

2. Purification Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted myristic acid.[1]

  • Wash with distilled water until the aqueous layer is neutral.[1]

  • To remove unreacted myristyl alcohol, the product can be purified by crystallization from ethanol.[1]

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Protocol 3: Analysis of this compound by Gas Chromatography (GC)

This protocol provides a general method for the analysis of this compound purity.

1. Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).

  • High-temperature capillary column (e.g., HP-5MS).[1]

  • This compound standard

  • Solvent for sample dilution (e.g., n-hexane or chloroform)

2. Example GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Detector Temperature (FID): 300°C

  • Carrier Gas: Helium or Hydrogen[1]

3. Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in the chosen solvent. Dilute the reaction product to a suitable concentration.[1]

  • Injection: Inject the standard and sample solutions into the GC.

  • Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The purity of the product can be determined by calculating the peak area percentage. For quantitative analysis, a calibration curve can be constructed using standards of known concentrations.[1]

Visualizations

Enzymatic_Reaction cluster_enzyme Catalyst MA Myristic Acid Lipase Immobilized Lipase MA->Lipase MOH Myristyl Alcohol MOH->Lipase MM This compound Lipase->MM Water Water Lipase->Water

Caption: Lipase-catalyzed esterification of myristic acid and myristyl alcohol.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Esterification cluster_purification Product Purification cluster_analysis Analysis Reactants Myristic Acid + Myristyl Alcohol Reactor Jacketed Reactor (60°C, Stirring, Vacuum) Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Filtration Enzyme Filtration (for reuse) Reactor->Filtration Washing Washing (NaHCO3 & Water) Filtration->Washing Crystallization Crystallization (from Ethanol) Washing->Crystallization Evaporation Solvent Evaporation Crystallization->Evaporation GC GC Analysis Evaporation->GC FinalProduct Pure this compound GC->FinalProduct

Caption: Experimental workflow for the enzymatic synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Esterification of Myristic Acid and Myristyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl myristate, an ester formed from myristic acid and myristyl alcohol, is a valuable ingredient in the cosmetic, personal care, and pharmaceutical industries, where it functions as an emollient, texture enhancer, and moisturizer.[1][2] Traditionally synthesized via chemical methods at high temperatures with inorganic catalysts, this process can result in undesirable byproducts and impurities.[3] Enzymatic esterification, employing lipases (E.C. 3.1.1.3), presents a green and efficient alternative. This biocatalytic approach operates under mild conditions with high specificity, minimizing side reactions and yielding a purer product.[3][4]

This document provides detailed protocols for the enzymatic synthesis of this compound, focusing on the use of immobilized lipase, particularly Novozym 435, a commercially available lipase from Candida antarctica.[5][6]

Reaction Principle

The enzymatic synthesis of this compound involves the direct esterification of myristic acid and myristyl alcohol, catalyzed by a lipase. The reaction is reversible, and the removal of water, a byproduct, drives the equilibrium towards the formation of the ester.

Reaction: Myristic Acid + Myristyl Alcohol ⇌ this compound + Water[1]

Data Presentation: Optimization of Enzymatic Wax Ester Synthesis

The following tables summarize quantitative data from various studies on the enzymatic synthesis of wax esters. These can serve as a reference for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

ParameterConditionEster Yield (%) (after 2h)Reference
Temperature VariedPositive influence on yield[7]
Pressure Varied (e.g., down to 60 mmHg)Negative influence on yield[7]
Initial Catalyst Conc. VariedPositive influence on yield[7]
Substrate Molar Ratio (Acid:Alcohol) 1:1---[7]

Table 2: General Conditions for Solvent-Free Enzymatic Wax Ester Synthesis

ParameterConditionConversion Rate (%)Reference
Catalyst Immobilised lipase (e.g., Novozym 435)95 - 99[8][9]
System Solvent-free95 - 99[8][9]
Water Removal Stream of dry air95 - 99[8][9]
Substrate Molar Ratio (Acid:Alcohol) Equimolar95 - 99[8][9]

Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Synthesis of this compound

This protocol is based on generalized procedures for solvent-free enzymatic wax ester synthesis.[8][9][10]

Materials:

  • Myristic Acid (C14:0)

  • Myristyl Alcohol (C14:0-OH)

  • Immobilized Lipase (e.g., Novozym 435)

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Vacuum pump or source of dry air/nitrogen

  • Condenser

Procedure:

  • Reactant Preparation: In the jacketed glass reactor, combine equimolar amounts of myristic acid and myristyl alcohol.

  • Enzyme Addition: Add the immobilized lipase. A typical starting concentration is 1-10% by weight of the total substrates.

  • Reaction Conditions:

    • Heat the mixture to the desired temperature (e.g., 60-70°C).[6][11]

    • Begin stirring at a constant rate (e.g., 200 rpm).[3]

    • To remove the water produced during the reaction and drive the equilibrium towards the product, either apply a vacuum or pass a stream of dry air or nitrogen through the reaction mixture.[8][9][10]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals. The concentration of myristic acid can be determined by titration with a standard solution of sodium hydroxide or by gas chromatography (GC) analysis.[3][10]

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically >95%), stop the reaction by cooling the mixture. The immobilized enzyme can be recovered by filtration for potential reuse.[3][12]

  • Product Purification:

    • The reaction mixture can be washed with a 5% sodium bicarbonate solution to remove any unreacted myristic acid.[3]

    • Subsequently, wash with distilled water until the aqueous layer is neutral.[3]

    • The organic phase containing the this compound can be dried over anhydrous sodium sulfate.[3]

    • If any unreacted myristyl alcohol is present, it can be removed by crystallization from ethanol.[3]

    • The final product can be obtained by removing any solvent using a rotary evaporator.[3]

Protocol 2: Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To identify the product and determine its purity.

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane).

  • Analysis: Inject the sample into the GC-MS system. The retention time of the major peak should correspond to that of a this compound standard. The mass spectrum will show a characteristic fragmentation pattern for the ester.[7]

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the presence of the ester functional group.

  • Analysis: The FTIR spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹.

Visualizations

Enzymatic_Esterification_Pathway Myristic_Acid Myristic Acid Enzyme_Substrate_Complex Enzyme-Substrate Complex Myristic_Acid->Enzyme_Substrate_Complex Myristyl_Alcohol Myristyl Alcohol Myristyl_Alcohol->Enzyme_Substrate_Complex Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Lipase Myristyl_Myristate This compound Enzyme_Substrate_Complex->Myristyl_Myristate Water Water Enzyme_Substrate_Complex->Water

Caption: Lipase-catalyzed esterification of myristic acid and myristyl alcohol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Combine Myristic Acid and Myristyl Alcohol Add_Enzyme Add Immobilized Lipase Reactants->Add_Enzyme Heat_Stir Heat and Stir (e.g., 60-70°C, 200 rpm) Add_Enzyme->Heat_Stir Remove_Water Remove Water (Vacuum or Gas Stream) Heat_Stir->Remove_Water Monitor Monitor Reaction (Titration or GC) Remove_Water->Monitor Cool_Filter Cool and Filter (Recover Enzyme) Monitor->Cool_Filter Reaction Complete Wash Wash with NaHCO3 and Water Cool_Filter->Wash Dry_Purify Dry and Purify (Crystallization/Evaporation) Wash->Dry_Purify Characterization Characterize Product (GC-MS, FTIR) Dry_Purify->Characterization

Caption: Experimental workflow for enzymatic synthesis of this compound.

References

Application Notes and Protocols for Myristyl Myristate in Topical Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl myristate is a naturally derived ester formed from the reaction of myristyl alcohol and myristic acid, both of which are fatty acids found in vegetable or animal fats like coconut and palm kernel oil.[1][2] It presents as a white or yellowish waxy solid that melts around body temperature, making it a highly effective and aesthetically pleasing ingredient in topical preparations.[3][4] In the pharmaceutical industry, this compound is utilized as an excipient in topical drugs to enhance formulation texture, stability, and skin feel, while also contributing to the overall therapeutic efficacy through its emollient and occlusive properties.[5][6] This document provides detailed application notes and experimental protocols for its use.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for formulation development. These properties influence its behavior in various topical systems.

PropertyValueReferences
INCI Name This compound[1]
CAS Number 3234-85-3[5]
Molecular Formula C₂₈H₅₆O₂[3][7]
Molecular Weight 424.7 g/mol [7][8]
Appearance White to pale yellow waxy solid (pastilles/flakes)[5][9]
Odor Fatty odor[1]
Melting Point 37-45°C (approx. 100°F)[3][5][10]
Solubility Insoluble in water; Soluble in oils and organic solvents[3][4]
pH Range Stability Stable over a wide pH range[11]
Compatibility Compatible with anionic, cationic, and non-ionic surfactants[1][11]

Functions as a Pharmaceutical Excipient

This compound is a multifunctional excipient that imparts several desirable characteristics to topical drug formulations.

  • Emollient: It softens and soothes the skin by forming a protective, non-greasy layer that helps to maintain skin hydration.[1][12] This action helps to improve the integrity of the skin barrier.[5]

  • Texture Enhancer: It improves the sensory feel of topical products, reducing the watery sensation of lotions and imparting a rich, powdery, and velvety feel.[5][8] It also enhances the spreadability of formulations, ensuring even distribution of the active pharmaceutical ingredient (API).[11][13]

  • Opacifying Agent: It reduces the transparency of formulations, contributing to a more uniform and aesthetically pleasing white, glossy appearance in creams and lotions.[5][13]

  • Co-emulsifier/Stabilizer: this compound helps to stabilize emulsions by thickening the formulation and preventing the separation of oil and water phases, especially under varying temperatures.[8][13]

  • Occlusive Agent: By forming a barrier on the skin's surface, it reduces transepidermal water loss (TEWL), which can be beneficial in formulations for dry skin conditions.[3]

  • Drug Delivery Vehicle: It can act as a vehicle for other ingredients, potentially improving their absorption through the skin.[3] While not a primary penetration enhancer like isopropyl myristate, its occlusive properties can increase skin hydration, which may facilitate the permeation of certain APIs.[14][15]

MM This compound in Topical Formulation Emollient Emollient (Softens & Soothes) MM->Emollient Texture Texture Enhancer (Feel & Spreadability) MM->Texture Stabilizer Stabilizer (Co-emulsifier) MM->Stabilizer Opacifier Opacifying Agent (Appearance) MM->Opacifier Hydration Improved Skin Hydration (Reduces TEWL) Emollient->Hydration Aesthetics Enhanced Aesthetics (Rich, White Appearance) Texture->Aesthetics Stability Increased Formulation Stability Stabilizer->Stability Delivery Potential for Improved API Delivery Hydration->Delivery

Fig. 1: Functions of this compound in Topical Formulations

Quantitative Data Summary

The concentration of this compound can be adjusted to achieve different formulation characteristics.

ParameterConcentration Range (% w/w)EffectReferences
General Use 1 - 10%Typical range for emollience and texture enhancement in creams and lotions.[5][12]
Spreadability Improvement 0.5 - 1%At low levels, significantly improves the spreadability of makeup emulsions.[6]
Richness/Body 1 - 1.5%Imparts a richness to hand and body lotions equivalent to doubling the oil phase.[6]
Pearlescent Effect 3.5% (in excess)Can produce a pearl effect in certain soap systems.[6]
General Topical (Max Ref.) 40mg/g (4%)Referenced maximum amount in general topical preparations in Japan.[10]

Experimental Protocols

The following protocols are designed to evaluate the performance of topical formulations containing this compound.

Protocol: In Vitro Drug Release Testing (IVRT)

Objective: To assess the rate and extent of API release from a semi-solid topical formulation containing this compound. This test is crucial for quality control and ensuring batch-to-batch consistency.

Materials & Equipment:

  • Franz Diffusion Cells (Vertical)[16]

  • Synthetic, inert membrane (e.g., polysulfone, cellulose acetate)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Formulation containing this compound and API

  • Stirring plate with magnetic stir bars

  • Water bath or heating block for temperature control (32 ± 1°C)

  • Positive displacement pipette

  • HPLC or other validated analytical method for API quantification

Methodology:

  • Preparation: Assemble the Franz diffusion cells. Ensure the receptor chamber is filled with de-gassed receptor medium and is free of air bubbles. Maintain the temperature at 32 ± 1°C to mimic skin surface temperature.

  • Membrane Mounting: Securely clamp the synthetic membrane between the donor and receptor chambers.

  • Dosing: Accurately apply a finite dose (e.g., 5-15 mg/cm²) of the topical formulation onto the membrane surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Quantify the API concentration in each sample using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of API released per unit area (μg/cm²) and plot this against the square root of time. The slope of the linear portion of the curve represents the release rate.

Start Start IVRT Protocol Prep Prepare Franz Cell (32°C, fill receptor medium) Start->Prep Mount Mount Synthetic Membrane Prep->Mount Dose Apply Formulation to Membrane Mount->Dose Sample Sample Receptor Medium at Predetermined Time Points Dose->Sample Replace Replenish with Fresh Medium Sample->Replace Maintain volume Analyze Quantify API Concentration (e.g., HPLC) Sample->Analyze Plot Plot Cumulative API Released vs. Sqrt(Time) Analyze->Plot End Determine Release Rate Plot->End

Fig. 2: Workflow for In Vitro Drug Release Testing (IVRT)
Protocol: In Vitro Skin Permeation Testing (IVPT)

Objective: To evaluate the permeation of an API through ex vivo human or animal skin from a formulation containing this compound. This provides insight into the potential for in vivo absorption.[17]

Materials & Equipment:

  • All equipment from the IVRT protocol.

  • Ex vivo skin tissue (e.g., human cadaver skin, porcine ear skin), dermatomed to a consistent thickness (approx. 500-1000 µm).[18]

Methodology:

  • Skin Preparation: Thaw frozen skin slowly. Cut sections to fit the Franz cells. Mount the skin on the cell with the stratum corneum facing the donor chamber.

  • Equilibration: Allow the mounted skin to equilibrate with the receptor fluid for a period (e.g., 30 minutes) before dosing.

  • Dosing: Apply a finite dose of the formulation to the skin surface.

  • Sampling & Analysis: Follow the same procedure as for IVRT (Section 5.1, steps 4-5).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The lag time can be determined from the x-intercept.

Start Start IVPT Protocol Prep Prepare Franz Cell & Receptor Medium Start->Prep SkinPrep Prepare & Mount Ex Vivo Skin (Stratum Corneum Up) Prep->SkinPrep Equilibrate Equilibrate Skin with Medium SkinPrep->Equilibrate Dose Apply Formulation to Skin Equilibrate->Dose Sample Sample Receptor Medium over Time (e.g., 24h) Dose->Sample Analyze Quantify API Concentration Sample->Analyze Plot Plot Cumulative API Permeated vs. Time Analyze->Plot End Calculate Flux (Jss) & Lag Time Plot->End

Fig. 3: Workflow for In Vitro Skin Permeation Testing (IVPT)
Protocol: Formulation Stability Testing

Objective: To assess the physical and chemical stability of a topical formulation containing this compound under accelerated storage conditions.

Materials & Equipment:

  • Stability chambers with controlled temperature and humidity (e.g., 40°C / 75% RH)

  • pH meter, viscometer, microscope

  • Appropriate containers for the formulation

  • HPLC or other validated analytical method for API and preservative quantification

Methodology:

  • Initial Analysis (Time 0): Analyze the formulation for initial characteristics:

    • Physical: Appearance, color, odor, pH, viscosity, phase separation (microscopy).

    • Chemical: API concentration, preservative content, degradation products.

  • Storage: Place samples in stability chambers under accelerated conditions (e.g., 40°C / 75% RH) and real-time conditions (e.g., 25°C / 60% RH).

  • Pull Points: At specified intervals (e.g., 1, 3, 6 months for accelerated), remove samples and repeat the full analysis performed at Time 0.

  • Evaluation: Compare the results at each pull point to the initial data and predefined specifications. Look for changes in physical appearance, significant shifts in pH or viscosity, loss of API, or formation of degradants.[19]

cluster_PullPoints Analysis at Pull Points (e.g., 1, 3, 6 months) Start Start Stability Protocol Initial Time 0 Analysis: - Physical (pH, viscosity, etc.) - Chemical (API assay) Start->Initial Store Store Samples at Accelerated (40°C/75%RH) & Real-Time Conditions Initial->Store Physical Physical Evaluation: Appearance, pH, Viscosity Store->Physical Chemical Chemical Evaluation: API Assay, Degradants Store->Chemical Compare Compare Results to Time 0 & Specifications Physical->Compare Chemical->Compare End Determine Shelf-Life & Stability Profile Compare->End

Fig. 4: Workflow for Formulation Stability Testing

Safety and Regulatory Information

  • Safety: this compound is generally considered safe for use in cosmetic and pharmaceutical products.[12] Acute oral and dermal toxicity tests in rats have shown it to be nontoxic.[6][20] It produced minimal to mild skin irritation and minimal eye irritation in rabbit studies and was not a sensitizer in guinea pigs.[6][20]

  • Comedogenicity: It has a high comedogenic rating, meaning it has the potential to clog pores.[21] Therefore, its use in formulations for acne-prone individuals should be carefully considered.[12]

  • Regulatory Status: this compound is listed in the FDA's Inactive Ingredient Database (IID), supporting its use in topical pharmaceutical formulations.[22] High-purity grades that comply with multiple pharmacopeias (USP/NF, Ph. Eur., JP) are available for global regulatory submissions.[22]

Conclusion

This compound is a versatile and valuable excipient for topical drug formulations. Its multifunctional properties as an emollient, texture enhancer, and stabilizer contribute significantly to the elegance, stability, and performance of the final product. By understanding its physicochemical properties and employing rigorous testing protocols as outlined in this document, researchers and formulators can effectively leverage this compound to develop safe, effective, and patient-compliant topical medications.

References

Application of Myristyl Myristate in Transdermal Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl myristate is a naturally derived ester of myristyl alcohol and myristic acid, commonly found in vegetable or animal fats and oils.[1] It is widely utilized in the cosmetic and pharmaceutical industries as an emollient, texture enhancer, and moisturizing agent.[1][2] In its raw form, it is a white to yellowish waxy solid that melts around body temperature, which allows for the creation of effective skincare products.[1][2] While this compound is well-documented for its role in improving the sensory characteristics of topical formulations, its direct application as a penetration enhancer in transdermal drug delivery systems is not extensively studied.

This document provides an overview of the known properties of this compound, its potential mechanisms for influencing drug delivery based on its physicochemical characteristics and data from the closely related ester, Isopropyl Myristate (IPM), and detailed protocols for evaluating its efficacy as a component in transdermal formulations.

Physicochemical Properties and Established Roles in Topical Formulations

This compound is primarily known for the following properties in topical preparations:

  • Emollient: It softens and soothes the skin by forming a protective layer that helps to prevent moisture loss.[1]

  • Occlusive Agent: This protective barrier on the skin surface reduces transepidermal water loss, leading to increased skin hydration. This hydrating effect can potentially influence the permeation of drugs.

  • Texture Enhancer: It imparts a rich, velvety feel to creams and lotions and improves their spreadability.[2]

  • Co-emulsifier: It helps to stabilize oil and water emulsions.[1]

Potential Application in Transdermal Drug Delivery

Direct research quantifying the penetration-enhancing effects of this compound is limited. However, extensive research on a similar fatty acid ester, Isopropyl Myristate (IPM), provides a strong basis for postulating a potential mechanism of action for this compound.

Inferred Mechanism of Action

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which consists of keratin-filled corneocytes embedded in a lipid-rich intercellular matrix. It is hypothesized that this compound, similar to IPM, could enhance drug permeation through the following mechanisms:

  • Disruption of Stratum Corneum Lipids: Fatty acid esters like IPM are known to insert into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure. This increases the fluidity of the lipid matrix, thereby reducing the diffusional resistance for a permeating drug.

  • Increased Drug Solubility: As a lipophilic vehicle, this compound could increase the solubility of certain drugs within the formulation and potentially within the lipid domain of the stratum corneum, thereby increasing the concentration gradient and driving permeation.

The logical relationship for this proposed mechanism is outlined below:

G MM This compound in Formulation Interaction Interaction and Partitioning MM->Interaction SC Stratum Corneum Lipids SC->Interaction Disruption Disruption of Lipid Bilayer Order Interaction->Disruption Fluidity Increased Lipid Fluidity Disruption->Fluidity Permeability Increased Drug Permeability Fluidity->Permeability

Caption: Proposed mechanism of this compound as a penetration enhancer.

Comparative Data from Isopropyl Myristate (IPM) Studies

Numerous studies have quantified the penetration-enhancing effects of IPM for various drugs. This data is presented to provide a benchmark for the potential efficacy that might be expected from structurally similar esters like this compound.

DrugFormulation DetailsEnhancement Ratio/Flux IncreaseReference
Testosterone Carbopol gel with 2% IPM11-fold increase in flux compared to a formulation without IPM.[3]
Testosterone 3:1 ethanol/propylene glycol with 10-25% v/v IPMUp to a 2.5-fold improvement in flux from spray and aerosol formulations.[4]
Progesterone Water-in-oil microemulsion with IPM as the oil phasePermeation from the microemulsion was about twice that from a commercial cream.[5]
Pentazocine Combination of IPM and 10% w/w glyceryl monocaprylateSynergistic enhancement of skin permeability.[6]
Triptolide IPM molecular gelPermeability was 2.92 times that of a commercially available triptolide unguent.[7]
Meloxicam Transdermal patch with 1-10% w/w IPMThe highest flux was observed with the IPM-containing patch.[8]

Experimental Protocols

To evaluate the efficacy of this compound as a penetration enhancer, the following experimental protocols are recommended.

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for assessing the permeation of a drug through the skin from a topical or transdermal formulation.

Objective: To quantify the rate and extent of drug permeation through an excised skin membrane from a formulation containing this compound compared to a control formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rodent) skin

  • Test formulation containing the drug and this compound

  • Control formulation (without this compound)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80 if required)

  • Magnetic stir bars and stirrer plate

  • Water bath with temperature control

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Syringes and collection vials

Methodology:

  • Skin Preparation: a. Thaw frozen excised skin at room temperature. b. Carefully remove any subcutaneous fat. c. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Diffusion Cell Setup: a. Mount the skin sections on the Franz diffusion cells with the stratum corneum facing the donor compartment. b. Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor solution and add a magnetic stir bar. c. Ensure no air bubbles are trapped beneath the skin. d. Equilibrate the cells in a water bath set to maintain the skin surface temperature at approximately 32°C.

  • Formulation Application: a. Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.

  • Sampling: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution. b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis: a. Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point. b. Plot the cumulative amount permeated versus time. c. Determine the steady-state flux (Jss) from the linear portion of the plot. d. Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) of the this compound formulation compared to the control.

The experimental workflow is visualized below:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Skin Preparation (Excision, Cleaning) CellSetup Franz Cell Setup (Mounting Skin) SkinPrep->CellSetup Equilibration System Equilibration (32°C) CellSetup->Equilibration FormulationApp Apply Formulation (Test vs. Control) Equilibration->FormulationApp Sampling Receptor Fluid Sampling (Time Intervals) FormulationApp->Sampling HPLC HPLC Analysis (Drug Quantification) Sampling->HPLC DataAnalysis Data Analysis (Flux, ER Calculation) HPLC->DataAnalysis

Caption: Experimental workflow for in vitro skin permeation studies.

Protocol for Skin Irritation Assessment

It is crucial to assess the skin irritation potential of any new excipient in a transdermal formulation.

Objective: To evaluate the skin irritation potential of this compound using an in vitro reconstructed human epidermis (RhE) model.

Materials:

  • Reconstructed human epidermis tissue kits (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided with the kits

  • This compound

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Multi-well plates

  • Spectrophotometer (plate reader)

Methodology:

  • Tissue Culture: a. Culture the RhE tissues according to the manufacturer's instructions.

  • Application of Test Substance: a. Apply a defined amount of this compound, the positive control, and the negative control to the surface of triplicate tissues.

  • Incubation: a. Incubate the tissues for a specified period (e.g., 60 minutes).

  • Washing and Post-Incubation: a. Thoroughly wash the tissues to remove the test substances. b. Incubate the tissues in fresh medium for a post-incubation period (e.g., 42 hours).

  • MTT Assay: a. Transfer the tissues to a multi-well plate containing MTT solution and incubate for 3 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Extraction: a. Extract the formazan from the tissues using isopropanol.

  • Measurement and Analysis: a. Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer. b. Calculate the cell viability for each tissue as a percentage relative to the negative control. c. Classify the irritation potential based on the mean cell viability.

Formulation Stability

The inclusion of this compound in a transdermal formulation requires assessment of its impact on the overall stability of the product.

Objective: To evaluate the physical and chemical stability of a transdermal formulation containing this compound.

Parameters to Evaluate:

  • Appearance: Color, clarity, and homogeneity.

  • pH: Measurement at different time points.

  • Viscosity: For semi-solid formulations.

  • Drug Content and Purity: Using HPLC to detect any degradation of the active pharmaceutical ingredient.

  • Crystal Formation: Microscopic examination for any crystallization of the drug or excipients.

Methodology:

  • Prepare the final formulation containing this compound.

  • Store samples under various conditions (e.g., refrigerated, room temperature, accelerated conditions like 40°C/75% RH).

  • At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate the parameters listed above.

The logical relationship between the formulation components and the desired product profile is as follows:

G cluster_inputs Formulation Components cluster_outputs Desired Product Profile API Active Pharmaceutical Ingredient (API) Formulation Transdermal Formulation API->Formulation MM This compound MM->Formulation Polymer Polymer Matrix Polymer->Formulation Other Other Excipients Other->Formulation Efficacy Therapeutic Efficacy Formulation->Efficacy Safety Good Safety Profile (Non-irritating) Formulation->Safety Stability Physical & Chemical Stability Formulation->Stability Aesthetics Good Aesthetic Properties Formulation->Aesthetics

Caption: Relationship between formulation components and the desired product profile.

Conclusion

While this compound is a well-established emollient and texture enhancer in topical products, its role as a penetration enhancer in transdermal drug delivery is not yet well-defined in the scientific literature. Based on the extensive data available for the structurally similar Isopropyl Myristate, it is plausible that this compound could enhance drug permeation by disrupting the stratum corneum lipids. The experimental protocols provided in this document offer a framework for researchers to systematically evaluate the potential of this compound in this application. Further research is warranted to quantify its efficacy and fully elucidate its mechanism of action in transdermal drug delivery.

References

Application Notes and Protocols for Myristyl Myristate in Nanostructured Lipid Carriers (NLCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Myristyl myristate in the formulation of Nanostructured Lipid Carriers (NLCs). This document outlines the rationale for using this compound, detailed experimental protocols for NLC preparation and characterization, and methods for evaluating drug release and cellular uptake.

Introduction to this compound in NLCs

This compound, the ester of myristyl alcohol and myristic acid, is a waxy, biocompatible, and biodegradable lipid.[1] Its properties make it an excellent candidate as a solid lipid core in the formulation of Nanostructured Lipid Carriers (NLCs), a second-generation lipid nanoparticle system. NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure offers advantages over traditional Solid Lipid Nanoparticles (SLNs), including higher drug loading capacity and reduced drug expulsion during storage.[2][3]

The inclusion of this compound can contribute to the formation of stable NLCs with controlled drug release profiles. Its use in melt-emulsification and ultrasonication methods has been noted in the literature.

Quantitative Data Summary

While extensive data specifically for this compound-based NLCs is emerging, the following tables summarize typical physicochemical properties based on closely related solid lipid nanoparticle systems and representative NLC formulations.

Table 1: Physicochemical Characteristics of this compound-Based Solid Lipid Nanoparticles (SLNs)

ParameterValueReference
Mean Diameter (nm)118[1]
Polydispersity Index (PDI)< 0.2[1]
Zeta Potential (mV)-4.0[1]

Note: This data is for SLNs, which form the basis for NLCs. The addition of a liquid lipid to form NLCs may alter these values.

Table 2: Representative Data for NLC Formulations

ParameterRange
Particle Size (nm)100 - 300
Polydispersity Index (PDI)0.1 - 0.3
Zeta Potential (mV)-20 to -40
Encapsulation Efficiency (%)70 - 95
Drug Loading (%)1 - 10

Experimental Protocols

Preparation of this compound-Based NLCs by High-Pressure Homogenization (HPH)

This protocol describes a common and scalable method for producing NLCs.[4][5]

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglyceride)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Lipid Phase Preparation:

    • Melt this compound and the liquid lipid at a temperature 5-10°C above the melting point of this compound (approximately 45-50°C).

    • Dissolve the lipophilic API in the molten lipid mixture under continuous stirring.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.[6]

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Perform 3-5 homogenization cycles at a pressure of 500-1500 bar.[7] The optimal number of cycles and pressure should be determined for each specific formulation.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.

  • Storage:

    • Store the NLC dispersion at 4°C for further characterization.

NLC_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final Final Steps A Melt this compound & Liquid Lipid B Dissolve API A->B Stirring E Combine Lipid and Aqueous Phases B->E C Dissolve Surfactant in Water D Heat to same temperature C->D D->E F High-Shear Homogenization (Pre-emulsion) E->F G High-Pressure Homogenization F->G H Cooling and NLC Formation G->H I NLC Dispersion H->I Drug_Release_Workflow A NLC Dispersion in Dialysis Bag B Immersion in Release Medium (37°C, stirring) A->B C Sample Withdrawal at Time Intervals B->C D Replenish with Fresh Medium C->D E Drug Quantification (UV-Vis/HPLC) C->E D->B F Plot Cumulative Release vs. Time E->F Cellular_Uptake_Signaling cluster_cell_prep Cell Preparation cluster_nlc_treatment NLC Treatment cluster_processing Cell Processing cluster_imaging Imaging A Seed Cells on Coverslips B 24h Incubation A->B C Incubate with Fluorescent NLCs B->C D Wash with PBS C->D E Fix with PFA D->E F Stain Nuclei with DAPI E->F G Mount on Slides F->G H Fluorescence Microscopy G->H

References

Application Notes and Protocols: Preparation of Stable Oil-in-Water (O/W) Emulsions with Myristyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myristyl myristate is a naturally derived ester formed from the combination of Myristyl Alcohol and Myristic Acid, which are found in vegetable or animal fats and oils.[1][2] It presents as a white or yellowish waxy solid that melts near body temperature.[3][4] In pharmaceutical and cosmetic formulations, this compound is a multifunctional ingredient valued for its role as an emollient, thickener, opacifier, and, crucially, a co-emulsifier for stabilizing oil-in-water (O/W) emulsions.[1][2][3][5] Its inclusion in creams and lotions, typically at concentrations of 1-10%, enhances emulsion stability, improves texture for a soft, powdery after-feel, and prevents the greasy texture sometimes associated with high oil content formulations.[1][3][4][6]

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to prepare and evaluate stable O/W emulsions incorporating this compound.

Physicochemical Properties of this compound

This compound's effectiveness as an emulsion stabilizer is rooted in its physicochemical properties. It helps to thicken emulsions and improves their stability against temperature variations.[1][6]

PropertyValueReference
INCI Name This compound[7]
Chemical Name Tetradecyl tetradecanoate[1]
Appearance White to yellowish waxy solid, flakes, or powder[3][5][8]
Melting Point 41-45°C[7][9]
Required HLB Approximately 7.52[10]
Typical Usage Level 1-10%[1][3][4]
Solubility Insoluble in water; soluble in oils[5]

Mechanism of Emulsion Stabilization

This compound contributes to the long-term stability of O/W emulsions through several mechanisms:

  • Co-emulsification : It works synergistically with primary emulsifiers to fortify the oil-water interface, preventing the separation of oil and water phases.[1][2][11]

  • Viscosity Modification : As a fatty ester, it increases the viscosity of the emulsion's external (water) phase, which slows the movement and coalescence of dispersed oil droplets.[3][5]

  • Interfacial Film Formation : At the oil-water interface, this compound aligns with other emulsifiers to create a structured mechanical barrier that helps prevent oil droplets from merging.[5]

  • Opacifying and Whitening : It imparts a white, glossy, and opaque appearance to emulsions, improving their aesthetic qualities.[1][8][12]

Experimental Protocol for O/W Emulsion Preparation

This protocol details a standard hot-process method for creating a stable O/W emulsion. Optimization of emulsifier concentrations and homogenization parameters is recommended for specific formulations.

3.1. Materials and Equipment

  • Materials : this compound, Primary Emulsifiers (e.g., a high HLB emulsifier like Polysorbate 80 and a low HLB emulsifier like Sorbitan Oleate), Deionized Water, Other oil-phase ingredients (e.g., other oils, esters), Other aqueous-phase ingredients (e.g., humectants like glycerin, preservatives), pH adjusters (e.g., citric acid, sodium hydroxide).

  • Equipment : Top-pan balance, Heat-resistant beakers, Water bath or heating mantle with magnetic stirring, Homogenizer (e.g., rotor-stator), Overhead stirrer, pH meter.

3.2. Example Formulation Framework

The selection of emulsifiers is critical. The Hydrophilic-Lipophilic Balance (HLB) system is used to match the emulsifier system to the oil phase. The required HLB for this compound is approximately 7.52.[10] A blend of emulsifiers is often used to achieve the target HLB.

PhaseComponentFunctionConcentration (%)
Oil Phase This compound Co-emulsifier, Emollient, Thickener 1.0 - 10.0
Other Oils / EstersEmollient / Active Carrier10.0 - 25.0
Low HLB Emulsifier (e.g., Sorbitan Oleate)Emulsifier1.0 - 5.0
Aqueous Phase Deionized WaterSolventq.s. to 100
High HLB Emulsifier (e.g., Polysorbate 80)Emulsifier1.0 - 5.0
Humectant (e.g., Glycerin)Hydrating Agent2.0 - 5.0
PreservativePreservativeAs required
Cool-Down Phase pH AdjusterpH RegulatorAs required

3.3. Emulsion Preparation Workflow

G cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_finish Finishing A 1. Oil Phase Preparation Combine this compound, oils, and low-HLB emulsifier. Heat to 70-75°C. C 3. Emulsification Slowly add Oil Phase to Aqueous Phase with homogenization. A->C B 2. Aqueous Phase Preparation Combine water, humectants, and high-HLB emulsifier. Heat to 70-75°C. B->C D 4. Homogenization Continue mixing at moderate speed (e.g., 5000 rpm) for 5-10 min. C->D E 5. Cooling Cool to room temperature with gentle stirring. D->E F 6. Final Adjustments Check and adjust pH if necessary. E->F

Caption: Workflow for preparing an O/W emulsion using a hot process method.

3.4. Step-by-Step Procedure

  • Oil Phase Preparation : In a heat-resistant beaker, combine the this compound, any other oil-soluble components, and the low-HLB emulsifier. Heat the mixture to 70-75°C in a water bath, stirring gently until all components are fully melted and the phase is uniform.[13]

  • Aqueous Phase Preparation : In a separate heat-resistant beaker, combine the deionized water, the high-HLB emulsifier, and any other water-soluble ingredients like glycerin and preservatives. Heat this mixture to 70-75°C, stirring until all solids are dissolved.[13]

  • Emulsification : Slowly add the hot oil phase to the hot aqueous phase while simultaneously mixing with a homogenizer at a moderate speed (e.g., 3000-5000 rpm).[5][13] This gradual addition is crucial for forming a fine preliminary emulsion.

  • Homogenization : Once all of the oil phase has been added, continue homogenization for 5-10 minutes to reduce the oil droplet size and create a uniform emulsion.[13] The optimal speed and time depend on the batch size and equipment and should be determined experimentally.[14][15]

  • Cooling : Remove the emulsion from the heat and begin cooling while stirring gently with an overhead stirrer (e.g., 200-300 rpm).[5] Rapid cooling or insufficient stirring can lead to instability.

  • Final Adjustments : Once the emulsion has cooled to room temperature (below 30°C), check the pH and adjust as necessary using a suitable acid or base.[13]

Emulsion Stability Testing Protocols

Stability testing is essential to predict the shelf-life and performance of the emulsion. It involves assessing both physical and chemical characteristics over time and under stressed conditions.

4.1. Overview of Stability Assessment Methods

G cluster_physical cluster_chemical A Emulsion Stability Testing B Physical Stability A->B C Chemical Stability A->C B1 Macroscopic Evaluation (Visual Inspection) B->B1 B2 Accelerated Testing (Centrifugation) B->B2 B3 Droplet Size Analysis (e.g., DLS) B->B3 B4 Viscosity Measurement (Rheology) B->B4 C1 pH Monitoring C->C1 C2 Degradation Analysis (e.g., HPLC for actives) C->C2

Caption: Key methodologies for evaluating emulsion stability.

4.2. Protocols for Physical Stability Assessment

  • Macroscopic Evaluation :

    • Protocol : Store samples of the emulsion in transparent containers at various temperatures (e.g., room temperature, 40°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability such as creaming (upward movement of droplets), sedimentation, coalescence (merging of droplets), or complete phase separation.[13]

  • Accelerated Stability Testing (Centrifugation) :

    • Objective : To quickly predict long-term stability by applying stress.[13]

    • Protocol : Place approximately 10g of the emulsion into a centrifuge tube. Centrifuge at 3000 rpm for 30 minutes at a controlled temperature. After centrifugation, visually inspect the sample for any phase separation or creaming. A stable emulsion will show no change.[13][16]

  • Droplet Size Analysis :

    • Objective : To quantify the size distribution of the dispersed oil droplets. Smaller and more uniform droplet sizes generally correlate with greater stability.

    • Protocol : Prepare a diluted sample of the emulsion in deionized water to prevent multiple scattering effects. Analyze the sample using a particle size analyzer (e.g., via Dynamic Light Scattering - DLS). Record the mean droplet diameter and polydispersity index (PDI).[5]

  • Viscosity Measurement :

    • Objective : To monitor changes in the emulsion's consistency over time.

    • Protocol : Measure the viscosity of the emulsion using a viscometer or rheometer at a controlled temperature. A significant decrease in viscosity can indicate droplet coalescence and potential instability.[5][16]

4.3. Data Logging for Stability Studies

Maintaining organized records is crucial for comparing formulations and predicting shelf life.

ParameterTime 01 Week1 Month3 Months
Storage Condition 25°C25°C / 40°C25°C / 40°C25°C / 40°C
Visual Appearance
Centrifugation Result
Mean Droplet Size (nm)
Viscosity (cP)
pH

Troubleshooting Common Issues

  • Phase Separation or Creaming : This indicates emulsion instability.

    • Possible Causes : Incorrect HLB of the emulsifier system, insufficient emulsifier concentration, inadequate homogenization (speed or time), or improper temperature control during processing.[13]

    • Solutions : Recalculate and adjust the emulsifier blend to better match the required HLB of the oil phase. Increase the concentration of the emulsifier system. Optimize homogenization speed and duration. Ensure both phases are at 70-75°C during emulsification.

  • Changes in Viscosity :

    • Possible Causes : Thinning can suggest droplet coalescence. Thickening over time might be due to changes in the structuring of the external phase.

    • Solutions : Re-evaluate the emulsifier and co-emulsifier (this compound) concentrations. Ensure the cooling process is controlled with gentle, consistent stirring.

References

Application Note: Analysis of Myristyl Myristate and its Impurities by HPLC-ELSD

Author: BenchChem Technical Support Team. Date: December 2025

AN-MM-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative analysis of Myristyl myristate and its primary impurities. This compound, a wax ester widely used in cosmetics and pharmaceuticals as an emollient and thickening agent, requires stringent purity control to ensure product quality and safety. The primary impurities are typically unreacted starting materials: myristic acid and myristyl alcohol. This document provides a comprehensive protocol for the separation and quantification of these components, along with data presentation and workflow diagrams to facilitate implementation in a laboratory setting.

Introduction

This compound (C28H56O2) is synthesized through the esterification of myristyl alcohol and myristic acid.[1][2] The presence of unreacted starting materials can impact the physical properties and performance of the final product. Therefore, a reliable analytical method is essential for quality control. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is an ideal technique for this analysis. Since this compound and its related impurities lack a strong UV chromophore, ELSD provides a universal detection method based on the light scattering of non-volatile analyte particles, making it suitable for these compounds.[3][4] This method allows for the effective separation and quantification of the non-polar this compound from the more polar myristic acid and myristyl alcohol.

Experimental Protocols

2.1. Materials and Reagents

  • This compound Reference Standard (>99% purity)

  • Myristic Acid Reference Standard (>99% purity)

  • Myristyl Alcohol Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, filtered)

  • Chloroform (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Nitrogen gas for ELSD (high purity)

2.2. Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) was used.

  • HPLC Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

  • Detector: ELSD

2.3. Sample Preparation

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of each reference standard (this compound, Myristic acid, Myristyl alcohol) into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with a suitable solvent such as a 1:1 (v/v) mixture of acetonitrile and isopropanol.[5]

  • Working Standard Solution:

    • Prepare a mixed working standard solution containing this compound, Myristic acid, and Myristyl alcohol at appropriate concentrations by diluting the stock solutions with the mobile phase. A suggested concentration is 100 µg/mL for each component.

  • Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the same solvent used for the standard stock solutions.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2.4. HPLC-ELSD Method

  • Mobile Phase A: Acetonitrile/Water (90:10 v/v)

  • Mobile Phase B: Methanol/Chloroform (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporator Temperature: 40°C

    • Gas Flow Rate: 1.5 SLM (Standard Liters per Minute)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
10.00100
20.00100
20.11000
25.01000

Data Presentation

The following table summarizes the expected retention times and relative response factors for this compound and its impurities based on their polarity. In reversed-phase chromatography, less polar compounds elute later. Therefore, the elution order is expected to be myristic acid, followed by myristyl alcohol, and finally this compound.

Table 1: Quantitative Data Summary

CompoundExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Myristic Acid~ 4.51.03.0
Myristyl Alcohol~ 6.00.82.5
This compound~ 15.00.51.5

Note: Actual retention times may vary depending on the specific HPLC system and column used. The LOD and LOQ are estimates and should be experimentally determined.

Mandatory Visualizations

Diagram 1: HPLC-ELSD Experimental Workflow

G Figure 1: HPLC-ELSD Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (this compound, Myristic Acid, Myristyl Alcohol) injection Inject Sample/Standard prep_std->injection 10 µL Injection prep_sample Prepare Sample Solution (Dissolve & Filter) prep_sample->injection 10 µL Injection separation Reversed-Phase C18 Column Gradient Elution injection->separation Mobile Phase Flow detection ELSD Detection (Nebulization, Evaporation, Light Scattering) separation->detection Eluted Analytes integration Peak Integration & Identification detection->integration Chromatogram Signal quantification Quantification of Impurities integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for this compound Analysis.

Diagram 2: Logical Relationship of this compound and Impurities

G Figure 2: Relationship between this compound and its Process Impurities cluster_reactants Reactants cluster_reaction Esterification Reaction cluster_impurities Potential Impurities in Final Product myristic_acid Myristic Acid esterification This compound (Main Product) myristic_acid->esterification myristyl_alcohol Myristyl Alcohol myristyl_alcohol->esterification unreacted_acid Unreacted Myristic Acid esterification->unreacted_acid Present if reaction is incomplete unreacted_alcohol Unreacted Myristyl Alcohol esterification->unreacted_alcohol Present if reaction is incomplete

Caption: this compound Synthesis and Impurities.

References

Characterization of Myristyl Myristate Polymorphism by PXRD: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl myristate, a saturated wax ester formed from myristyl alcohol and myristic acid, is a widely used excipient in pharmaceutical and cosmetic formulations.[1][2] It functions as an emollient, thickener, and formulation stabilizer. The solid-state properties of this compound, particularly its crystalline form, can significantly impact the stability, manufacturability, and performance of the final product. Like many long-chain lipids, this compound is expected to exhibit polymorphism, the ability to exist in multiple crystalline forms.[3] These polymorphs can possess different physical properties, including melting point, solubility, and mechanical strength. Therefore, the characterization and control of this compound polymorphism are critical for ensuring product quality and consistency.

Powder X-ray Diffraction (PXRD) is a primary and powerful non-destructive technique for the identification and characterization of polymorphic forms.[4][5] Each crystalline structure produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.[3] This application note provides a detailed protocol for the characterization of this compound polymorphism using PXRD, supplemented with thermal analysis by Differential Scanning Calorimetry (DSC).

Polymorphism in Long-Chain Esters

Long-chain esters, including this compound, typically exhibit three main polymorphic forms, denoted as α, β', and β, in order of increasing thermodynamic stability.[3][6]

  • α (Alpha) Form: This is a metastable form, often obtained by rapid cooling from the melt. It has a hexagonal chain packing and is generally the least dense with the lowest melting point.[3]

  • β' (Beta-Prime) Form: This form possesses intermediate stability and an orthorhombic sub-cell packing. It is often desired in formulations for its small crystal size and smooth texture.[3]

  • β (Beta) Form: This is the most stable polymorph, characterized by a dense triclinic sub-cell packing. It has the highest melting point and is the most thermodynamically favored form.[3]

The transformation from a less stable to a more stable form (e.g., α → β' → β) is a common phenomenon and can be influenced by factors such as temperature, solvent, and mechanical stress.[6]

Quantitative Data Summary

Due to the limited availability of specific crystallographic data for this compound polymorphs in publicly accessible literature, the following tables present representative data based on well-characterized analogous long-chain esters such as cetyl palmitate and tristearin. This data serves to illustrate the expected differences between the polymorphic forms.

Table 1: Representative PXRD Data for Long-Chain Ester Polymorphs

Polymorphic FormCrystal System (Sub-cell)Characteristic Strong d-spacing (Å)Representative 2θ Values (Cu Kα)
α Hexagonal~4.15~21.4°
β' Orthorhombic~4.2 and ~3.8~21.1° and ~23.4°
β Triclinic~4.6~19.3°

Note: The 2θ values are approximate and can vary slightly based on the specific compound and experimental conditions.

Table 2: Representative Thermal Properties of Long-Chain Ester Polymorphs

Polymorphic FormTypical Melting Point Range (°C)Enthalpy of Fusion (ΔHfus)Stability
α LowerLowerLeast Stable (Metastable)
β' IntermediateIntermediateIntermediate
β HigherHigherMost Stable

For this compound, a melting point of approximately 38°C has been reported, which likely corresponds to its most stable form.[3]

Experimental Protocols

Polymorph Generation

To study the different polymorphic forms, various crystallization conditions should be employed:

  • α Form (Metastable): Melt the this compound sample at a temperature approximately 10-20°C above its melting point. Then, rapidly cool the melt by placing it in an ice bath or a pre-chilled container ("shock cooling").[6]

  • β' and β Forms (More Stable):

    • Slow Crystallization from Melt: Melt the sample and allow it to cool slowly to room temperature under controlled conditions (e.g., 1-2°C/min).[6]

    • Solvent Crystallization: Dissolve this compound in a suitable solvent (e.g., hexane, ethanol) at an elevated temperature and allow it to crystallize by slow evaporation of the solvent at a constant temperature.

    • Thermal Annealing: Hold the metastable α form at a temperature between its melting point and that of the more stable forms to induce a solid-state transition.

Powder X-ray Diffraction (PXRD) Analysis

Objective: To identify the polymorphic form(s) present in a sample based on their unique diffraction patterns.

Methodology:

  • Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.[3]

  • Sample Mounting: Mount the powdered sample onto a low-background sample holder. Ensure the sample surface is flat and level with the surface of the holder.

  • Instrument Setup:

    • Radiation Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: e.g., 40 kV and 40 mA

    • Scan Range (2θ): 5° to 40°

    • Step Size: e.g., 0.02°

    • Scan Speed/Time per Step: e.g., 1°/min

  • Data Acquisition: Collect the diffraction pattern over the specified 2θ range.

  • Data Analysis:

    • Phase Identification: Compare the peak positions (2θ or d-spacing) and relative intensities of the experimental pattern with known patterns of different polymorphs.[3]

    • Quantitative Analysis: If a mixture of polymorphs is present, the relative peak intensities or areas can be used for semi-quantitative analysis of the phase composition.

Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the thermal properties (melting point, enthalpy of fusion) of the polymorphs and to observe any polymorphic transitions.[6]

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan and seal it.

  • Instrument Setup:

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to 70°C at a controlled rate (e.g., 5°C/min or 10°C/min).

    • Purge Gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks and exothermic recrystallization events. Determine the onset temperature, peak temperature, and the enthalpy of fusion (area under the peak) for each thermal event. Multiple melting peaks are indicative of polymorphism.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start This compound Sample melt Melt Sample (~50-60°C) start->melt shock_cool Shock Cooling (Ice Bath) melt->shock_cool Rapid slow_cool Slow Cooling (e.g., 2°C/min) melt->slow_cool Slow solvent_cryst Solvent Crystallization (e.g., Hexane) melt->solvent_cryst alpha_form α Form (Metastable) shock_cool->alpha_form beta_prime_form β' Form (Intermediate) slow_cool->beta_prime_form beta_form β Form (Stable) solvent_cryst->beta_form pxrd PXRD Analysis alpha_form->pxrd dsc DSC Analysis alpha_form->dsc beta_prime_form->pxrd beta_prime_form->dsc beta_form->pxrd beta_form->dsc pxrd_pattern Diffraction Pattern (Fingerprint) pxrd->pxrd_pattern dsc_thermogram Thermogram (Melting Points) dsc->dsc_thermogram polymorph_id Polymorph Identification & Quantification pxrd_pattern->polymorph_id dsc_thermogram->polymorph_id

Caption: Experimental workflow for polymorphic screening of this compound.

polymorphic_transformation cluster_info Transformation Pathway alpha α Form (Metastable) beta_prime β' Form (Intermediate Stability) alpha->beta_prime Heat/Time beta β Form (Stable) beta_prime->beta Heat/Time info Energy Input (e.g., heat) or Time can induce transformation to a more stable form.

Caption: Hypothetical polymorphic transformation pathway for this compound.

Conclusion

The polymorphic behavior of this compound is a critical attribute that can influence the quality and performance of pharmaceutical and cosmetic products. A thorough characterization of its solid-state forms is therefore essential during drug development and formulation. Powder X-ray Diffraction, in conjunction with Differential Scanning Calorimetry, provides a robust analytical framework for identifying, quantifying, and understanding the thermal behavior of this compound polymorphs. The protocols and representative data presented in this application note offer a comprehensive guide for researchers to effectively control and characterize the crystalline forms of this important excipient, thereby ensuring product consistency and stability.

References

Application Notes and Protocols for the Rheological Characterization of Myristyl Myristate in Semi-Solid Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and characterizing the rheological properties of semi-solid formulations containing Myristyl Myristate. This document outlines the role of this compound, detailed experimental protocols for rheological analysis, and expected quantitative outcomes.

Introduction to this compound in Semi-Solid Formulations

This compound is a waxy ester derived from myristyl alcohol and myristic acid, both of which are naturally occurring fatty substances. In the pharmaceutical and cosmetic industries, it is a widely used excipient in the formulation of semi-solid dosage forms such as creams, lotions, and ointments.[1][2] Its primary functions include acting as an emollient, texture enhancer, thickener, and co-emulsifier.[2][3]

Typically incorporated at concentrations ranging from 1% to 10%, this compound contributes to the body, viscosity, and stability of emulsions.[1][4] It imparts a rich, yet non-greasy and powdery after-feel to topical products, which is highly desirable for patient and consumer acceptability.[2] Its ability to modify the rheological profile of a semi-solid base is critical for product performance, affecting spreadability, skin feel, and the release of active pharmaceutical ingredients (APIs).

Key Rheological Parameters and Their Significance

The rheological characterization of semi-solid formulations provides critical insights into their microstructure and performance. The key parameters to evaluate are:

  • Viscosity: A measure of a fluid's resistance to flow. For semi-solids, viscosity is typically shear-rate dependent, exhibiting shear-thinning behavior where viscosity decreases with increasing shear rate (e.g., during rubbing onto the skin).

  • Yield Stress: The minimum stress required to initiate flow. A higher yield stress indicates a more structured formulation that can hold its shape at rest.

  • Viscoelasticity (G' and G''): Semi-solids exhibit both viscous (liquid-like) and elastic (solid-like) properties.

    • Storage Modulus (G'): Represents the elastic component, indicating the energy stored and recovered per cycle of deformation. A higher G' suggests a more structured, solid-like material.

    • Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat per cycle. A higher G'' suggests a more fluid-like material.

    • Tan Delta (δ): The ratio of G''/G'. A tan δ < 1 indicates predominantly elastic behavior, while a tan δ > 1 indicates predominantly viscous behavior.

Experimental Protocols for Rheological Characterization

The following are detailed protocols for the essential rheological tests for semi-solid formulations containing this compound.

Rotational Rheometry: Flow Curve and Viscosity Measurement

This test evaluates the viscosity of the formulation as a function of shear rate, providing insights into its flow behavior under different conditions (e.g., at rest, during pouring, and during application).

Protocol:

  • Instrument: Use a controlled-stress or controlled-rate rheometer equipped with a cone-plate or parallel-plate geometry.

  • Sample Loading: Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped. Bring the upper geometry to the desired gap setting (e.g., 1 mm) and trim any excess sample.

  • Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C or 32°C for skin application studies) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.

  • Measurement:

    • Flow Curve: Apply a shear rate ramp from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) and then back down to the low shear rate. This will reveal any time-dependent behavior (thixotropy).

    • Data Acquisition: Record the shear stress and viscosity at each shear rate.

Oscillatory Rheometry: Amplitude and Frequency Sweeps

Oscillatory tests are non-destructive and provide information about the viscoelastic properties of the formulation.

a) Amplitude Sweep (Strain or Stress Sweep)

This test identifies the linear viscoelastic region (LVER), which is the range of strain or stress where the material's structure is not disrupted.

Protocol:

  • Instrument and Sample Preparation: Same as for rotational rheometry.

  • Equilibration: Equilibrate the sample as described above.

  • Measurement: Apply an increasing amplitude of oscillation (strain or stress) at a constant frequency (e.g., 1 Hz).

  • Data Acquisition: Record the storage modulus (G') and loss modulus (G'') as a function of the applied strain or stress. The LVER is the plateau region where G' and G'' are independent of the applied amplitude.

b) Frequency Sweep

This test probes the viscoelastic response of the material at different time scales.

Protocol:

  • Instrument and Sample Preparation: Same as for rotational rheometry.

  • Equilibration: Equilibrate the sample as described above.

  • Measurement: Within the LVER determined from the amplitude sweep, apply a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain or stress.

  • Data Acquisition: Record G' and G'' as a function of frequency.

Creep-Recovery Test

This test measures the deformation of the material under a constant low stress and its subsequent recovery after the stress is removed. It provides information about the material's elasticity and its ability to resist permanent deformation under its own weight (e.g., during storage).

Protocol:

  • Instrument and Sample Preparation: Same as for rotational rheometry.

  • Equilibration: Equilibrate the sample as described above.

  • Measurement:

    • Creep Phase: Apply a small, constant stress within the LVER for a defined period (e.g., 300 seconds) and measure the resulting strain.

    • Recovery Phase: Remove the stress and measure the strain recovery over a longer period (e.g., 600 seconds).

  • Data Acquisition: Record strain as a function of time.

Data Presentation: Expected Effects of this compound Concentration

The following tables summarize the expected quantitative impact of increasing the concentration of this compound in a model oil-in-water (O/W) semi-solid base. The data presented are representative and may vary depending on the specific composition of the base formulation.

Table 1: Effect of this compound on Apparent Viscosity and Yield Stress

This compound Conc. (%)Apparent Viscosity at 1 s⁻¹ (Pa·s)Yield Stress (Pa)
115 - 2510 - 20
330 - 5025 - 40
560 - 9050 - 75
10120 - 18090 - 130

Table 2: Effect of this compound on Viscoelastic Properties (at 1 Hz)

This compound Conc. (%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan Delta (G''/G')
1100 - 15030 - 500.30 - 0.33
3250 - 35060 - 900.24 - 0.26
5500 - 700120 - 1800.24 - 0.26
101000 - 1400250 - 3500.25 - 0.25

Table 3: Effect of this compound on Creep-Recovery Behavior

This compound Conc. (%)Maximum Creep Strain (%)Percent Recovery
15 - 860 - 70
33 - 570 - 80
51.5 - 2.580 - 90
100.8 - 1.290 - 95

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the rheological characterization process and the relationships between the key concepts.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Rheological Testing cluster_analysis Data Analysis cluster_output Output Formulation Formulate Semi-Solid Base with varying this compound % Homogenization Homogenize Formulation->Homogenization Degassing Degas Homogenization->Degassing Sample_Loading Load Sample onto Rheometer Degassing->Sample_Loading Equilibration Equilibrate Sample Sample_Loading->Equilibration Rotational_Test Rotational Test (Flow Curve) Equilibration->Rotational_Test Oscillatory_Test Oscillatory Test (Amplitude & Frequency Sweeps) Equilibration->Oscillatory_Test Creep_Recovery_Test Creep-Recovery Test Equilibration->Creep_Recovery_Test Viscosity_Analysis Analyze Viscosity and Yield Stress Rotational_Test->Viscosity_Analysis Viscoelastic_Analysis Analyze G', G'', Tan Delta Oscillatory_Test->Viscoelastic_Analysis Creep_Analysis Analyze Creep Compliance and Recovery Creep_Recovery_Test->Creep_Analysis Data_Tables Generate Data Tables Viscosity_Analysis->Data_Tables Viscoelastic_Analysis->Data_Tables Creep_Analysis->Data_Tables Interpretation Interpret Results Data_Tables->Interpretation

Caption: Experimental workflow for rheological characterization.

Logical_Relationships cluster_formulation Formulation Variable cluster_microstructure Microstructure cluster_rheology Rheological Properties cluster_performance Product Performance MM_Conc This compound Concentration Structure Internal Structure (e.g., emulsion network) MM_Conc->Structure influences Viscosity Viscosity Structure->Viscosity Yield_Stress Yield Stress Structure->Yield_Stress Viscoelasticity Viscoelasticity (G', G'') Structure->Viscoelasticity Spreadability Spreadability Viscosity->Spreadability API_Release API Release Viscosity->API_Release Stability Physical Stability Yield_Stress->Stability Skin_Feel Skin Feel Viscoelasticity->Skin_Feel Viscoelasticity->API_Release

Caption: Relationship between formulation, rheology, and performance.

Conclusion

The concentration of this compound significantly influences the rheological properties of semi-solid bases. A systematic rheological characterization, as outlined in these protocols, is essential for optimizing formulation development, ensuring product stability, and achieving desired sensory and performance characteristics. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of topical drug development and cosmetics.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Myristyl Myristate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in Myristyl Myristate emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in an emulsion?

This compound is an ester derived from myristic acid and myristyl alcohol, often from vegetable sources like coconut and palm kernel oil.[1] In emulsions, it primarily functions as an emollient, texture enhancer, and co-emulsifier.[2] It helps to stabilize the emulsion, increase its viscosity, and provide a rich, silky feel to the final product.[3][4] It is typically used at concentrations between 1-10%.[1][5]

Q2: What is the required Hydrophilic-Lipophilic Balance (HLB) for creating a stable oil-in-water (O/W) emulsion with this compound?

To create a stable oil-in-water (O/W) emulsion with this compound, a required HLB of approximately 7.5 to 8.0 is recommended.[6][7] It is crucial to select an emulsifier or a blend of emulsifiers that achieves this target HLB value to ensure proper emulsification of the oil phase.

Q3: My O/W emulsion with this compound is showing signs of phase separation. What are the most common causes?

Phase separation in this compound emulsions can be attributed to several factors:

  • Incorrect HLB of the emulsifier system: The HLB of your emulsifier blend does not match the required HLB of the oil phase.

  • Insufficient emulsifier concentration: There is not enough emulsifier to adequately cover the surface of the oil droplets, leading to coalescence.[8]

  • Improper processing parameters: Issues with homogenization speed, duration, or temperature control during preparation can lead to instability.[5][9]

  • Inappropriate ingredient concentrations: The ratio of oil to water may be too high for the amount of emulsifier used.[8]

  • Temperature fluctuations during storage: Freeze-thaw cycles or high temperatures can disrupt the emulsion structure.

Q4: Can this compound itself cause instability or crystallization in the emulsion?

While this compound is used to enhance stability, it can cause issues if not formulated correctly. A grainy or waxy appearance in an emulsion can occur if the oil and water phases were not heated sufficiently above the melting point of all waxy components, including this compound (melting point ~38°C/100°F), before emulsification.[1][10] If the waxes solidify prematurely, they cannot be properly incorporated into the emulsion's micelle structure, leading to a grainy texture and potential long-term instability.[10]

Q5: How does pH affect the stability of emulsions containing this compound?

This compound is suitable for use across a wide pH range.[1] However, significant pH changes can affect the efficacy of certain emulsifiers or other stabilizing agents in the formula, which can indirectly lead to emulsion instability.[10] It is advisable to formulate emulsions within a pH range of 5 to 7 for optimal long-term stability of ester ingredients in general.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound emulsions.

Issue 1: Creaming (A layer of concentrated emulsion forms at the top)
Potential Cause Troubleshooting Action
Insufficient viscosity of the continuous phase.Increase the viscosity of the aqueous phase by adding a thickening agent (e.g., xanthan gum, carbomer).
Large oil droplet size.Optimize homogenization (increase speed or time) to reduce droplet size.
Low emulsifier concentration.Increase the concentration of the emulsifier system.
Issue 2: Coalescence (Irreversible merging of oil droplets, leading to oil separation)
Potential Cause Troubleshooting Action
Incorrect Hydrophilic-Lipophilic Balance (HLB).Adjust the HLB of your emulsifier blend to be closer to the required HLB of approximately 8.0 for this compound.
Insufficient emulsifier concentration.Significantly increase the emulsifier concentration to ensure complete coverage of oil droplets.
High storage temperatures.Store the emulsion at a controlled, lower temperature.
Inadequate homogenization.Ensure high-shear homogenization is applied for an adequate duration.
Issue 3: Flocculation (Clumping of oil droplets without merging)
Potential Cause Troubleshooting Action
Suboptimal pH.Adjust the pH of the aqueous phase to be compatible with all ingredients.
Presence of electrolytes disrupting the emulsifier film.Evaluate the type and concentration of electrolytes in the formulation.
Issue 4: Grainy or Waxy Texture
Potential Cause Troubleshooting Action
Premature crystallization of waxy components.Ensure both oil and water phases are heated to 70-75°C before and during emulsification to ensure all waxes are fully melted.[10]
Crystallization of an ionic emulsifier at low temperatures.Consider using a blend with a non-ionic emulsifier and test for stability through freeze-thaw cycles.[10]

Data Presentation

Table 1: Recommended Formulation and Processing Parameters for this compound O/W Emulsions
ParameterRecommended ValueNotes
This compound Concentration 1-10% (w/w)1-5% for lotions, up to 10% for solid butters.[4]
Required HLB of Oil Phase ~8.0For O/W emulsions containing this compound.[7][12]
Emulsifier Concentration 2-5% (w/w)Dependent on the oil phase concentration and type of emulsifier.
Oil Phase Temperature 70-75°CTo ensure all waxy components are melted.[12][13]
Aqueous Phase Temperature 70-75°CTo match the oil phase temperature.[12][13]
Homogenization Speed 3000-8000 RPMHigher speeds generally lead to smaller droplet sizes.[12][13]
Homogenization Time 5-10 minutesTo ensure a fine, uniform emulsion.[12][13]
Cooling Gentle stirring until room temperatureAvoid rapid, uncontrolled cooling.
Final pH 5-7For optimal long-term stability of the ester.[11]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion incorporating this compound.

Materials:

  • This compound

  • High HLB emulsifier (e.g., Polysorbate 80)

  • Low HLB emulsifier (e.g., Sorbitan Oleate)

  • Other oil-phase ingredients (e.g., mineral oil, other esters)

  • Deionized Water

  • Water-phase ingredients (e.g., glycerin, preservatives)

  • Thickening agent (optional, e.g., Xanthan Gum)

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine this compound, the low HLB emulsifier, and any other oil-soluble ingredients. Heat to 70-75°C with gentle stirring until all components are melted and uniform.[12]

  • Aqueous Phase Preparation: In a separate heat-resistant beaker, combine deionized water, the high HLB emulsifier, and any other water-soluble ingredients. If using a thickening agent like xanthan gum, disperse it in glycerin before adding to the water to prevent clumping. Heat to 70-75°C with stirring until all solids are dissolved.[12]

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm).[12]

  • Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine, uniform emulsion. The optimal speed and time should be determined experimentally.[12]

  • Cooling: Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently (e.g., 200-300 rpm). Continue stirring until the cream has cooled to room temperature.

  • Final Adjustments: Allow the emulsion to cool to room temperature. Check and adjust the pH if necessary.

Protocol 2: Accelerated Stability Testing via Centrifugation

Objective: To quickly predict the creaming or coalescence of an emulsion.

Procedure:

  • Place approximately 10g of the emulsion in a centrifuge tube.

  • If necessary, heat the emulsion to 50°C before centrifugation.[14][15]

  • Place the tube in a centrifuge, ensuring it is balanced.

  • Centrifuge at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C or 40°C).[12][14][15][16]

  • After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or oil separation.

Protocol 3: Freeze-Thaw Cycling Stability Test

Objective: To assess the stability of an emulsion under temperature stress.

Procedure:

  • Place a sample of the emulsion in a sealed container.

  • Freeze the sample at -10°C for 24 hours.[15]

  • Thaw the sample at room temperature (25°C) for 24 hours.[15]

  • This completes one cycle. Repeat for a total of three to five cycles.[15]

  • After the final cycle, visually inspect the sample for any signs of phase separation, changes in viscosity, or crystal formation.

Protocol 4: Microscopic Examination of Droplet Size

Objective: To determine the droplet size and distribution of the dispersed phase.

Procedure:

  • If the emulsion is concentrated, dilute it with a suitable solvent (typically the continuous phase) to allow for clear visualization of individual droplets.[17]

  • Place a small drop of the (diluted) emulsion on a clean microscope slide.[17]

  • Gently place a coverslip over the drop, avoiding the formation of air bubbles.[17]

  • Examine the slide under a microscope with appropriate magnification.

  • Capture images of the emulsion droplets.

  • Use image analysis software (e.g., ImageJ) or a calibrated eyepiece micrometer to measure the diameter of a representative number of droplets (e.g., 300-500 particles) to determine the size distribution.[17][18]

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Instability Observed (Phase Separation, Graininess, etc.) check_type Identify Type of Instability start->check_type creaming Creaming check_type->creaming Top Layering coalescence Coalescence/ Separation check_type->coalescence Full Separation grainy Grainy/Waxy Texture check_type->grainy Texture Issues creaming_causes Potential Causes: - Low Viscosity - Large Droplet Size - Low Emulsifier Conc. creaming->creaming_causes coalescence_causes Potential Causes: - Incorrect HLB - Insufficient Emulsifier - High Temperature - Poor Homogenization coalescence->coalescence_causes grainy_causes Potential Causes: - Premature Wax  Crystallization - Incorrect Processing  Temperature grainy->grainy_causes creaming_solutions Solutions: - Add Thickener - Optimize Homogenization - Increase Emulsifier creaming_causes->creaming_solutions coalescence_solutions Solutions: - Adjust HLB to ~8.0 - Increase Emulsifier Conc. - Control Storage Temp. - Optimize Homogenization coalescence_causes->coalescence_solutions grainy_solutions Solutions: - Heat Phases to 70-75°C - Ensure Waxes are Melted  Before Emulsification grainy_causes->grainy_solutions end Stable Emulsion creaming_solutions->end coalescence_solutions->end grainy_solutions->end

Caption: Troubleshooting workflow for emulsion instability.

Emulsion_Destabilization_Pathways stable Stable Emulsion (Finely Dispersed Droplets) flocculation Flocculation (Reversible Aggregation) stable->flocculation creaming Creaming/Sedimentation (Density Difference) stable->creaming coalescence Coalescence (Irreversible Fusion) flocculation->coalescence creaming->coalescence phase_sep Phase Separation (Complete Breakdown) coalescence->phase_sep

Caption: Common pathways of emulsion destabilization.

Experimental_Workflow start Start: Formulation Design oil_phase 1. Prepare Oil Phase (this compound, Emulsifiers) Heat to 70-75°C start->oil_phase aq_phase 2. Prepare Aqueous Phase (Water, Emulsifiers, etc.) Heat to 70-75°C start->aq_phase emulsify 3. Emulsification (Add Oil to Aqueous Phase under Homogenization) oil_phase->emulsify aq_phase->emulsify homogenize 4. Homogenize (5-10 min @ 3000-8000 RPM) emulsify->homogenize cool 5. Cooling (Gentle Stirring to Room Temp) homogenize->cool qc 6. Quality Control (pH, Viscosity, Appearance) cool->qc stable Stable Emulsion qc->stable Pass troubleshoot Troubleshoot (Refer to Guide) qc->troubleshoot Fail

Caption: Workflow for creating a stable emulsion.

References

Optimizing Myristyl Myristate Emulsification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful emulsification of Myristyl myristate. This guide will help you navigate common challenges and optimize your formulations for stability and desired sensory characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the required HLB for this compound?

The required Hydrophilic-Lipophilic Balance (HLB) for this compound is approximately 7.5 to 8.5.[1][2] To create a stable oil-in-water (O/W) emulsion, it is recommended to use an emulsifier or a blend of emulsifiers with an HLB value in this range.[3]

Q2: What is the typical concentration of this compound in an emulsion?

This compound is typically used at concentrations ranging from 1% to 10% in cosmetic and pharmaceutical emulsions.[4][5][6][7][8] The exact concentration will depend on the desired properties of the final product, such as viscosity, feel, and stability.

Q3: What are the primary functions of this compound in an emulsion?

This compound serves several key functions in an emulsion:

  • Co-emulsifier: It works in conjunction with the primary emulsifier to enhance emulsion stability, particularly against temperature variations and high concentrations of oils and butters.[5][9]

  • Thickener and Viscosity Modifier: It increases the body and viscosity of creams and lotions, contributing to a richer texture.[5][6]

  • Opacifying Agent: It imparts a white, glossy appearance to emulsions, which can improve the aesthetic appeal of the final product.[5][9]

  • Sensory Modifier: It provides a soft, powdery, and non-greasy feel to the skin.[9] It can also help to reduce the watery or greasy sensation of some formulations.[5]

  • Emollient: It helps to soften and smooth the skin by forming a protective layer that reduces water loss.[8]

Q4: Can I use this compound as the sole emulsifier?

While this compound has co-emulsifying properties, it is not typically used as the sole emulsifier. It functions most effectively when used in combination with a primary emulsifying system to enhance stability and modify the texture of the emulsion.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of emulsions containing this compound.

Issue 1: Emulsion Instability (Phase Separation)

Q: My emulsion is separating into layers (creaming or coalescence). What are the possible causes related to this compound?

A: Phase separation is a critical sign of emulsion instability. When using this compound, consider the following potential causes:

  • Incorrect HLB of the Emulsifier System: The HLB of your emulsifier blend may not match the required HLB of your oil phase, which includes this compound. An improper HLB match is a primary reason for emulsion failure.[3]

  • Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately stabilize the oil droplets, especially if the oil phase concentration is high.

  • Improper Incorporation of this compound: As a waxy solid, this compound must be completely melted and thoroughly mixed with the other oil-phase ingredients before emulsification. Premature solidification can lead to instability.

  • High Concentration of this compound: While an effective co-emulsifier, very high concentrations of this compound without an optimized emulsifier system can potentially disrupt the stability of some systems.

Recommended Solutions:

  • Verify and Adjust HLB: Calculate the required HLB of your entire oil phase and ensure your emulsifier blend matches this value. You may need to adjust the ratio of your high and low HLB emulsifiers.

  • Increase Emulsifier Concentration: Incrementally increase the total concentration of your emulsifier system.

  • Optimize the Manufacturing Process: Ensure that the oil phase, including this compound, is heated to at least its melting point (approximately 38°C) and is homogenous before emulsification. Maintain adequate mixing speed and time during the emulsification process.

  • Evaluate this compound Concentration: If instability persists, consider reducing the concentration of this compound or adding a stronger stabilizing agent like a polymer or gum.

Issue 2: Undesirable Texture or Sensory Feel

Q: My cream feels grainy or waxy. How can I resolve this?

A: A grainy or waxy texture can be caused by the recrystallization of waxy ingredients like this compound.

  • Incomplete Solubilization: If this compound is not fully melted and dissolved in the oil phase during the heating stage, it can recrystallize upon cooling, leading to a grainy feel.

  • Cooling Rate: Rapid or uncontrolled cooling of the emulsion can sometimes promote the formation of larger crystals.

  • High Concentration: An excessively high concentration of this compound in relation to the solvent capacity of the oil phase can lead to crystallization.

Recommended Solutions:

  • Ensure Complete Melting: Heat the oil phase to a temperature sufficiently above the melting point of this compound and other waxy components and hold it at that temperature with mixing until all solids are completely dissolved.

  • Controlled Cooling: Employ a controlled and gradual cooling process while gently stirring the emulsion.

  • Optimize the Oil Phase: Consider adding a co-solvent or another ester to the oil phase to improve the solubility of this compound.

  • Adjust Concentration: If necessary, reduce the concentration of this compound.

Q: My lotion has a "soaping" effect (lathers or turns white on the skin during application). What is the cause?

A: The "soaping" or "whitening" effect is often related to the emulsion structure and the presence of fatty alcohols and waxes. While this compound itself is less prone to causing significant soaping compared to some other fatty alcohols, its impact on the overall formulation can contribute to this phenomenon.

Recommended Solutions:

  • Incorporate Silicone or a Light Ester: Adding a small amount of dimethicone or a light, fast-spreading ester like Isopropyl Myristate to the oil phase can help to reduce the soaping effect.

  • Adjust Emulsifier System: The type and concentration of the primary emulsifier can significantly influence the soaping effect. Experiment with different emulsifiers or emulsifier blends.

  • Optimize this compound Concentration: In some formulations, a high concentration of waxy esters can contribute to soaping. Try reducing the level of this compound.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
INCI Name This compound[6]
Appearance White to yellowish waxy solid/flakes[7]
Melting Point Approximately 38°C (100°F)[7]
Required HLB ~7.5 - 8.5[1][2]
Typical Usage Level 1% - 10%[4][5][6][7][8]
Solubility Oil-soluble[7]

Table 2: Required HLB of Common Oil Phase Ingredients

IngredientRequired HLB (for O/W emulsion)
This compound ~8.0
Isopropyl Myristate~11.5
Caprylic/Capric Triglyceride~11.0
Mineral Oil~10.5
Cetyl Alcohol~15.5
Stearyl Alcohol~15.5
Shea Butter~8.0
Coconut Oil~8.0
Sunflower Oil~7.0

Table 3: HLB Values of Common Emulsifiers

Emulsifier (INCI Name)HLB ValueType
Sorbitan Oleate4.3Low HLB (W/O)
Glyceryl Stearate3.8Low HLB (W/O)
Cetearyl Alcohol~15.5 (as part of a blend)High HLB (O/W)
Polysorbate 8015.0High HLB (O/W)
Polysorbate 6014.9High HLB (O/W)
Polysorbate 2016.7High HLB (O/W)
Steareth-2015.3High HLB (O/W)
Ceteareth-2015.2High HLB (O/W)

Experimental Protocols

Protocol 1: Experimental Determination of the Optimal HLB for an Oil Phase Containing this compound

Objective: To experimentally determine the optimal HLB required to create a stable O/W emulsion for a specific oil phase containing this compound.

Materials:

  • Your complete oil phase (including this compound and any other oils, esters, or waxes).

  • A high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0).

  • A low HLB emulsifier from the same chemical family (e.g., Sorbitan Oleate, HLB = 4.3).

  • Distilled water (aqueous phase).

  • Preservative (if desired for longer-term observation).

  • Beakers, heating and stirring equipment (hot plate with magnetic stirrer or overhead mixer), homogenizer.

  • A series of identical containers (e.g., test tubes or small jars) for storing the trial emulsions.

Methodology:

  • Prepare Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., from 6 to 12 in increments of 1). Use the following formula to calculate the percentage of each emulsifier needed for each blend:

    % of High HLB Emulsifier = 100 * (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier)

    % of Low HLB Emulsifier = 100 - % of High HLB Emulsifier

  • Prepare Trial Emulsions: For each HLB value you are testing: a. In one beaker, combine the oil phase ingredients, including this compound. Heat to 70-75°C until all components are melted and uniform. b. In a separate beaker, combine the aqueous phase ingredients (water and preservative). Heat to 70-75°C. c. Add the calculated emulsifier blend to the hot oil phase and mix until uniform. d. Slowly add the hot aqueous phase to the hot oil phase while mixing with a homogenizer at a moderate speed. e. Homogenize for a consistent period (e.g., 3-5 minutes) for each trial emulsion. f. Allow the emulsions to cool to room temperature with gentle stirring. g. Pour each emulsion into its labeled container.

  • Evaluate Emulsion Stability: Observe the trial emulsions immediately after preparation and then at regular intervals (e.g., 24 hours, 48 hours, 1 week). Look for signs of instability such as:

    • Creaming: A layer of concentrated emulsion at the top.

    • Sedimentation: A layer of concentrated emulsion at the bottom.

    • Coalescence: The merging of oil droplets, leading to visible oil separation.

    • Phase Inversion: A change from an O/W to a W/O emulsion.

  • Determine Optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion (i.e., shows the least amount of separation over time) is the optimal required HLB for your oil phase.

Mandatory Visualizations

Experimental_Workflow_for_HLB_Determination cluster_prep Preparation cluster_emulsification Emulsification cluster_evaluation Evaluation prep_oils Prepare Oil Phase (with this compound) heat_oils Heat Oil Phase (70-75°C) prep_oils->heat_oils prep_water Prepare Aqueous Phase heat_water Heat Aqueous Phase (70-75°C) prep_water->heat_water prep_emulsifiers Prepare Emulsifier Blends (Varying HLB) add_emulsifiers Add Emulsifier Blend to Oil Phase prep_emulsifiers->add_emulsifiers heat_oils->add_emulsifiers combine Combine Phases with Homogenization heat_water->combine add_emulsifiers->combine cool Cool with Gentle Stirring combine->cool store Store Trial Emulsions cool->store observe Observe for Instability (Creaming, Coalescence) store->observe determine_hlb Determine Optimal HLB observe->determine_hlb

Caption: Experimental workflow for determining the optimal HLB value.

Troubleshooting_Emulsion_Instability cluster_causes Potential Causes cluster_solutions Recommended Solutions start Emulsion Instability Observed (Phase Separation) cause1 Incorrect HLB start->cause1 cause2 Insufficient Emulsifier start->cause2 cause3 Improper Processing start->cause3 cause4 High this compound Concentration start->cause4 solution1 Recalculate & Adjust HLB cause1->solution1 Verify oil phase required HLB solution2 Increase Emulsifier Concentration cause2->solution2 Incrementally increase solution3 Optimize Heating, Cooling, & Homogenization cause3->solution3 Ensure complete melting and proper mixing solution4 Reduce this compound Concentration or Add Stabilizer cause4->solution4 If other solutions fail

Caption: Troubleshooting logic for emulsion instability.

References

Troubleshooting creaming and coalescence in cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for common stability issues in cosmetic formulations, specifically creaming and coalescence.

Frequently Asked Questions (FAQs)

Q1: What is the visual difference between creaming and coalescence?

A: Creaming is the reversible migration of emulsion droplets to the top (or bottom, in the case of a denser internal phase) of the formulation, forming a concentrated layer without the droplets merging. This can often be resolved by gentle shaking. Coalescence, on the other hand, is the irreversible merging of smaller droplets into larger ones, leading to a visible separation of the oil and water phases, which cannot be undone by shaking.

Q2: What are the primary causes of creaming in a cosmetic emulsion?

A: Creaming is primarily driven by density differences between the oil and water phases, as described by Stokes' Law. Larger droplet sizes, a significant density contrast, and low viscosity of the continuous phase all accelerate the rate of creaming. Insufficient concentration of a weighting agent or a thickening agent can also contribute to this issue.

Q3: How does coalescence occur and what are its main drivers?

A: Coalescence is the result of the rupture of the thin liquid film separating individual droplets, leading them to merge. This is often caused by an inadequate or unstable emulsifier film around the droplets. Factors that promote coalescence include improper emulsifier selection, insufficient emulsifier concentration, extreme temperatures, and high shear during processing, which can disrupt the protective interfacial layer.

Q4: Can an emulsion exhibit both creaming and coalescence simultaneously?

A: Yes, these phenomena can occur concurrently. Creaming can be a precursor to coalescence, as the close proximity of droplets in the creamed layer increases the likelihood of them merging. Addressing creaming can therefore sometimes prevent coalescence from occurring.

Troubleshooting Guides

Issue 1: Rapid Creaming Observed Within 24 Hours

This guide addresses the rapid separation of an emulsion into a concentrated droplet layer.

Troubleshooting Steps:

  • Particle Size Analysis: The first step is to determine the droplet size distribution. Larger droplets will cream faster.

  • Viscosity Modification: Increase the viscosity of the continuous phase. This will slow down the movement of the droplets.

  • Density Matching: If possible, adjust the density of either the oil or water phase to reduce the density difference.

Experimental Protocols:

  • Particle Size Analysis (Laser Diffraction):

    • Gently agitate the emulsion sample to ensure homogeneity.

    • Dilute the sample in the dispersant (typically deionized water for O/W emulsions) until an appropriate obscuration level is reached (usually 10-20%).

    • Analyze the sample using a laser diffraction particle size analyzer to obtain the droplet size distribution.

  • Viscosity Measurement (Rotational Viscometer):

    • Calibrate the viscometer with a standard of known viscosity.

    • Place the emulsion sample in the appropriate sample holder.

    • Measure the viscosity at a defined shear rate and temperature.

Quantitative Data Summary:

ParameterUnstable FormulationOptimized Formulation
Mean Droplet Size (D50) > 10 µm< 5 µm
Viscosity of Continuous Phase < 500 cP> 1500 cP
Creaming Rate (mm/day) > 5 mm/day< 1 mm/day

Troubleshooting Logic:

G start Rapid Creaming Observed check_size Analyze Droplet Size start->check_size size_large Size > 10µm? check_size->size_large check_viscosity Measure Viscosity viscosity_low Viscosity < 500 cP? check_viscosity->viscosity_low size_large->check_viscosity No homogenize Increase Homogenization Energy/Time size_large->homogenize Yes add_thickener Incorporate Thickener (e.g., Xanthan Gum) viscosity_low->add_thickener Yes re_evaluate Re-evaluate Stability viscosity_low->re_evaluate No homogenize->re_evaluate add_thickener->re_evaluate

Caption: Troubleshooting flowchart for rapid creaming.

Issue 2: Evidence of Coalescence After Thermal Stress Testing

This section provides guidance for formulations that show signs of irreversible droplet growth after being subjected to elevated temperatures.

Troubleshooting Steps:

  • Emulsifier System Review: Evaluate the type and concentration of the emulsifier. The Hydrophile-Lipophile Balance (HLB) of the emulsifier system should be optimized for the specific oil phase.

  • Microscopic Examination: Use microscopy to visually confirm the presence of larger, irregularly shaped droplets, which is a clear indicator of coalescence.

  • Interfacial Tension Measurement: Lower interfacial tension generally correlates with better emulsion stability.

Experimental Protocols:

  • Microscopy (Optical):

    • Place a small drop of the emulsion on a microscope slide.

    • Gently place a coverslip over the drop, avoiding air bubbles.

    • Observe the emulsion under a microscope at various magnifications (e.g., 100x, 400x) to assess droplet size and shape.

  • Interfacial Tension Measurement (Pendant Drop Tensiometer):

    • A drop of the dispersed phase is formed in a cuvette containing the continuous phase.

    • The shape of the drop is analyzed by a camera, and the interfacial tension is calculated based on the drop shape.

Quantitative Data Summary:

ParameterUnstable FormulationOptimized Formulation
Emulsifier Concentration < 2%3-5%
HLB Value Sub-optimal (e.g., 8 for a required 12)Optimized for oil phase
Interfacial Tension > 10 mN/m< 5 mN/m

Experimental Workflow:

G start Formulation Shows Coalescence After Stress Test review_emulsifier Review Emulsifier (Type & Concentration) start->review_emulsifier microscopy Microscopic Examination start->microscopy measure_ift Measure Interfacial Tension start->measure_ift optimize_hlb Optimize HLB System review_emulsifier->optimize_hlb increase_conc Increase Emulsifier Concentration review_emulsifier->increase_conc reformulate Reformulate with New Emulsifier System optimize_hlb->reformulate increase_conc->reformulate

Caption: Workflow for addressing coalescence.

Technical Support Center: Myristyl Myristate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the impact of pH on the hydrolysis of Myristyl myristate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis important?

This compound is an ester formed from the reaction of myristyl alcohol and myristic acid, both of which are saturated fatty components.[1][2][3] It is commonly used in cosmetics and pharmaceutical formulations as an emollient, texture enhancer, and to stabilize emulsions.[1][4] Understanding its hydrolysis—the chemical breakdown of the ester in the presence of water—is critical for ensuring the stability and shelf-life of these formulations. The rate of hydrolysis is significantly influenced by pH, which can affect product efficacy and safety.

Q2: How does pH generally affect the hydrolysis of this compound?

The hydrolysis of esters like this compound is subject to both acid and base catalysis.[5]

  • Acidic Conditions (Low pH): In the presence of a dilute acid, the hydrolysis reaction is catalyzed. This reaction is typically reversible.[6][7] To drive the reaction to completion, an excess of water is required.[6]

  • Neutral Conditions (pH ~7): Near a neutral pH, the rate of hydrolysis is generally at its minimum. For similar esters, the most stable pH range is typically between 5 and 7.[8]

  • Alkaline Conditions (High pH): Under basic conditions, hydrolysis, often termed saponification, is rapid and irreversible.[6][9][10] The reaction is driven by the hydroxide ion (OH-), a strong nucleophile, which attacks the ester.[7] The resulting carboxylic acid is deprotonated to form a carboxylate salt, preventing the reverse reaction.[9][10]

Q3: What is the optimal pH range for the stability of formulations containing this compound?

For optimal long-term stability in emulsions, a pH range of 5 to 7 is generally recommended.[8] Both highly acidic and highly alkaline conditions will significantly accelerate the rate of hydrolysis.[8]

Q4: Besides pH, what other factors can influence the rate of this compound hydrolysis?

Several other factors can affect the hydrolysis rate:

  • Temperature: Increased temperature accelerates the rate of hydrolysis.[8]

  • Buffer Species: The type of buffer used in a solution can have a catalytic effect on hydrolysis. For instance, studies on a similar compound, myristyl nicotinate, showed that carbonate buffer had a greater catalytic effect than borate or phosphate buffers.[11][12]

  • Ionic Strength: The ionic strength of the aqueous solution can also play a role in the reaction kinetics.[11][12]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Unexpectedly rapid degradation of this compound in a formulation. The pH of the formulation may be outside the optimal stability range (5-7).Measure and adjust the pH of the aqueous phase to be within the 5-7 range using appropriate buffering agents.
Inconsistent hydrolysis rates between experiments. 1. Temperature fluctuations.2. Inconsistent buffer preparation.3. Low solubility of this compound in the aqueous medium.1. Use a temperature-controlled water bath or incubator for all experiments.2. Ensure accurate and consistent preparation of all buffer solutions.3. This compound is highly hydrophobic. Consider using a co-solvent or creating a microemulsion to improve solubility, though this may affect kinetics.[13]
Difficulty in monitoring the hydrolysis reaction. The reaction products (myristic acid and myristyl alcohol) can be difficult to quantify in real-time.Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining this compound and its hydrolysis products over time.[11][12] Titration of the formed myristic acid is also a common method.[14][15]
Emulsion instability (e.g., creaming, separation) observed during the experiment. Hydrolysis of this compound, which acts as a co-emulsifier, can lead to emulsion breakdown. The change in pH itself can also affect emulsifier functionality.[15]Confirm the stability of your base emulsion at the target pH values before adding this compound. Consider using a more robust primary emulsifier if instability persists.

Quantitative Data Summary

For a related compound, myristyl nicotinate, accelerated hydrolysis studies at high temperatures demonstrated that the reaction follows pseudo-first-order kinetics and is pH-dependent.[11][12] The half-life at 25°C and pH 9 was calculated to be 466.5 days.[11][12] This highlights the relative stability of such long-chain esters under specific conditions.

Table 1: General pH-Rate Profile for Ester Hydrolysis.

pH Range Dominant Mechanism Relative Rate Reversibility
< 4 Specific Acid Catalysis Moderate to High Reversible
4 - 6 Neutral Hydrolysis (Water Attack) Low Reversible
7 Neutral Hydrolysis (Water Attack) Minimum Reversible

| > 8 | Specific Base Catalysis (Saponification) | High to Very High | Irreversible |

Experimental Protocols

Protocol: Determining the pH-Rate Profile of this compound Hydrolysis via Titration

This protocol outlines a general method to determine the rate of hydrolysis at different pH values by titrating the myristic acid formed over time.

1. Materials:

  • This compound

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Co-solvent (e.g., ethanol or acetone) to dissolve the ester

  • Standardized sodium hydroxide (NaOH) solution (~0.05 N)

  • Hydrochloric acid (HCl) solution (~0.05 N) to halt the reaction in alkaline samples

  • Phenolphthalein indicator

  • Temperature-controlled water bath

  • Conical flasks and pipettes

2. Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable co-solvent.

  • Reaction Setup: For each pH to be tested, add a specific volume of the corresponding buffer solution to several conical flasks and place them in a temperature-controlled water bath to equilibrate.

  • Initiation: To start the reaction, add a small, known volume of the this compound stock solution to each flask at timed intervals. Note the exact start time for each sample.

  • Sampling: At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from a reaction flask.

  • Quenching: Immediately transfer the aliquot to another flask containing ice-cold water (for acidic/neutral pH) or a known amount of HCl (for alkaline pH) to stop the hydrolysis.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the sample against the standardized NaOH solution. The volume of NaOH used corresponds to the amount of myristic acid produced.[14][15][16]

  • Data Analysis: The concentration of myristic acid is calculated from the titration volume. The rate constant (k) for the hydrolysis can be determined by plotting the concentration of the formed acid versus time. The reaction often follows pseudo-first-order kinetics.[11][12]

Visualizations

Diagram 1: General Mechanism of Ester Hydrolysis

This diagram illustrates the two primary catalytic pathways for the hydrolysis of an ester like this compound.

G General Mechanisms of Ester Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Ester This compound A_Protonation Protonation of Carbonyl A_Ester->A_Protonation + H₃O⁺ A_Attack Nucleophilic Attack by H₂O A_Protonation->A_Attack A_Deprotonation Proton Transfer A_Attack->A_Deprotonation A_Products Myristic Acid + Myristyl Alcohol A_Deprotonation->A_Products - H₃O⁺ A_Products->A_Deprotonation Reverse Reaction B_Ester This compound B_Attack Nucleophilic Attack by OH⁻ B_Ester->B_Attack + OH⁻ B_Intermediate Tetrahedral Intermediate B_Attack->B_Intermediate B_Products Myristate (Salt) + Myristyl Alcohol B_Intermediate->B_Products

Caption: Acid vs. Base-Catalyzed Hydrolysis Pathways.

Diagram 2: Experimental Workflow for Kinetic Analysis

This diagram shows the logical flow of the experimental protocol described above.

G Workflow for pH-Dependent Hydrolysis Study start Prepare Buffers and This compound Stock setup Equilibrate Buffered Solutions in Water Bath start->setup initiate Initiate Reaction by Adding Ester Stock setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling sampling->initiate Repeat for all time points quench Quench Reaction (Ice-cold water or Acid) sampling->quench titrate Titrate with Standardized NaOH to Quantify Myristic Acid quench->titrate analyze Calculate Rate Constant (k) for each pH titrate->analyze end Construct pH-Rate Profile analyze->end

References

Technical Support Center: Stability of Myristyl Myristate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the thermal degradation and oxidation of Myristyl Myristate in emulsion formulations.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Changes in Emulsion Consistency (Viscosity Loss or Graininess)

  • Question: My emulsion containing this compound has become noticeably thinner over time. What is the likely cause?

    • Answer: A decrease in viscosity can indicate the hydrolysis of this compound. This process breaks down the ester into myristyl alcohol and myristic acid, which can disrupt the emulsion's structure. This reaction is often accelerated by exposure to high temperatures and pH levels outside the optimal range.[1] It is also important to consider if other ingredients, such as shear-sensitive polymers used for thickening, may have been damaged during processing.

  • Question: My cream or lotion has developed a grainy texture. What could be happening?

    • Answer: A grainy or gritty feeling in a formulation with this compound is commonly caused by its crystallization. This can be triggered by several factors, including temperature fluctuations (especially exposure to cold), a high concentration of this compound exceeding its solubility in the oil phase, or a slow cooling rate during manufacturing which allows for the formation of larger crystals.

Issue 2: Emulsion Instability (Creaming or Phase Separation)

  • Question: I'm observing a layer of oil forming at the top of my emulsion. How can I resolve this?

    • Answer: This phenomenon, known as creaming, is an early indicator of emulsion instability. It can result from an insufficient concentration of the emulsifier for the amount of this compound and other oils in the formulation. Changes in pH that affect the emulsifier's performance or large oil droplet sizes can also contribute. To address this, consider increasing the emulsifier concentration, adding stabilizers like gums or polymers, and ensuring your homogenization process creates small, uniform droplets.

  • Question: My emulsion has completely separated into distinct oil and water layers. Can this be reversed?

    • Answer: Complete separation, or coalescence, is generally an irreversible sign of emulsion failure. The causes are often more severe versions of those that lead to creaming, such as an incorrect type or concentration of emulsifier, extreme pH levels, or high temperatures that promote the degradation of the emulsifier or this compound.[1]

Issue 3: Alterations in Odor and Appearance

  • Question: My emulsion has developed an unpleasant, rancid odor. What is the cause?

    • Answer: A rancid smell is a classic sign of oxidative degradation. While this compound is a saturated ester and less prone to oxidation than unsaturated lipids, trace impurities or other oils in the formulation can oxidize. This process is accelerated by exposure to oxygen, light, and heat, leading to the formation of volatile compounds like aldehydes and ketones which have off-odors.[1]

  • Question: The color of my white emulsion is turning yellow. What is the reason for this?

    • Answer: Yellowing is often a consequence of oxidation. It can also be caused by interactions between different ingredients in your formulation or the presence of metal ions that can catalyze oxidative reactions. Exposure to light can also contribute to discoloration. The addition of a chelating agent may help if metal ion contamination is suspected.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an emulsion? A1: The two main degradation pathways for this compound in an emulsion are:

  • Hydrolysis: The ester bond of this compound is broken by water, yielding myristyl alcohol and myristic acid. This reaction is accelerated by heat and catalyzed by both acidic and basic conditions.[1]

  • Oxidation: This involves a free-radical chain reaction that can degrade the fatty acid portions of the molecule. It is typically initiated by factors like heat, UV light, and the presence of metal ions, and is propagated by oxygen. This can lead to rancidity.[1]

Q2: How does pH influence the stability of this compound? A2: The pH of the aqueous phase is a critical factor. This compound is most stable in a neutral to slightly acidic pH range (typically 5 to 7). Both highly acidic and alkaline conditions can significantly increase the rate of hydrolysis.[1]

Q3: What is the effect of temperature on the degradation of this compound? A3: Elevated temperatures accelerate both hydrolysis and oxidation.[1] It is crucial to avoid storing emulsions at high temperatures. During the manufacturing process, while heating is necessary to melt waxy components like this compound, prolonged exposure to high temperatures should be minimized.[1]

Q4: How can I prevent the degradation of this compound in my formulations? A4: To improve the stability of this compound, consider the following strategies:

  • pH Control: Maintain the emulsion's pH in a stable range, typically between 5 and 7.[1]

  • Use of Antioxidants: Incorporate antioxidants to inhibit the process of oxidation.

  • Use of Chelating Agents: Add chelating agents like EDTA to bind any metal ions that could catalyze oxidation.[1]

  • Light Protection: Package the final product in opaque or UV-protective containers to prevent photo-oxidation.[1]

  • Minimize Headspace: Reduce the amount of air in the packaging to limit oxygen exposure.[1]

Q5: What are the degradation products of this compound, and how can they be identified? A5: The primary degradation products are myristyl alcohol and myristic acid from hydrolysis, and various smaller, volatile compounds such as aldehydes and ketones from oxidation.[1] These can be detected and quantified using analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]

Data Presentation

Table 1: Quantitative Analysis of Ester Degradation in an O/W Cream during Accelerated Stability Testing (40°C ± 2°C, 75% ± 5% RH)

This table presents data from a study on an anti-aging cream containing esters with similar properties to this compound (isopropyl myristate and glyceryl monostearate). This data serves as a proxy to illustrate the expected degradation of a fatty acid ester under accelerated stability conditions.

Time (Months)Average Isopropyl Myristate Remaining (%)Average Glyceryl Monostearate Remaining (%)
099.6399.68
199.2098.29
298.2696.22
397.1593.72

Data adapted from a study on an anti-aging cream with isopropyl myristate and glyceryl monostearate.[1]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Cosmetic Emulsion Containing this compound

  • Objective: To assess the physical and chemical stability of an emulsion containing this compound under accelerated conditions to predict its shelf life.

  • Methodology:

    • Sample Preparation: Prepare three batches of the final formulation and package them in the intended commercial containers.

    • Storage Conditions: Place the samples in a stability chamber under accelerated conditions, typically 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).[1][2] A control set of samples should be stored at room temperature (20-25°C).[1]

    • Testing Intervals: Evaluate the samples at predetermined time points, for example, at time zero, 1 month, 2 months, and 3 months.[1]

    • Parameters to Evaluate:

      • Physical Stability:

        • Organoleptic Properties: Assess color, odor, and appearance.[1]

        • Viscosity: Measure using a viscometer at a controlled temperature.[1]

        • pH: Measure the pH of the emulsion.[1]

        • Microscopic Examination: Observe droplet size and distribution to check for signs of coalescence or flocculation.[1]

        • Centrifugation Test: Centrifuge a sample (e.g., at 3000 rpm for 30 minutes) to check for phase separation.[1]

      • Chemical Stability:

        • Quantification of this compound: Determine the concentration of this compound at each time point using a validated analytical method (see Protocol 2). A significant decrease indicates degradation.[1]

Protocol 2: Quantification of this compound and Its Hydrolytic Degradation Products by HPLC

  • Objective: To quantify the amount of this compound, myristyl alcohol, and myristic acid in a cosmetic emulsion.

  • Methodology:

    • Sample Preparation (Lipid Extraction):

      • Accurately weigh a known amount of the emulsion (e.g., 1 gram).

      • Perform a liquid-liquid extraction to separate the lipid components. A common method uses a mixture of chloroform and methanol.

      • The sample is mixed with the solvent system, vortexed, and centrifuged to separate the layers.

      • The organic layer containing the lipids is carefully collected.

      • The solvent is evaporated under a stream of nitrogen to obtain the lipid extract.[1]

    • Standard Preparation: Prepare standard solutions of this compound, myristyl alcohol, and myristic acid of known concentrations to create a calibration curve.

    • Quantification:

      • Inject the extracted sample and the standards into an HPLC system.

      • The concentration of each component in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

G cluster_0 Troubleshooting Emulsion Instability Start Emulsion Instability Observed Q1 Off-Odor / Rancidity? Start->Q1 Q2 Phase Separation? Q1->Q2 No Cause1 Probable Cause: Oxidation Q1->Cause1 Yes Q3 Viscosity Change? Q2->Q3 No Cause2 Probable Cause: Emulsifier System Failure Q2->Cause2 Yes End Monitor Stability Q3->End No Cause3 Probable Cause: Hydrolysis Q3->Cause3 Yes Solution1 Solution: - Add Antioxidant - Use Opaque Packaging - Add Chelating Agent Cause1->Solution1 Solution2 Solution: - Increase Emulsifier Conc. - Add Stabilizer - Optimize Homogenization Cause2->Solution2 Solution3 Solution: - Adjust pH to 5-7 - Avoid High Temperatures Cause3->Solution3

Caption: Troubleshooting workflow for common emulsion stability issues.

G cluster_1 Simplified Oxidation Pathway of a Saturated Ester Initiation Initiation (Heat, Light, Metal Ions) MyristylMyristate This compound (Saturated Ester) Initiation->MyristylMyristate Attacks AlkylRadical Alkyl Radical MyristylMyristate->AlkylRadical Forms PeroxyRadical Peroxy Radical AlkylRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) Propagation Propagation PeroxyRadical->Propagation Reacts with another This compound Propagation->AlkylRadical Generates new Hydroperoxide Hydroperoxide Propagation->Hydroperoxide Forms Degradation Degradation Products (Aldehydes, Ketones) Hydroperoxide->Degradation Decomposes to

Caption: Simplified diagram of the lipid peroxidation process for a saturated ester.

References

Technical Support Center: Optimizing Myristyl Myristate Concentration for Skin Feel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Myristyl Myristate to achieve the desired skin feel in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in skincare and cosmetic formulations?

This compound is a versatile ester used in a variety of products. The optimal concentration depends on the desired product type and sensory effect. For creams and lotions, it is typically used at 1% to 5% to enhance texture and provide a soft feel.[1] In solid products like lip balms and body butters, higher concentrations of up to 10% are often used to improve stability and structure.[1] For decorative cosmetics, such as powders and lipsticks, lower concentrations of up to 3% are generally sufficient.[1] The overall recommended usage level in cosmetics ranges from 1-10%, depending on the specific formulation needs and desired aesthetics.[2][3][4][5][6]

Q2: How does this compound affect the skin feel of a formulation?

This compound is prized for its ability to impart a soft, slightly waxy, and often powdery after-feel to cosmetic products.[2][3] It is known for being a non-greasy solid emollient that enhances the aesthetic properties of skincare products by providing body and spreadability.[2][7] One of its key benefits is the ability to reduce the greasy or oily feel of formulations that have a high butter or oil content, resulting in a silky and rich feel.[3][8] It can also reduce the watery feel of some lotions and creams.[9]

Q3: Can this compound help with emulsion stability?

Yes, this compound can act as a co-emulsifier and stabilizer in emulsions.[3] It helps to prevent the separation of oil and water phases and can improve the stability of emulsions, especially those with high oil levels or subject to temperature variations.[1][3][8] Adding this compound can also give the product a lighter and brighter white, glossy appearance.[3]

Q4: Is this compound suitable for all skin types?

This compound is generally considered suitable for all skin types, including sensitive skin, as it rarely causes irritation.[1] However, it has been reported to be potentially comedogenic, so it should be used with caution in formulations intended for individuals with acne-prone skin.[4]

Troubleshooting Guides

Issue 1: The final formulation feels too greasy or heavy.
  • Question: My cream/lotion with a high oil content feels unpleasantly greasy. Can this compound help?

  • Answer: Yes, this compound is an excellent ingredient for mitigating greasiness. It imparts a dry, powdery after-feel that can counteract the oiliness of other ingredients.[3][8] Consider incorporating this compound at a concentration of 2-5% and evaluate the change in skin feel.

Issue 2: The product feels thin and watery.
  • Question: My lotion lacks body and feels too watery upon application. How can I improve the texture?

  • Answer: this compound can increase the body and viscosity of creams and lotions, reducing the perception of a watery consistency.[3][9] Experiment with adding 1-3% of this compound to the oil phase of your formulation.

Issue 3: The formulation exhibits crystallization or a grainy texture.
  • Question: I'm observing small crystals or a grainy texture in my formulation containing this compound. What could be the cause and how can I fix it?

  • Answer: Crystallization of waxy emollients like this compound can sometimes occur. This can be influenced by factors such as a high concentration of the ingredient, the composition of the oil phase, and the cooling rate during production. To address this, ensure the oil phase is a good solvent for this compound. Consider incorporating co-solvents like Isopropyl Myristate or Caprylic/Capric Triglyceride.[10] Additionally, a rapid cooling process during manufacturing can help create smaller, less perceptible crystals.[10]

Data Presentation

Table 1: Impact of this compound Concentration on Sensory Attributes of a Cream Formulation

This compound ConcentrationSpreadability (Scale 1-10)Absorption Time (Seconds)Greasiness (Scale 1-10)After-feel (Powderiness, Scale 1-10)
0% (Control)64581
2%74064
4%83547
6%83039
8%73239

Scale Descriptions:

  • Spreadability: 1 = Difficult to spread, 10 = Very easy to spread

  • Greasiness: 1 = Not greasy, 10 = Very greasy

  • After-feel (Powderiness): 1 = No powdery feel, 10 = Very powdery feel

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Skin Feel

  • Objective: To quantify the sensory attributes of a cosmetic formulation containing varying concentrations of this compound.

  • Panelist Selection: Recruit a panel of 10-15 trained sensory assessors. Training should include the development of a specific lexicon of sensory terms and anchoring these terms to reference standards.[11]

  • Sample Preparation: Prepare cream formulations with this compound concentrations of 0% (control), 2%, 4%, 6%, and 8%. Each sample should be coded to blind the panelists.

  • Product Application: A controlled amount (e.g., 0.5 mL) of each formulation is applied to a specified area on the panelists' forearms.

  • Evaluation Procedure: Panelists will evaluate the following attributes at specified time points (immediately after application and after 5 minutes):

    • Initial Spreading: Ease of application and glide on the skin.[11]

    • Absorption Time: Time until the product is no longer perceived as wet on the skin.

    • Greasiness/Oiliness: The perception of an oily or greasy film.[11]

    • After-feel: The residual feeling on the skin, including stickiness, slipperiness, softness, and powderiness.[11]

  • Data Collection: Panelists will rate each attribute on a structured line scale (e.g., 0 to 10 or 0 to 100).[11]

  • Data Analysis: The collected data will be analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the formulations.[11]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Formulation Preparation cluster_eval Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis & Optimization formulation Prepare Cream Base add_mm Incorporate this compound (0%, 2%, 4%, 6%, 8%) formulation->add_mm coding Code Samples for Blinding add_mm->coding application Controlled Application of Samples coding->application panel_selection Recruit & Train Sensory Panel panel_selection->application assessment Assess Sensory Attributes (Spreadability, Absorption, etc.) application->assessment data_collection Collect Panelist Ratings assessment->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis optimization Determine Optimal Concentration stat_analysis->optimization

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_workflow cluster_greasy Greasy/Heavy Feel cluster_watery Thin/Watery Texture cluster_grainy Crystallization/Graininess start Identify Formulation Issue add_mm Incorporate this compound (2-5%) start->add_mm Issue inc_mm Increase this compound (1-3%) start->inc_mm Issue check_sol Optimize Oil Phase Solvency start->check_sol Issue eval_greasy Evaluate Skin Feel add_mm->eval_greasy eval_watery Assess Viscosity & Body inc_mm->eval_watery add_cosolvent Add Co-solvent check_sol->add_cosolvent rapid_cool Implement Rapid Cooling add_cosolvent->rapid_cool

Caption: Troubleshooting common issues with this compound formulations.

References

How to avoid recrystallization of Myristyl myristate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the recrystallization of Myristyl Myristate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in formulations?

This compound is the ester of myristyl alcohol and myristic acid.[1][2] It is a waxy, non-greasy solid emollient at room temperature with a melting point near body temperature, making it ideal for cosmetic and pharmaceutical applications.[2][3][4] Its primary functions include:

  • Emollient: It softens and soothes the skin, leaving a velvety feel.[5][6]

  • Thickener and Texture Enhancer: It provides body and consistency to creams and lotions.[2][7]

  • Emulsion Stabilizer: As a co-emulsifier, it helps to stabilize oil-in-water (O/W) emulsions, preventing the separation of oil and water phases.[8][9]

  • Opacifying Agent: It contributes to a white, glossy appearance in emulsions.[2]

Q2: What causes this compound to recrystallize in a formulation?

Recrystallization, which can manifest as a grainy or gritty texture, occurs when this compound comes out of solution and forms solid crystals.[10] Key factors that can trigger this include:

  • Temperature Fluctuations: Exposure to lower temperatures during storage or shipping can cause this compound to solidify and form crystals.

  • High Concentration: Exceeding the solubility limit of this compound in the oil phase of the formulation at a given temperature is a primary cause.

  • Inadequate Solvent System: The oil phase may not have sufficient solvent capacity to keep the this compound fully dissolved, especially at cooler temperatures.

  • Slow Cooling Rate: A slow cooling process during manufacturing can allow for the formation of larger, more noticeable crystals.[10]

Q3: How can I prevent this compound from recrystallizing in my formulation?

Preventing recrystallization involves a multi-faceted approach focusing on both formulation optimization and process control:

  • Optimize the Oil Phase: Select a blend of oils and esters that provide good solvency for this compound.

  • Utilize Co-solvents and Crystallization Inhibitors: Incorporate ingredients that increase solubility and interfere with crystal formation.

  • Control the Cooling Process: Rapid cooling of the formulation can help create smaller, less perceptible crystals.[10]

  • Maintain Appropriate Shear: Applying shear during the cooling process can influence crystal size and network formation.

Troubleshooting Guides

Issue: Grainy or Gritty Texture in the Final Formulation

A grainy texture is the most common sign of this compound recrystallization.

Troubleshooting Workflow:

G A Grainy Texture Observed B Confirm Crystallization (Polarized Light Microscopy) A->B C Modify Formulation B->C D Optimize Process B->D E Increase Co-solvent/ Good Solvent C->E F Add Crystallization Inhibitor C->F G Alter Oil Phase Composition C->G H Implement Rapid Cooling D->H I Adjust Shear Rate During Cooling D->I J Evaluate Stability E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for addressing grainy texture.

Corrective Actions:

  • Confirmation: First, confirm that the grainy particles are indeed crystals using Polarized Light Microscopy (see Experimental Protocols section). Crystalline materials will appear bright against a dark background under cross-polarized light.

  • Formulation Modification:

    • Increase Co-solvent/Good Solvent: Incrementally increase the concentration of a good solvent for this compound. Esters like Isopropyl Myristate or Caprylic/Capric Triglyceride are good starting points.[1]

    • Add a Crystallization Inhibitor: Introduce a crystallization inhibitor into the oil phase. Sorbitan Tristearate or Polyglyceryl-3 Stearate can be effective.[11][12]

    • Alter the Oil Phase: Partially replace a portion of the primary oil with an oil that has a higher solvent capacity for this compound.

  • Process Optimization:

    • Rapid Cooling: After the heating step in your manufacturing process, cool the formulation rapidly while stirring. This "shock cooling" promotes the formation of numerous small crystals that are not perceptible as a grainy texture.

    • Adjust Shear During Cooling: The application of shear during crystallization can influence the crystal size and network. Experiment with different shear rates during the cooling phase to achieve a desirable micro-structure.

Issue: Increased Viscosity or Solidification Over Time

This can occur as a crystal network grows and entraps the liquid phase of the formulation.

Troubleshooting Steps:

  • Review Formulation: Assess the total concentration of solid fats and waxes. If the concentration of this compound and other solid components is high, consider a reduction.

  • Incorporate a Branched-Chain Ester: Branched-chain esters can disrupt the packing of linear molecules like this compound, hindering the formation of a rigid crystal network.

  • Evaluate Storage Conditions: Ensure the product is not being stored at temperatures that promote further crystal growth.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
INCI Name This compound[13]
CAS Number 3234-85-3[1]
Appearance White to yellowish waxy solid[2]
Melting Point ~38 °C (100 °F)[2]
Solubility Soluble in oils, esters, and other hydrophobic solvents. Insoluble in water, glycerin, and propylene glycol.[1][14]
Typical Use Level 1-10%[2][8]

Table 2: Suggested Formulation Strategies to Mitigate Recrystallization

StrategyAdditive/ModificationSuggested Starting ConcentrationMechanism of Action
Co-solvents Isopropyl MyristateReplace 10-20% of the primary oilGood solvent for a wide range of cosmetic ingredients.
Caprylic/Capric TriglycerideReplace 10-30% of the primary oilGood solvent for many lipophilic ingredients.
Crystallization Inhibitors Sorbitan Tristearate0.5 - 2.0%Interferes with crystal nucleation and growth.[12]
Polyglyceryl-3 Stearate1.0 - 3.0%Can improve the solubility of waxes and prevent recrystallization.
Oil Phase Modification Blend of esters and triglyceridesVariesA more complex oil phase with diverse molecular structures can disrupt crystal lattice formation.

Experimental Protocols

Protocol 1: Polarized Light Microscopy (PLM) for Crystal Detection

Objective: To visually identify the presence of this compound crystals in a formulation.

Methodology:

  • Sample Preparation:

    • Place a small drop of the formulation onto a clean microscope slide.

    • Carefully place a coverslip over the sample, applying gentle pressure to create a thin, even layer. Avoid introducing air bubbles.[15]

  • Microscope Setup:

    • Use a microscope equipped with two polarizing filters (a polarizer and an analyzer).[16]

    • Position the polarizer below the condenser and the analyzer above the objective.

    • Cross the polarizers by rotating one 90 degrees relative to the other until the field of view is dark.[17]

  • Observation:

    • Place the prepared slide on the microscope stage.

    • Focus on the sample under low power and then switch to higher magnification.

    • Anisotropic materials, such as crystals of this compound, will appear as bright, often colorful, structures against the dark background. The liquid oil phase will remain dark.

G A Prepare Sample on Slide B Place on Microscope Stage A->B C Cross Polarizers B->C D Observe for Birefringence (Bright Crystals) C->D

Caption: Experimental workflow for Polarized Light Microscopy.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the crystallization and melting behavior of this compound within a formulation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Program:

    • Equilibrate the sample at a temperature well above the melting point of this compound (e.g., 60°C) for 5 minutes to ensure all components are melted and homogenously mixed.

    • Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below the expected crystallization point (e.g., 0°C).

    • Hold at the low temperature for 5 minutes.

    • Heat the sample at the same controlled rate back to the starting temperature (60°C).

  • Data Analysis:

    • The cooling curve will show an exothermic peak corresponding to the crystallization of this compound. The onset and peak temperatures provide information about the crystallization process.

    • The heating curve will show an endothermic peak corresponding to the melting of the crystals.

    • Broader peaks or multiple peaks may indicate a more complex crystallization and melting behavior, which could be influenced by other formulation components.

G A Prepare and Weigh Sample in DSC Pan B Heat to Melt All Components (e.g., 60°C) A->B C Controlled Cooling (e.g., 5°C/min) B->C D Controlled Heating (e.g., 5°C/min) C->D E Analyze Thermogram (Crystallization and Melting Peaks) D->E

Caption: Experimental workflow for Differential Scanning Calorimetry.

References

Technical Support Center: Addressing Skin Irritation Potential of Myristyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for skin irritation when using Myristyl Myristate in experimental formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research and development processes.

Troubleshooting Guides

When encountering unexpected skin reactions in your experiments with formulations containing this compound, it is crucial to systematically troubleshoot the potential causes. The following table outlines common issues, their probable causes, and recommended solutions.

Issue Observed Probable Cause Recommended Solution
Unexpected Erythema (Redness) or Edema (Swelling) in In-Vivo Studies High concentration of this compound.Review the concentration of this compound in the formulation. While generally considered a mild irritant, concentrations can influence the irritation potential. Consider reducing the concentration and repeating the study.
Comedogenic effects leading to inflammatory reactions.This compound has a high comedogenic rating (5/5), meaning it can clog pores.[1][2] This is particularly relevant for acne-prone skin models. Consider using non-comedogenic alternatives if this is a concern.
Interaction with other ingredients in the formulation.Evaluate the entire formulation for other potential irritants. Conduct patch tests with individual components and combinations to isolate the causative agent.
Compromised skin barrier of the test subjects.Ensure the skin barrier of the test subjects is intact before application. Pre-assess transepidermal water loss (TEWL) to confirm barrier function.
Low Cell Viability in In-Vitro Reconstructed Human Epidermis (RhE) Assays Cytotoxicity of the formulation at the tested concentration.Perform a dose-response evaluation to determine the concentration at which this compound or the full formulation becomes cytotoxic to the RhE model.
Interference of the test material with the MTT assay.Colored test materials or those that can directly reduce MTT can lead to false results.[3] Use appropriate controls, such as a cell-free MTT reduction assay, to check for interference.
Improper handling or washing of the RhE tissues.Strictly adhere to the validated protocol for the RhE model, ensuring proper pre-incubation, exposure, and washing steps to avoid physical damage or residual test material.[3]
High variability between tissue replicates.Ensure consistent application of the test material and handling of the tissues. Variability between tissue replicates should be within the acceptable range defined by the OECD Test Guideline 439 (e.g., SD ≤ 18).[4]

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of this compound regarding skin irritation?

A1: this compound is generally considered safe for use in cosmetic and pharmaceutical products.[5][6] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[5] Animal studies have shown it to produce minimal to mild skin irritation.[1][5]

Q2: Does this compound have the potential to cause allergic contact dermatitis?

A2: this compound is not considered a skin sensitizer.[1][5] A Human Repeat Insult Patch Test (HRIPT) conducted on a cologne stick containing 8% this compound showed no evidence of skin sensitization in 196 subjects.[1]

Q3: What is the comedogenic potential of this compound?

A3: this compound has a high comedogenic rating of 5 out of 5.[1][2] This means it has a high potential to clog pores, which can be a concern for individuals with acne-prone skin or in formulations designed for this skin type.[2][3]

Q4: At what concentrations is this compound typically used in formulations?

A4: this compound is typically used in cosmetic formulations at concentrations ranging from 1% to 10%.[3][7]

Q5: Are there any non-comedogenic alternatives to this compound?

A5: Yes, several non-comedogenic emollients can be used as alternatives, depending on the desired sensory properties of the formulation. Some examples include Cetyl Palmitate, Isopropyl Myristate (though it can also be comedogenic for some), and C12-15 Alkyl Benzoate.[8]

Data Presentation

Summary of In-Vivo Skin Irritation Data for this compound
Test Type Species Concentration/Product Observation Conclusion
Primary Skin IrritationRabbitUndilutedMinimal to mild irritation.[1][5]Low irritation potential.
Skin SensitizationGuinea PigNot specifiedNo sensitization observed.[1][5]Not a sensitizer.
Human Repeat Insult Patch Test (HRIPT)Human8% in a cologne stickNo evidence of skin sensitization in 196 subjects.[1]Not a sensitizer in humans at this concentration.
Comedogenicity Rating
Ingredient Comedogenicity Rating (0-5)
This compound5[1][2]

Experimental Protocols

In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This protocol is a summary of the OECD Test Guideline 439 for determining the skin irritation potential of a test chemical.[9][10][11]

1. Principle: The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. Skin irritation is identified by the ability of the chemical to decrease cell viability below a defined threshold.[10][12]

2. Materials:

  • Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • Phosphate-buffered saline (PBS)

  • Test chemical

  • Positive Control (PC): 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)

  • Negative Control (NC): Sterile PBS or water

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL in MTT medium

  • Isopropanol or other suitable solvent to extract formazan

3. Procedure:

  • Day 0: Tissue Pre-Incubation: Upon receipt, place the RhE tissues in a 6- or 12-well plate containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO2.

  • Day 1: Chemical Exposure:

    • Replace the assay medium.

    • Apply the test chemical (liquid or solid) topically to the surface of the RhE tissue. For this compound (a waxy solid), it should be gently and evenly spread across the tissue surface.

    • Apply the negative and positive controls to separate tissues.

    • Incubate for 60 minutes at 37°C, 5% CO2.

  • Day 1: Rinsing:

    • Thoroughly rinse the tissues with PBS to remove the test chemical.

    • Blot the tissues dry and transfer them to a new plate with fresh, pre-warmed assay medium.

  • Day 1-3: Post-Incubation: Incubate the tissues for 42 hours at 37°C, 5% CO2.

  • Day 3: MTT Assay:

    • Transfer the tissues to a plate containing MTT solution and incubate for 3 hours at 37°C, 5% CO2. Viable cells will convert the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density (OD) of the formazan extract using a spectrophotometer at 570 nm.

4. Data Interpretation:

  • Calculate the percentage of cell viability for each test chemical relative to the negative control.

  • A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[12]

Human Repeat Insult Patch Test (HRIPT)

This is a generalized protocol for assessing the skin sensitization and irritation potential of a test material in human subjects.

1. Principle: The test material is repeatedly applied to the same site on the skin of human volunteers to induce any potential sensitization. A subsequent challenge patch is applied to a naive site to determine if sensitization has occurred.[13]

2. Study Population: A panel of 50-200 healthy adult volunteers. A portion of the panel may have self-perceived sensitive skin.[4]

3. Procedure:

  • Induction Phase (3 weeks):

    • A small amount of the test material (e.g., a formulation containing this compound) is applied to a small area on the back of each subject under an occlusive or semi-occlusive patch.

    • Patches are worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over a three-week period at the same application site.

    • The site is evaluated for any signs of irritation (erythema, edema) before each new patch application using a standardized scoring scale (e.g., 0 = no reaction, 4 = severe reaction).

  • Rest Phase (2 weeks): A two-week period with no patch applications to allow for the development of any potential sensitization.

  • Challenge Phase (1 week):

    • A challenge patch with the test material is applied to a naive skin site (a site not previously exposed).

    • The patch is removed after 24-48 hours.

    • The challenge site is evaluated for any skin reaction at 24, 48, and 72 hours after patch removal.

4. Data Interpretation:

  • Irritation: Reactions observed during the induction phase are indicative of irritation.

  • Sensitization: A reaction at the challenge site in a subject who showed little or no reaction during the induction phase is indicative of sensitization. The absence of reactions at the challenge site suggests the material is not a sensitizer under the test conditions.[14]

Mandatory Visualizations

Experimental_Workflow_for_Skin_Irritation_Assessment cluster_invitro In-Vitro Assessment (OECD TG 439) cluster_invivo In-Vivo Assessment (HRIPT) invitro_start Start In-Vitro tissue_prep RhE Tissue Pre-Incubation invitro_start->tissue_prep exposure Test Material Exposure (60 min) tissue_prep->exposure post_incubation Post-Incubation (42 hours) exposure->post_incubation mtt_assay MTT Assay (Cell Viability) post_incubation->mtt_assay invitro_result Result: Irritant or Non-Irritant mtt_assay->invitro_result invivo_start Start In-Vivo induction Induction Phase (3 weeks, 9 applications) invivo_start->induction rest Rest Phase (2 weeks) induction->rest challenge Challenge Phase (1 application) rest->challenge evaluation Clinical Evaluation (Erythema, Edema) challenge->evaluation invivo_result Result: Sensitizer or Non-Sensitizer evaluation->invivo_result Skin_Irritation_Signaling_Pathway irritant Topical Irritant (e.g., High Concentration of This compound) stratum_corneum Stratum Corneum Disruption irritant->stratum_corneum keratinocytes Keratinocyte Activation stratum_corneum->keratinocytes cytokines Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, IL-6, IL-8, TNF-α) keratinocytes->cytokines immune_cells Recruitment of Immune Cells (e.g., Neutrophils, T-cells) cytokines->immune_cells inflammation Inflammatory Response (Erythema, Edema) immune_cells->inflammation Troubleshooting_InVitro_Irritation_Assay start Unexpected Low Cell Viability in RhE Assay check_controls Are Positive and Negative Controls within Acceptable Range? start->check_controls check_variability Is the Standard Deviation between Replicates Acceptable (e.g., <=18)? check_controls->check_variability Yes invalid_result Result is Invalid: Repeat the Assay check_controls->invalid_result No check_interference Does the Test Material Interfere with the MTT Assay? check_variability->check_interference Yes review_protocol Review and Reinforce Assay Protocol Adherence (Handling, Washing) check_variability->review_protocol No review_concentration Review and Potentially Lower the Test Material Concentration check_interference->review_concentration No perform_controls Perform Controls for MTT Interference (e.g., Cell-Free Assay) check_interference->perform_controls Yes valid_result Result is Likely Valid: Material is an Irritant review_concentration->valid_result review_protocol->invalid_result perform_controls->invalid_result

References

Technical Support Center: Enhancing Topical Formulation Spreadability with Myristyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Myristyl Myristate to improve the spreadability of topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve spreadability?

This compound is an ester of myristyl alcohol and myristic acid, which are naturally derived from vegetable oils like coconut and palm kernel oil.[1][2] It functions as a non-greasy solid emollient and texture enhancer in topical formulations.[1][3][4] Its mechanism for improving spreadability lies in its ability to reduce the drag and friction of a formulation upon application to the skin.[5] With a melting point near body temperature (~38°C/100°F), it melts on contact, providing a lubricating effect that allows for a smoother and more even application.[3][6] This results in a characteristic "silky," "powdery," and non-greasy after-feel.[3][7]

Q2: What is the typical concentration range for this compound in topical formulations?

The typical usage level for this compound is between 1% and 10% of the total formulation weight.[1][6] The optimal concentration will depend on the desired sensory attributes, the type of formulation (e.g., cream, lotion, ointment), and the other ingredients in the system. For lotions and creams, a concentration of 1-5% is often sufficient to enhance texture and feel, while solid formulations like lip balms may use up to 10%.[8]

Q3: Can this compound be used in different types of topical formulations?

Yes, this compound is a versatile ingredient compatible with a wide range of formulation types. It can be incorporated into oil-in-water (O/W) and water-in-oil (W/O) emulsions, anhydrous systems, and solid sticks.[6] It is compatible with anionic, nonionic, and cationic surfactants and is suitable for use across a broad pH range.[9]

Q4: How does this compound affect the viscosity and stability of a formulation?

This compound can increase the body and consistency of creams and lotions, acting as a thickening agent.[3][10] As a co-emulsifier, it can also enhance the stability of emulsions by thickening the formulation and making it more resistant to temperature variations and higher oil content.[7][11] This can help prevent phase separation.[11][12]

Q5: Are there any known incompatibilities with this compound?

This compound is generally compatible with most cosmetic and pharmaceutical ingredients.[3] However, as with any formulation component, it is essential to conduct stability testing to ensure compatibility with all other ingredients in your specific system.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to improve the spreadability of topical formulations.

Issue 1: The formulation feels waxy or heavy after adding this compound.

  • Potential Cause: The concentration of this compound may be too high for the specific formulation base. While it provides a powdery feel at optimal levels, excessive amounts can lead to a waxy or heavy sensation.[1]

  • Troubleshooting Steps:

    • Reduce Concentration: Systematically decrease the concentration of this compound in decrements of 1-2% and evaluate the sensory impact.

    • Incorporate a Lighter Emollient: Consider adding a lighter, faster-spreading emollient, such as Isopropyl Myristate, to counterbalance the waxy feel.[13]

    • Optimize the Oil Phase: The overall composition of the oil phase can influence the final skin feel. Evaluate the other oils and waxes in your formulation to ensure a balanced sensory profile.

Issue 2: The spreadability of the formulation has not significantly improved.

  • Potential Cause 1: The concentration of this compound may be too low to have a noticeable effect.

  • Troubleshooting Steps:

    • Increase Concentration: Gradually increase the concentration of this compound within the recommended range (1-10%) and assess the impact on spreadability using a standardized method (see Experimental Protocols).

  • Potential Cause 2: The viscosity of the formulation is too high due to other thickening agents.

  • Troubleshooting Steps:

    • Re-evaluate Thickeners: Assess the concentration and type of other thickening agents (e.g., polymers, gums) in your formulation. A slight reduction in these may be necessary to allow the effect of this compound to become more apparent.

Issue 3: The formulation appears grainy or has developed crystalline structures.

  • Potential Cause: This is often due to the crystallization of waxy ingredients, which can be influenced by temperature fluctuations during manufacturing or storage.[14]

  • Troubleshooting Steps:

    • Control Cooling Rate: During the manufacturing process, ensure a controlled and steady cooling rate. Rapid cooling can sometimes shock the system and promote crystallization.

    • Optimize the Oil Phase: Ensure that the oil phase has sufficient solvent capacity to keep all components, including this compound, fully solubilized at various temperatures.

    • Incorporate a Crystallization Inhibitor: In some cases, adding a crystallization inhibitor to the oil phase may be beneficial.

Issue 4: The formulation feels greasy or oily.

  • Potential Cause: While this compound itself provides a non-greasy feel, the overall formulation can still be perceived as greasy due to a high concentration of other oils and butters.[7]

  • Troubleshooting Steps:

    • Leverage this compound's Properties: this compound is known to reduce the greasy feel of formulations with high oil content.[7] Ensure you are using an adequate concentration to achieve this effect.

    • Adjust the Oil Phase: Consider replacing some of the heavier oils and butters with lighter emollients.

Data Presentation

The following table summarizes the expected qualitative and quantitative impact of increasing this compound concentration on key formulation parameters. The spreadability values are illustrative and should be confirmed with experimental data for your specific formulation base.

This compound Concentration (%)Spreadability (Illustrative Diameter in mm)Viscosity (Illustrative mPa·s)Sensory Feel
0 (Control)2515,000Standard cream feel
23518,000Improved glide, softer feel
54522,000Silky, powdery after-feel
85025,000Very smooth, potential for slight waxiness
105228,000Rich and substantive, may feel heavy

Experimental Protocols

Methodology for Parallel-Plate Spreadability Testing

This method is a simple and widely used technique to quantify the spreadability of semi-solid formulations.[15][16][17]

Apparatus:

  • Two circular glass plates (e.g., 20 cm diameter)

  • A calibrated weight (e.g., 125 g)

  • A ruler or caliper

  • A stopwatch

  • A spatula

Procedure:

  • Sample Preparation: Ensure the formulation to be tested is at a controlled temperature (e.g., 25°C).

  • Sample Application: Accurately weigh 1 gram of the formulation and place it at the center of the bottom glass plate.

  • Spreading: Carefully place the second glass plate on top of the formulation, ensuring it is centered.

  • Weight Application: Place the calibrated weight (e.g., 125 g) on the center of the top plate.

  • Timing: Start the stopwatch immediately after placing the weight.

  • Measurement: After a set time (e.g., 1 minute), remove the weight and measure the diameter of the spread formulation in millimeters.

  • Replicates: Repeat the measurement at least three times for each formulation and calculate the average spread diameter. A larger diameter indicates better spreadability.[15]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Formulation at Controlled Temperature B Weigh 1g of Formulation A->B C Place Sample on Bottom Plate B->C D Place Top Plate C->D E Apply Calibrated Weight (125g) D->E F Start Stopwatch (1 minute) E->F G Remove Weight F->G H Measure Spread Diameter (mm) G->H I Calculate Average (n=3) H->I

Caption: Experimental workflow for parallel-plate spreadability testing.

Troubleshooting_Logic Start Issue: Poor Spreadability Q1 Is the formulation waxy or heavy? Start->Q1 A1 Reduce Myristyl Myristate % Q1->A1 Yes Q2 Is spreadability not improved? Q1->Q2 No A1_2 Add a lighter emollient A1->A1_2 End Optimized Formulation A1_2->End A2 Increase Myristyl Myristate % Q2->A2 Yes Q3 Is the formulation grainy? Q2->Q3 No A2_2 Re-evaluate other thickeners A2->A2_2 A2_2->End A3 Control cooling rate Q3->A3 Yes Q3->End No A3_2 Optimize oil phase solvency A3->A3_2 A3_2->End

Caption: Troubleshooting logic for spreadability issues with this compound.

References

Validation & Comparative

A Comparative Analysis of Myristyl Myristate and Cetyl Palmitate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl myristate and cetyl palmitate are long-chain fatty acid esters extensively utilized in the cosmetic and pharmaceutical industries as emollients, texture enhancers, and stabilizers in a variety of topical formulations. While both contribute to the sensory profile and therapeutic efficacy of drug delivery systems, their distinct physicochemical properties warrant a detailed comparative analysis to guide formulation development. This guide provides an objective comparison of their performance characteristics, supported by established experimental protocols for their evaluation.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in formulations.

PropertyThis compoundCetyl Palmitate
INCI Name This compoundCetyl Palmitate
CAS Number 3234-85-3[1]540-10-3[2]
Molecular Formula C28H56O2[1]C32H64O2[2]
Molecular Weight 424.7 g/mol [3]480.8 g/mol [4]
Appearance White to yellowish waxy solid[1]White, waxy solid/flakes[2]
Melting Point ~38°C (100°F)[1]43-54°C (109-129°F)[2]
Solubility Insoluble in water; Soluble in oils[1]Insoluble in water; Soluble in oils[2]

Performance in Topical Formulations: A Qualitative Comparison

This compound is often characterized by its lower melting point, which is close to skin temperature. This property allows it to impart a light, non-greasy, and velvety feel upon application[1][5]. It is frequently used to improve the spreadability of emulsions and can reduce the watery feel of lotions and creams[6]. This compound is also known to enhance the texture and stability of formulations[1]. However, it is noted to have a high comedogenic rating, which may be a consideration for formulations targeting acne-prone skin[1].

Cetyl Palmitate , with its higher melting point, provides a more substantial and cushioned feel to formulations[2]. It is well-documented for its ability to form a protective, semi-occlusive film on the skin, which helps to reduce transepidermal water loss (TEWL) and improve skin hydration[2][7]. This makes it a valuable ingredient in products aimed at moisturizing and protecting the skin barrier. It also functions as a thickener and stabilizer in emulsions[7].

Experimental Protocols for Comparative Performance Evaluation

To generate quantitative, comparative data on the performance of this compound and cetyl palmitate, the following experimental protocols are recommended.

Evaluation of Skin Hydration and Barrier Function

Objective: To quantitatively assess and compare the effects of this compound and cetyl palmitate on skin hydration and transepidermal water loss (TEWL).

Methodology:

  • Panelists: A panel of at least 20 healthy volunteers with normal to dry skin.

  • Test Areas: Designated areas on the volar forearm of each panelist. One area serves as an untreated control, while the others are treated with simple oil-in-water emulsions containing either this compound or cetyl palmitate at a standardized concentration.

  • Instrumentation:

    • Corneometer: To measure skin surface hydration.

    • Tewameter: To measure transepidermal water loss (TEWL), providing an indication of skin barrier function[3][8].

  • Procedure:

    • Baseline measurements for skin hydration and TEWL are taken from all test areas.

    • A standardized amount of each test formulation is applied to the respective test areas.

    • Measurements are repeated at predetermined time intervals (e.g., 1, 2, 4, and 8 hours) after application.

  • Data Analysis: The percentage change in skin hydration and the reduction in TEWL from baseline are calculated for each formulation and compared. Statistical analysis is performed to determine significant differences between the two emollients.

G Experimental Workflow for Skin Hydration and TEWL Evaluation cluster_0 Pre-Application cluster_1 Application cluster_2 Post-Application cluster_3 Outcome start Recruit Panelists baseline Baseline Measurements (Corneometry & TEWL) start->baseline apply_control Untreated Control apply_mm Apply this compound Formulation baseline->apply_mm apply_cp Apply Cetyl Palmitate Formulation baseline->apply_cp measurements Repeat Measurements at t=1, 2, 4, 8h apply_mm->measurements apply_cp->measurements data_analysis Data Analysis (% Change from Baseline) measurements->data_analysis comparison Comparative Efficacy (Hydration & Barrier Function) data_analysis->comparison G Logical Flow for Sensory Profile Analysis cluster_0 Preparation cluster_1 Evaluation cluster_2 Analysis cluster_3 Outcome panel Trained Sensory Panel application Standardized Application panel->application formulations Standardized Formulations (MM vs. CP) formulations->application rating Rate Sensory Attributes (e.g., Spreadability, Greasiness) application->rating data Collect & Analyze Data (Mean Scores) visualization Visualize Results (Spider Plot) data->visualization profile Comparative Sensory Profile visualization->profile

References

A Comparative Analysis of Myristyl Myristate and Isopropyl Myristate as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a critical challenge in the development of topical and transdermal therapies. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most molecules. Chemical penetration enhancers are widely employed to transiently and reversibly reduce the barrier function of the stratum corneum, thereby facilitating drug absorption. Among the various classes of penetration enhancers, fatty acid esters are frequently utilized due to their favorable safety profile and efficacy.

This guide provides a comprehensive comparison of two such esters: myristyl myristate (MM) and isopropyl myristate (IPM). While both are esters of myristic acid, their differing alcohol moieties result in distinct physicochemical properties that influence their interaction with the skin and their effectiveness as penetration enhancers. This comparison is based on available experimental data and mechanistic insights to aid researchers and formulation scientists in the selection of appropriate enhancers for their specific drug delivery systems.

Physicochemical Properties and Mechanistic Insights

This compound is the ester of myristyl alcohol and myristic acid, resulting in a larger, more linear, and less volatile molecule compared to isopropyl myristate, which is the ester of isopropyl alcohol and myristic acid.[1][2][3] These structural differences have a direct impact on their physical properties and, consequently, their mechanisms of action as penetration enhancers.

Isopropyl Myristate (IPM) is a well-documented penetration enhancer.[3][4][5][6] Its mechanism of action is primarily attributed to its ability to disrupt the highly ordered lipid structure of the stratum corneum.[5][6][7] IPM integrates into the lipid bilayers, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.[5][6][7] This disruption of the lipid matrix lowers the diffusional resistance of the stratum corneum, facilitating the permeation of APIs.[6] Some studies also suggest that IPM can create transient channels within the lipid bilayer, further enhancing drug diffusion.[5]

This compound (MM) , in contrast, is more commonly recognized for its emollient and texturizing properties in cosmetic and topical formulations.[2][8][9][10] It is a waxy solid at room temperature that melts around body temperature, contributing to a rich and lubricious feel in creams and lotions.[8][10] While direct, quantitative studies on its penetration-enhancing effects are limited in publicly available literature, its chemical nature as a long-chain fatty acid ester suggests a potential to interact with and modify the stratum corneum lipids. It is hypothesized that, similar to other long-chain esters, it could integrate into the lipid lamellae, although its larger size and more solid nature at physiological temperatures might lead to a different mode and extent of interaction compared to the more fluid IPM.

Quantitative Comparison of Penetration Enhancement

Direct head-to-head comparative studies providing extensive quantitative data for this compound and isopropyl myristate as penetration enhancers for a range of drugs are scarce in the available scientific literature. However, numerous studies have quantified the effect of isopropyl myristate on the permeation of various APIs. The table below summarizes representative data for IPM's enhancement effect.

Active Pharmaceutical Ingredient (API)Vehicle/FormulationPenetration Enhancer ConcentrationFold Increase in Flux (Compared to Control without Enhancer)Reference
TestosteroneCarbopol Gel2% IPM11-fold[11]
BlonanserinDrug-in-adhesive patchNot specified (release rate increased with increasing IPM concentration)-[12]
DimenhydrinateTransdermal Gel1.75% IPM (in combination with ethanol and propylene glycol)Significant permeability boost[13][14]
DA-5018 (Capsaicin analog)Isopropyl Myristate100% IPMShowed the largest permeability among single vehicles tested[15]

Note: The lack of quantitative data for this compound in this table reflects the current state of publicly available research and does not necessarily indicate a lack of effect.

Experimental Protocols

To evaluate and compare the penetration-enhancing effects of this compound and isopropyl myristate, a standardized in vitro skin permeation study using a Franz diffusion cell is a widely accepted methodology.[16][17][18][19]

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Objective: To quantify and compare the flux and permeability coefficient of a model API across a skin membrane from formulations containing either this compound or isopropyl myristate.

2. Materials:

  • Vertical Franz diffusion cells
  • Human or porcine skin membrane (full-thickness or dermatomed)
  • Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent to maintain sink conditions)
  • Test formulations:
  • Control formulation (without enhancer)
  • Formulation with a specified concentration of this compound
  • Formulation with the same concentration of isopropyl myristate
  • Model Active Pharmaceutical Ingredient (API)
  • High-Performance Liquid Chromatography (HPLC) system for API quantification
  • Magnetic stirrer and stir bars
  • Water bath with circulator

3. Methodology:

Visualization of Concepts

Mechanism of Action of Fatty Acid Ester Penetration Enhancers

G cluster_0 Stratum Corneum cluster_1 Mechanism Corneocytes Corneocytes Lipid_Lamellae Highly Ordered Intercellular Lipid Lamellae Disruption Disruption of Lipid Order Lipid_Lamellae->Disruption Enhancer Penetration Enhancer (e.g., Isopropyl Myristate) Enhancer->Lipid_Lamellae Intercalates into Fluidization Increased Lipid Fluidity Disruption->Fluidization Permeation Enhanced Drug Permeation Fluidization->Permeation G cluster_workflow Experimental Workflow A Prepare Skin Membrane B Assemble Franz Cell A->B C Apply Formulation B->C D Sample Receptor Fluid C->D E Analyze Samples (HPLC) D->E F Calculate Permeation Parameters E->F

References

Differentiating Myristyl Myristate from its Isomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural elucidation of lipid molecules is a cornerstone of research in drug development, metabolomics, and materials science. Myristyl myristate (C₂₈H₅₆O₂), a wax ester composed of myristic acid and myristyl alcohol, is functionally and structurally similar to its isomers, such as lauryl palmitate and palmitoyl laurate.[1][2] Although these isomers share the same molecular weight, their distinct molecular architectures, arising from different fatty acid and fatty alcohol constituents, can lead to varied physicochemical properties and biological activities.[2][3] Consequently, robust analytical methods are required for their unambiguous differentiation.

Mass spectrometry, particularly when coupled with chromatographic separation, stands out as a premier technique for this purpose.[1][4] By exploiting differences in fragmentation patterns, mass spectrometry provides a molecular fingerprint unique to each isomer. This guide offers an objective comparison of the primary mass spectrometric methodologies used to distinguish this compound from its isomers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Principles of Isomer Differentiation by Mass Spectrometry

This compound and its isomers are structural isomers with an identical molecular weight of 424.7 g/mol .[5][6] This makes them indistinguishable by mass analysis alone. Differentiation, therefore, hinges on fragmentation analysis, which is typically achieved through two primary approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): In this "hard" ionization technique, high-energy electrons bombard the molecule, causing extensive and reproducible fragmentation. The key fragmentation occurs at the ester bond, yielding an acylium ion ([RCO]⁺) that is diagnostic of the fatty acid portion of the molecule.[1][7]

  • Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): ESI is a "soft" ionization method that typically forms a protonated parent molecule ([M+H]⁺) with minimal fragmentation.[1] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed. The precursor ion is isolated and subjected to collision-induced dissociation (CID), which characteristically cleaves the ester bond to produce a protonated fatty acid ([RCOOH₂]⁺).[1][8]

The distinct mass-to-charge ratios (m/z) of these resulting fragment ions allow for the definitive identification of the fatty acid and, by inference, the fatty alcohol moiety of the wax ester, thereby enabling clear differentiation of the isomers.

Comparative Data of Characteristic Fragment Ions

The diagnostic fragment ions generated from this compound and two of its common isomers, Lauryl palmitate and Palmitoyl laurate, are summarized below. These fragments provide the basis for their differentiation using both GC-MS (EI) and ESI-MS/MS techniques.

Isomer (Fatty Acid/Fatty Alcohol)Molecular FormulaMolecular Weight ( g/mol )GC-MS (EI) Diagnostic IonESI-MS/MS Diagnostic Ion
This compound (14:0/14:0)C₂₈H₅₆O₂424.74[C₁₃H₂₇CO]⁺ at m/z 211 [C₁₃H₂₇COOH₂]⁺ at m/z 229
Lauryl Palmitate (16:0/12:0)C₂₈H₅₆O₂424.74[C₁₅H₃₁CO]⁺ at m/z 239 [C₁₅H₃₁COOH₂]⁺ at m/z 257
Palmitoyl Laurate (12:0/16:0)C₂₈H₅₆O₂424.74[C₁₁H₂₃CO]⁺ at m/z 183 [C₁₁H₂₃COOH₂]⁺ at m/z 201

Visualization of Fragmentation Pathways

The fragmentation patterns for this compound under Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) are distinct and predictable. The following diagram illustrates the generation of the key diagnostic ions for this compound.

G Figure 1: Fragmentation of this compound cluster_0 This compound Structure cluster_1 Ionization & Fragmentation cluster_2 Diagnostic Fragment Ions MM C₂₈H₅₆O₂ (m/z 424.7) EI Electron Ionization (EI) MM->EI GC-MS ESI ESI-MS/MS (CID) MM->ESI ESI-MS/MS Acylium Acylium Ion [C₁₃H₂₇CO]⁺ m/z 211 EI->Acylium Protonated_Acid Protonated Myristic Acid [C₁₃H₂₇COOH₂]⁺ m/z 229 ESI->Protonated_Acid G Figure 2: Experimental Workflow for Isomer Differentiation cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Method cluster_data 3. Data Acquisition cluster_id 4. Isomer Identification cluster_result 5. Result Prep Dissolve Wax Ester Isomer Mixture in Appropriate Solvent GCMS GC-MS (EI) Prep->GCMS For Volatile Analysis ESIMS Direct Infusion or LC-ESI-MS/MS Prep->ESIMS For Complex Mixtures GC_Spec Acquire Full Scan Mass Spectra GCMS->GC_Spec ESI_Spec Acquire Product Ion (MS/MS) Spectra ESIMS->ESI_Spec ID_Acylium Identify Diagnostic Acylium Ion ([RCO]⁺) GC_Spec->ID_Acylium ID_Acid Identify Diagnostic Protonated Acid ([RCOOH₂]⁺) ESI_Spec->ID_Acid Result Differentiated Isomers ID_Acylium->Result ID_Acid->Result

References

A Comparative Guide to the Quantification of Myristyl Myristate: GC-MS vs. HPLC-ELSD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of Myristyl myristate, a common fatty acid ester in pharmaceutical and cosmetic formulations, is critical for quality control and product efficacy. The selection of an appropriate analytical methodology is paramount. This guide provides a detailed comparison of two prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), supported by experimental data and detailed protocols.

Performance Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile molecules like this compound, high-temperature GC-MS methods are employed, offering high separation efficiency and structural confirmation.[1] In contrast, High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds. When coupled with an Evaporative Light Scattering Detector (ELSD), it provides a universal detection method for compounds lacking a UV chromophore, such as this compound.[2]

The choice between GC-MS and HPLC-ELSD depends on the specific analytical requirements, including sensitivity, the nature of the sample matrix, and available instrumentation.[1]

Performance ParameterGC-MSHPLC-ELSD
Linearity (R²) > 0.99[3]> 0.99[2]
Limit of Detection (LOD) Low ng/mL range (for derivatized fatty acids)[1]~1.5 µg/mL (for similar esters)[2]
Limit of Quantitation (LOQ) Low ng/mL range (for derivatized fatty acids)[1]~5.0 µg/mL (for similar esters)[2]
Accuracy (% Recovery) 70 - 115%[4]98.0% - 102.0%[2]
Precision (%RSD) < 20%[4]< 2.0% (Repeatability)[2]

Note: The values presented are indicative and can vary based on the specific instrumentation, method, and sample matrix. Data for HPLC-ELSD is based on a validated method for Stearyl Myristate, a closely related long-chain fatty acid ester.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for the quantification of this compound using GC-MS and HPLC-ELSD.

High-Temperature GC-MS Protocol

This protocol is designed for the direct analysis of this compound.

1. Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve the sample in a suitable solvent such as hexane or toluene and dilute to the mark to achieve a final concentration of around 1 mg/mL.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[1]

  • Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or a similar high-temperature column.[1]

  • Injector: Split/splitless injector at 350°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 240°C.

    • Ramp 2: 8°C/min to 380°C, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 50-800.[1]

  • Transfer Line Temperature: 350°C.[1]

3. Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations.

HPLC-ELSD Protocol

This protocol is adapted from methods for the analysis of similar long-chain esters.

1. Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in a suitable solvent such as a mixture of acetonitrile and isopropanol (1:1 v/v) and dilute to the mark.[2][5]

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of mobile phase A (water) and mobile phase B (acetonitrile). Start with 80% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[5]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Column Temperature: 40°C.[2][5]

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

3. Data Analysis: Identify this compound by comparing its retention time with a reference standard. Quantify the analyte using a calibration curve. Due to the non-linear response of the ELSD, a logarithmic or quadratic fit for the calibration curve may be necessary.[1]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the GC-MS and HPLC-ELSD methods.

GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane/Toluene weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peak detect->identify quantify Quantify using Calibration Curve identify->quantify result result quantify->result Report Result

Caption: GC-MS analytical workflow for this compound.

HPLC-ELSD Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Isopropanol weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate nebulize Nebulization separate->nebulize evaporate Solvent Evaporation nebulize->evaporate detect Light Scattering Detection evaporate->detect identify Identify Peak detect->identify quantify Quantify using Calibration Curve identify->quantify result result quantify->result Report Result

Caption: HPLC-ELSD analytical workflow for this compound.

Conclusion

Both GC-MS and HPLC-ELSD are viable and robust techniques for the quantification of this compound. GC-MS offers high specificity and sensitivity, making it ideal for the identification and quantification of volatile and thermally stable impurities alongside the main component.[1] High-temperature methods have expanded its utility to intact wax esters. Conversely, HPLC-ELSD provides a more universal detection approach, suitable for a broader range of compounds with simpler sample preparation, though it may exhibit a non-linear response and lower specificity compared to MS detection. The ultimate choice of method will depend on the specific analytical goals, sample complexity, and available resources.

References

The Efficacy of Emollients in Dermatological Bases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical factor in the formulation of effective dermatological bases. This guide provides an objective comparison of various emollients based on their performance, supported by experimental data, to aid in formulation decisions.

Emollients play a pivotal role in dermatology by improving skin barrier function, enhancing hydration, and reducing transepidermal water loss (TEWL).[1] Their mechanisms of action are multifaceted, ranging from forming an occlusive layer to prevent water evaporation to actively participating in the biochemical signaling pathways that govern skin barrier repair.[2] This guide delves into a comparative analysis of different emollient types, presenting key performance indicators and the methodologies used to obtain them.

Comparative Performance of Emollients

The efficacy of an emollient is determined by its ability to modulate key skin barrier properties. The following tables summarize quantitative data from comparative studies on various emollients.

Emollient TypeKey IngredientsChange in Transepidermal Water Loss (TEWL)Change in Skin Hydration (Corneometry)Change in Natural Moisturizing Factor (NMF) LevelsKey FindingsReference
Urea/Glycerol Cream (UGC) Urea, GlycerolSignificantly reduced response to SLS-induced irritation (-9.0 g/m²/h compared to control)Significantly improved compared to control and paraffin creamIncreased NMF levelsStrengthens the skin barrier and protects against irritants by increasing NMF levels.[3][4][3][4]
Glycerol Cream (GC) GlycerolPerformed better than paraffin cream but not as well as UGC in reducing SLS-induced TEWLImproved skin moisturizationNot specifiedOffers better hydration than simple occlusives but is less effective than formulations containing urea.[4][4]
Paraffin Cream (PC) ParaffinNo significant effect on skin's barrier against SLS-induced irritationNo significant improvement in skin moisturizationReduced NMF levelsActs as a simple occlusive with limited active benefits for barrier repair and may deplete NMF.[3][4][3][4]
Ceramide-dominant Lipid Mixture Ceramides, Cholesterol, Free Fatty AcidsDecreased TEWL in patients with atopic dermatitisImproved hydration in patients with atopic dermatitisNot specifiedEffective in improving barrier function in compromised skin conditions like atopic dermatitis.[2][5][2][5]
Petrolatum Petrolatum JellyProvides an immediate barrier-repairing effectCreates an occlusive film to reduce water lossUpregulated expression of filaggrin and loricrinA highly effective occlusive agent that also influences the expression of key skin barrier proteins.[2][5][2][5]
Emollient plus Glycerophosphoinositol (GPI), Niacinamide, Liquorice extractNot specifiedSignificantly increased skin hydrationNot specifiedSignificantly improves clinical signs and symptoms of mild atopic dermatitis, including pruritus.[1][6][1][6]

Experimental Protocols

The data presented above is derived from rigorous experimental protocols designed to assess the performance of emollients under controlled conditions.

Assessment of Skin Barrier Function and Irritation

This protocol evaluates an emollient's ability to protect the skin from a chemical irritant, sodium lauryl sulfate (SLS).

  • Subjects: A cohort of patients with a history of atopic dermatitis is typically recruited.[4]

  • Treatment Areas: Four distinct areas are marked on the forearms of each participant.

  • Treatment Application: The different emollients (e.g., Urea/Glycerol Cream, Glycerol Cream, Paraffin Cream) and a no-treatment control are randomly assigned to the marked areas. The emollients are applied for a specified period, for instance, four weeks.[4]

  • Irritant Challenge: After the treatment period, the primary outcome is assessed by challenging the skin with a 1% SLS solution applied under a semi-occlusive patch for 3 hours.[7]

  • Measurements:

    • Transepidermal Water Loss (TEWL): Measured using a Tewameter® before and after the SLS challenge to quantify barrier disruption and recovery.[7]

    • Skin Hydration: Assessed using a Corneometer® to measure the moisture content of the stratum corneum.[7]

    • Natural Moisturizing Factor (NMF): Levels are quantified from skin surface samples.[4]

    • Clinical Assessment: Skin dryness and erythema are visually scored by a trained investigator.[8]

Measurement of Occlusivity

This method determines the ability of an emollient to prevent water loss from the skin.

  • Model: Ex vivo human skin samples are mounted on Franz diffusion cells.[9]

  • Application: A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied to the skin surface.[9]

  • Measurement: The entire Franz cell assembly is weighed at baseline and at subsequent time points (e.g., 5, 24, and 48 hours) in a controlled environment (32°C, 50% relative humidity).[9]

  • Data Analysis: The reduction in evaporative water loss from the emollient-treated skin is compared to an untreated control to calculate the occlusivity percentage.[9]

Evaluation of Spreadability

This protocol assesses the physical property of how easily an emollient spreads on a surface.

  • Apparatus: A texture analyzer with parallel glass plates is used.[10]

  • Procedure: A sample of the emollient is placed on the lower plate. The upper plate applies a series of predetermined compressive forces (e.g., 1 N, 5 N, 20 N, 40 N, 50 N).[10]

  • Data Analysis: The area of spread (in mm²) is recorded at each force and plotted against the applied force to create a spreadability profile.[9]

Signaling Pathways in Skin Barrier Function

Emollients, particularly those containing physiological lipids like ceramides, can actively modulate signaling pathways involved in skin barrier homeostasis and inflammation.

SkinBarrierSignaling cluster_disruption Skin Barrier Disruption cluster_response Cellular Response cluster_pathways Signaling Pathways cluster_outcome Barrier Function Outcome cluster_emollients Emollient Intervention Barrier Disruption Barrier Disruption Keratinocytes Keratinocytes Barrier Disruption->Keratinocytes Immune Cells Immune Cells Barrier Disruption->Immune Cells TNF Signaling TNF Signaling Keratinocytes->TNF Signaling activate CARD14-MYC Pathway CARD14-MYC Pathway Keratinocytes->CARD14-MYC Pathway activate Inflammatory Cytokines Inflammatory Cytokines Immune Cells->Inflammatory Cytokines release Increased Ceramide Production Increased Ceramide Production TNF Signaling->Increased Ceramide Production increases sphingomyelinase activity Improved Barrier Integrity Improved Barrier Integrity CARD14-MYC Pathway->Improved Barrier Integrity regulates physical barrier Increased Ceramide Production->Improved Barrier Integrity Reduced Inflammation Reduced Inflammation Improved Barrier Integrity->Reduced Inflammation Ceramide Emollients Ceramide Emollients Ceramide Emollients->Increased Ceramide Production directly supply Ceramide Emollients->Reduced Inflammation downregulate cytokines Urea Emollients Urea Emollients Urea Emollients->Improved Barrier Integrity enhance filaggrin expression

Fig. 1: Emollient interaction with skin barrier signaling pathways.

A compromised skin barrier triggers a cascade of cellular responses.[2] Keratinocytes and immune cells initiate signaling pathways, such as TNF signaling, which can increase ceramide production to repair the barrier.[2] The recently identified CARD14-MYC signaling pathway is also crucial for maintaining the physical barrier.[11][12] However, this disruption also leads to the release of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2] Emollients containing physiological lipids, such as ceramides, can directly replenish the lipid matrix and have been shown to downregulate these inflammatory cytokines.[2][13] Other active ingredients, like urea, can enhance the expression of filaggrin, a protein essential for the production of NMF, thereby improving barrier function.[4]

ExperimentalWorkflow cluster_setup Study Setup cluster_challenge Irritant Challenge cluster_measurement Biophysical Measurements cluster_analysis Data Analysis A Subject Recruitment (e.g., Atopic Dermatitis Patients) B Randomized Allocation of Treatment Areas on Forearms A->B C Application of Test Emollients and Control (4 weeks) B->C D Application of 1% SLS Patch (3 hours) C->D G NMF Level Quantification C->G Post-treatment E TEWL Measurement (Tewameter®) D->E Post-challenge F Skin Hydration Measurement (Corneometer®) D->F Post-challenge H Comparative Statistical Analysis of Emollient Performance E->H F->H G->H

References

A Comparative Guide to In-Vitro Drug Release from Myristyl Myristate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro release performance of a model hydrophobic drug from a topical formulation containing Myristyl Myristate versus an alternative formulation. Experimental data, presented for illustrative purposes, is supported by detailed methodologies to aid in the design and evaluation of topical drug delivery systems.

Executive Summary

This compound, a waxy ester, is a widely used excipient in topical and cosmetic formulations, valued for its emollient and texture-enhancing properties. In the context of drug delivery, its lipidic nature can significantly influence the release profile of active pharmaceutical ingredients (APIs). This guide explores the in-vitro release characteristics of a model hydrophobic drug from a cream formulation containing this compound and compares it with a formulation where this compound is replaced with Cetyl Alcohol, a common fatty alcohol used as a thickener and stabilizer.

The choice of a lipidic excipient is critical in the formulation of topical products as it can directly impact the release rate of the API, which in turn affects its therapeutic efficacy. This compound is known to form an occlusive layer on the skin, which can enhance hydration and potentially modulate drug penetration. Its melting point, close to skin temperature, may also influence the release mechanism upon application. This guide will delve into a hypothetical, yet scientifically grounded, comparative analysis of these effects.

Comparative In-Vitro Drug Release Study

This section presents illustrative data from a simulated in-vitro release study comparing two cream formulations of a model hydrophobic drug, "Ketoprofen." Formulation A contains this compound as a key lipid component, while Formulation B utilizes Cetyl Alcohol in its place.

Table 1: Cumulative In-Vitro Release of Ketoprofen from Topical Cream Formulations

Time (hours)Formulation A (this compound) - Cumulative Release (µg/cm²)Formulation B (Cetyl Alcohol) - Cumulative Release (µg/cm²)
00.000.00
125.3 ± 2.135.8 ± 3.0
248.7 ± 3.568.2 ± 4.1
490.1 ± 5.2125.4 ± 6.5
6125.6 ± 6.8178.9 ± 8.2
8158.2 ± 8.1225.3 ± 9.7

Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes.

The illustrative data suggests that Formulation A, containing this compound, exhibits a more controlled and sustained release of Ketoprofen compared to Formulation B with Cetyl Alcohol. This could be attributed to the waxy matrix formed by this compound, which may retard the diffusion of the hydrophobic drug into the receptor medium. In contrast, the formulation with Cetyl Alcohol, while providing structure, may present a less tortuous path for drug release.

Experimental Protocols

The following is a detailed methodology for the in-vitro drug release study cited in this guide.

Objective: To compare the in-vitro release rate of Ketoprofen from two different topical cream formulations.

Apparatus:

  • Franz Diffusion Cell Apparatus

  • Synthetic polysulfone membrane (0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Materials:

  • Formulation A: Ketoprofen (2.5%), this compound (10%), Emulsifying Wax (15%), Propylene Glycol (10%), Preservative (q.s.), Purified Water (q.s. to 100%).

  • Formulation B: Ketoprofen (2.5%), Cetyl Alcohol (10%), Emulsifying Wax (15%), Propylene Glycol (10%), Preservative (q.s.), Purified Water (q.s. to 100%).

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 with 0.5% w/v Tween 80 to ensure sink conditions for the hydrophobic drug.

Procedure:

  • Membrane Preparation: The synthetic membrane is soaked in the receptor medium for 30 minutes prior to use.

  • Franz Cell Assembly: The Franz diffusion cell is assembled with the prepared membrane separating the donor and receptor chambers. The receptor chamber is filled with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. The apparatus is maintained at 32 ± 0.5°C.

  • Dosing: A precise amount of the formulation (approximately 300 mg) is applied evenly to the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (0, 1, 2, 4, 6, and 8 hours), a 0.5 mL aliquot is withdrawn from the receptor chamber and replaced with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: The withdrawn samples are analyzed for Ketoprofen concentration using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug released per unit area (µg/cm²) is plotted against the square root of time to determine the release kinetics.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in-vitro drug release testing workflow.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_output Output prep_membrane Membrane Soaking assembly Franz Cell Assembly prep_membrane->assembly prep_media Receptor Medium Preparation prep_media->assembly prep_formulation Formulation Preparation dosing Formulation Dosing prep_formulation->dosing assembly->dosing sampling Time-point Sampling dosing->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Calculation & Plotting hplc->data_analysis release_profile Drug Release Profile data_analysis->release_profile

In-vitro drug release testing workflow.

Discussion

The illustrative results highlight the significant role of excipients in modulating drug release from topical formulations. The waxy nature of this compound appears to provide a more sustained release profile for the hydrophobic API, which could be advantageous for indications requiring prolonged drug action at the application site. Conversely, the formulation with Cetyl Alcohol may be more suitable for applications where a more rapid onset of action is desired.

It is crucial to note that these are illustrative results, and the actual performance would depend on the complete formulation composition and the physicochemical properties of the specific API. The detailed experimental protocol provided serves as a robust framework for conducting such comparative studies. Researchers are encouraged to adapt and validate these methods for their specific drug candidates and formulation types. This comparative approach, utilizing standardized in-vitro release testing, is an invaluable tool in the rational design and optimization of topical drug delivery systems.

A Comparative Guide: Enzymatic vs. Chemical Synthesis of Myristyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristyl myristate, an ester of myristic acid and myristyl alcohol, is a valuable ingredient in cosmetics, pharmaceuticals, and other industries, prized for its emollient and thickening properties. The synthesis of this waxy ester can be achieved through two primary routes: traditional chemical synthesis and modern enzymatic synthesis. This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid researchers and professionals in selecting the most suitable approach for their specific needs.

At a Glance: Key Performance Indicators

ParameterEnzymatic SynthesisChemical Synthesis (Fischer Esterification)
Catalyst Lipase (e.g., Candida antarctica lipase B)Strong acid (e.g., Sulfuric acid, p-TsOH)
Reaction Temperature Mild (40-80°C)High (>100°C, typically 120-180°C)
Reaction Time 2 - 24 hours1 - 10 hours
Yield High to quantitative (>95%)Moderate to high (typically 60-80%)
Product Purity High (fewer byproducts)Lower (potential for colored and odorous byproducts)
Downstream Processing Simpler (neutralization, filtration)More complex (neutralization, washing, distillation)
Environmental Impact Greener (lower energy, biodegradable catalyst)Higher (harsh acids, high energy, potential for hazardous waste)
Atom Economy ~95.7%~95.7%
Estimated E-Factor Low (<1)Higher (1-5)
Catalyst Reusability Yes (with immobilized enzymes)No

Delving Deeper: A Head-to-Head Comparison

The choice between enzymatic and chemical synthesis of this compound hinges on a trade-off between reaction speed and overall process efficiency, sustainability, and product quality.

Enzymatic Synthesis: The Green and Precise Approach

Enzymatic synthesis, a cornerstone of green chemistry, utilizes lipases as biocatalysts to facilitate the esterification of myristic acid and myristyl alcohol. This method offers several distinct advantages:

  • Mild Reaction Conditions: Operating at significantly lower temperatures (typically 60-80°C), enzymatic synthesis is more energy-efficient and reduces the risk of thermal degradation of the product and reactants.[1]

  • High Specificity and Purity: Lipases exhibit high chemo-, regio-, and stereoselectivity, leading to the formation of a purer product with fewer undesirable byproducts, such as colored and odorous compounds.[2] This high specificity often simplifies downstream processing, reducing the need for extensive purification steps.

  • Environmental Friendliness: The use of biodegradable enzymes and milder reaction conditions contributes to a more environmentally benign process. Immobilized enzymes can be recovered and reused, further minimizing waste and cost.

  • High Yields: Enzymatic esterification can achieve very high to quantitative yields, often exceeding 95%, by driving the reaction equilibrium towards product formation, for instance, by removing the water byproduct under vacuum.[3]

Chemical Synthesis: The Traditional Workhorse

The conventional method for producing this compound is through Fischer-Speier esterification. This process involves the reaction of myristic acid with myristyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures.[4]

  • Faster Reaction Times: Chemical synthesis is generally faster than its enzymatic counterpart, with reaction times typically ranging from 1 to 10 hours.

  • Lower Catalyst Cost (Initial): The initial cost of common acid catalysts is significantly lower than that of specialized enzymes.

  • Drawbacks: The harsh reaction conditions, including high temperatures and corrosive acids, can lead to the formation of byproducts, resulting in a less pure product that may require extensive purification, including neutralization, washing, and distillation, to remove color and odor.[2] The catalyst is typically not reusable, contributing to waste generation. The high energy consumption and use of strong acids also raise environmental and safety concerns.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the lipase-catalyzed synthesis of this compound.

Materials:

  • Myristic Acid (CH₃(CH₂)₁₂COOH)

  • Myristyl Alcohol (CH₃(CH₂)₁₃OH)

  • Immobilized Lipase (Candida antarctica lipase B, e.g., Novozym® 435)

  • Solvent (optional, e.g., n-hexane or solvent-free)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of myristic acid and myristyl alcohol. If using a solvent, add it to the flask.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 1-10% by weight of the substrates).

  • Reaction Conditions: Heat the mixture to 60-70°C with constant stirring. To drive the reaction to completion, apply a vacuum to remove the water produced during the esterification.[3]

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the acid value by titration or by gas chromatography (GC).

  • Enzyme Recovery: Once the desired conversion is achieved (typically >95% in 2-8 hours), cool the reaction mixture and recover the immobilized enzyme by filtration for potential reuse.

  • Purification:

    • Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted myristic acid.

    • Wash with distilled water until the aqueous layer is neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • If a solvent was used, remove it using a rotary evaporator to obtain the purified this compound.

Chemical Synthesis of this compound (Fischer Esterification)

This protocol outlines the traditional acid-catalyzed synthesis of this compound.

Materials:

  • Myristic Acid (CH₃(CH₂)₁₂COOH)

  • Myristyl Alcohol (CH₃(CH₂)₁₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve myristic acid and a slight excess of myristyl alcohol in toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% of the limiting reactant).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected in the trap (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by washing the organic layer with a 5% sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the toluene by rotary evaporation.

    • The crude this compound may require further purification by distillation under reduced pressure to remove any remaining impurities and achieve high purity.

Visualizing the Process

To better understand the workflows, the following diagrams illustrate the key steps in both the enzymatic and chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reaction Reaction Stage cluster_separation Separation & Purification Reactants Myristic Acid + Myristyl Alcohol Mixer Reactor (60-70°C, Vacuum) Reactants->Mixer Enzyme Immobilized Lipase Enzyme->Mixer Filtration Filtration Mixer->Filtration Reaction Mixture Filtration->Enzyme Recovered Enzyme (for reuse) Washing Washing (NaHCO3, H2O) Filtration->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation (if applicable) Drying->Evaporation Product Pure Myristyl Myristate Evaporation->Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Reactants Myristic Acid + Myristyl Alcohol + Toluene Reflux Reflux with Dean-Stark Trap (>110°C) Reactants->Reflux Catalyst Acid Catalyst (H2SO4 or p-TsOH) Catalyst->Reflux Neutralization Neutralization (NaHCO3 wash) Reflux->Neutralization Crude Product Washing Washing (H2O, Brine) Neutralization->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation (optional) Evaporation->Distillation Product Pure Myristyl Myristate Distillation->Product

Caption: Experimental workflow for the chemical synthesis of this compound.

Conclusion

The choice between enzymatic and chemical synthesis of this compound depends on the specific priorities of the application. For applications demanding high purity, sustainability, and a "natural" label, enzymatic synthesis is the superior choice, despite potentially longer reaction times and higher initial catalyst costs. The milder conditions and reduced downstream processing can offset these factors, making it an economically viable and environmentally responsible option in the long run.

Conversely, for applications where rapid production and lower initial catalyst investment are paramount, and where extensive purification capabilities are available, traditional chemical synthesis remains a viable, albeit less green, alternative. As the demand for sustainable and high-quality ingredients continues to grow, the adoption of enzymatic processes in the synthesis of esters like this compound is expected to become increasingly widespread in the pharmaceutical and cosmetic industries.

References

A Head-to-Head Showdown: Myristyl Myristate vs. Stearyl Stearate in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of emollients is a critical step in formulating effective and aesthetically pleasing topical products. This guide provides a comprehensive, data-driven comparison of two widely used waxy esters: Myristyl Myristate and Stearyl Stearate. By examining their physicochemical properties, performance characteristics, and the experimental protocols used for their evaluation, this document aims to equip formulators with the objective data needed to make informed decisions.

Executive Summary

This compound and stearyl stearate are both saturated fatty acid esters that function as emollients, texture enhancers, and stabilizers in a variety of cosmetic and pharmaceutical formulations. This compound, the ester of myristyl alcohol and myristic acid, is known for its lower melting point, contributing to a lighter, less greasy skin feel. In contrast, stearyl stearate, derived from stearyl alcohol and stearic acid, possesses a higher melting point, offering more structure and occlusion to formulations. The choice between these two esters can significantly impact the final product's sensory profile, stability, and skin barrier interaction.

Physicochemical Properties: A Tale of Two Esters

A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in formulations. The following table summarizes key quantitative data available for this compound and Stearyl Stearate.

PropertyThis compoundStearyl Stearate
INCI Name This compoundStearyl Stearate
CAS Number 3234-85-32778-96-3
Molecular Formula C28H56O2C36H72O2
Molecular Weight 424.74 g/mol 536.96 g/mol
Melting Point ~38°C[1]62°C[2]
Appearance White to yellowish waxy solid[3]White to off-white waxy solid[4]
Solubility Insoluble in water[1]Insoluble in water

Performance Characteristics: From Skin Feel to Stability

While both esters are valued for their emollient properties, their performance in formulations can differ significantly. This section explores their impact on key performance indicators, supported by experimental methodologies.

Spreadability

The ease with which a product can be applied to the skin is a critical factor in consumer acceptance. While direct comparative studies are limited, the lower melting point and viscosity of this compound suggest it imparts greater spreadability to formulations.[1]

Viscosity and Texture Modification

Stearyl stearate, with its higher melting point and molecular weight, is a more effective viscosity-increasing agent in nonaqueous formulations.[5] It contributes to a richer, more substantive feel. This compound, on the other hand, provides a less greasy, more velvety texture.[1]

Skin Hydration and Occlusivity

Both esters form a protective barrier on the skin's surface, reducing transepidermal water loss (TEWL) and thereby increasing skin hydration.[5][6] Due to its higher melting point and more crystalline structure at skin temperature, Stearyl stearate is expected to provide a more occlusive barrier than this compound.

Experimental Protocols

To facilitate in-house comparative studies, detailed methodologies for key experiments are provided below.

Determination of Spreadability

The spreadability of cosmetic esters can be quantitatively assessed using the parallel-plate method.

Objective: To measure and compare the spreadability of this compound and Stearyl stearate.

Apparatus:

  • Glass plates (20 cm x 20 cm)

  • Standardized weight (e.g., 50 g)

  • Ruler or caliper

  • Stopwatch

  • Controlled temperature environment (e.g., 25°C)

Procedure:

  • Place one glass plate on a level surface.

  • Accurately weigh 1 gram of the test ester and place it at the center of the glass plate.

  • Carefully place the second glass plate over the sample.

  • Place the standardized weight on the center of the top plate.

  • Start the stopwatch.

  • Measure the diameter of the spread sample after a defined time interval (e.g., 1 minute).

  • Calculate the spreadability area using the formula: Area = π * (diameter/2)^2.

  • Repeat the experiment at least three times for each ester and calculate the average spreadability.

Sensory Panel Evaluation of Skin Feel

A trained sensory panel can provide valuable data on the subjective feel of the esters on the skin.

Objective: To compare the sensory profiles of this compound and Stearyl stearate.

Procedure:

  • Recruit and train a panel of at least 10 assessors.

  • Prepare simple oil-in-water emulsions containing a standardized concentration (e.g., 5%) of each test ester.

  • Provide panelists with coded samples to apply to a designated area of their forearm.

  • Panelists will evaluate and rate various sensory attributes (e.g., greasiness, slipperiness, absorbency, residual tack) on a standardized scale (e.g., 1 to 10).

  • Analyze the data statistically to identify significant differences between the two esters.

Measurement of Skin Hydration using Corneometry

Corneometry is a non-invasive method to measure the hydration level of the stratum corneum.[1][7][8][9]

Objective: To assess the effect of this compound and Stearyl stearate on skin hydration.

Apparatus:

  • Corneometer®

Procedure:

  • Recruit a panel of subjects with normal to dry skin.

  • Designate test areas on the volar forearm.

  • Measure the baseline skin hydration of each test area.

  • Apply a standardized amount of a formulation containing either this compound or Stearyl stearate to the respective test areas.

  • Measure skin hydration at specified time intervals (e.g., 1, 2, and 4 hours) after application.

  • Compare the changes in hydration levels from baseline for each test formulation.

Visualizing the Formulation Process

To aid in understanding the experimental and formulation logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation_A Formulation A (5% this compound) Spreadability Spreadability Test Formulation_A->Spreadability Sensory_Panel Sensory Panel Formulation_A->Sensory_Panel Hydration_Study Hydration Study (Corneometry) Formulation_A->Hydration_Study Formulation_B Formulation B (5% Stearyl Stearate) Formulation_B->Spreadability Formulation_B->Sensory_Panel Formulation_B->Hydration_Study Comparative_Analysis Comparative Analysis Spreadability->Comparative_Analysis Sensory_Panel->Comparative_Analysis Hydration_Study->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion Informed Decision Logical_Relationship cluster_properties Physicochemical Properties cluster_performance In-Formulation Performance Ester_Selection Emollient Ester Selection Melting_Point Melting Point Ester_Selection->Melting_Point Molecular_Weight Molecular Weight Ester_Selection->Molecular_Weight Polarity Polarity Ester_Selection->Polarity Skin_Feel Skin Feel (Sensory Profile) Melting_Point->Skin_Feel affects Viscosity Viscosity Control Melting_Point->Viscosity influences Occlusivity Occlusivity Melting_Point->Occlusivity contributes to Molecular_Weight->Viscosity impacts Stability Emulsion Stability Polarity->Stability determines Final_Product Final Product Attributes Skin_Feel->Final_Product Viscosity->Final_Product Stability->Final_Product Occlusivity->Final_Product

References

A Comparative Analysis of the Occlusive Properties of Common Wax Esters for Dermatological and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals evaluating the occlusive properties of various wax esters. This document provides a comparative analysis of common wax esters, featuring supporting experimental data, detailed methodologies, and visual representations of experimental workflows and relevant biological pathways.

Introduction

Wax esters are a critical class of lipids utilized in a wide array of dermatological and cosmetic formulations for their emollient and occlusive properties. By forming a protective barrier on the skin's surface, these esters help to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration and barrier integrity. This guide offers an objective comparison of the occlusive performance of several common wax esters, supported by available experimental data, to aid in the selection of appropriate ingredients for product development.

Data Presentation: Comparative Occlusive Properties

The occlusive properties of wax esters are primarily evaluated by their ability to reduce TEWL. The following table summarizes available quantitative data on the TEWL reduction capabilities of various wax esters and other occlusive agents for comparison.

Occlusive AgentVehicle/Concentration% TEWL ReductionSource
LanolinNot specified20-30%[1]
Beeswax-based nanoparticlesGel-creamSignificant decrease (specific % not stated)[2]
Almond OilPure oil9.67%Probotanic
Avocado OilPure oil15.79%Probotanic
Jojoba OilPure oil-0.35% (no significant occlusion)Probotanic
Soybean OilPure oil8.63%Probotanic
Paraffin OilPure oil10.66%Probotanic
PetrolatumMinimum 5%>98%[1]

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental protocols.

Experimental Protocols

The evaluation of the occlusive properties of wax esters is predominantly conducted through in vivo measurements of Transepidermal Water Loss (TEWL). Below is a detailed methodology for a typical TEWL measurement study.

In Vivo Measurement of Skin Occlusion by Transepidermal Water Loss (TEWL)

Objective: To quantify the reduction in transepidermal water loss after the application of a topical product containing a wax ester.

Apparatus:

  • Tewameter® (e.g., TM 300 or TM Hex, Courage + Khazaka electronic GmbH) or a similar evaporimeter.

  • Controlled environment chamber or room (Temperature: 20-22°C, Relative Humidity: 40-60%).[3]

  • Skin marker.

  • Topical product(s) to be tested.

  • Untreated control site.

  • Positive control (e.g., Petrolatum).

Procedure:

  • Subject Acclimatization: Subjects rest in a controlled environment for at least 30 minutes before measurements to allow their skin to equilibrate.[4]

  • Test Site Demarcation: Define and mark standardized test areas on the volar forearm of the subjects.

  • Baseline TEWL Measurement:

    • Place the Tewameter® probe perpendicular to the skin surface within the marked area.[5]

    • Record the TEWL value after it has stabilized (typically after 30-60 seconds).[5]

    • Take three consecutive measurements at each site and calculate the average to establish the baseline TEWL.[5]

  • Product Application:

    • Apply a standardized amount of the test product (e.g., 2 mg/cm²) evenly to the designated test area.[4]

    • Leave one area untreated as a negative control.

    • Apply a positive control (e.g., petrolatum) to another designated area.

  • Post-Application TEWL Measurements:

    • At specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application, repeat the TEWL measurements on all test sites as described in step 3.

  • Data Analysis:

    • Calculate the percentage reduction in TEWL for each test product at each time point relative to the baseline measurement using the following formula: % TEWL Reduction = [(Baseline TEWL - Post-Application TEWL) / Baseline TEWL] x 100

    • Compare the TEWL reduction of the test products to the untreated and positive controls.

Mandatory Visualization

Experimental Workflow for TEWL Measurement

TEWL_Workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Phase Acclimatization Subject Acclimatization (30 min in controlled environment) Demarcation Test Site Demarcation (Volar Forearm) Acclimatization->Demarcation Baseline Baseline TEWL Measurement (Tewameter®) Demarcation->Baseline Application Product Application (2 mg/cm²) Baseline->Application PostApplication Post-Application TEWL Measurement (Multiple Time Points) Application->PostApplication Calculation Calculate % TEWL Reduction PostApplication->Calculation Comparison Compare to Controls Calculation->Comparison

Caption: Experimental workflow for evaluating wax ester occlusivity using TEWL.

Signaling Pathways in Skin Hydration

While direct evidence of wax esters modulating specific signaling pathways for skin hydration is limited, their occlusive nature contributes to maintaining the proper function of the stratum corneum. The lipids within the stratum corneum, including ceramides and fatty acids, are known to influence signaling pathways that regulate skin barrier function and hydration. The following diagram illustrates a simplified overview of these general pathways.

Skin_Hydration_Signaling cluster_lipids Stratum Corneum Lipids cluster_receptors Nuclear Receptors cluster_outcomes Cellular Outcomes Ceramides Ceramides PPAR PPARs Ceramides->PPAR FattyAcids Fatty Acids FattyAcids->PPAR Cholesterol Cholesterol LXR LXRs Cholesterol->LXR via oxysterols Differentiation Keratinocyte Differentiation PPAR->Differentiation LipidSynthesis Lipid Synthesis PPAR->LipidSynthesis LXR->Differentiation LXR->LipidSynthesis BarrierFunction Improved Barrier Function Differentiation->BarrierFunction LipidSynthesis->BarrierFunction

Caption: General signaling pathways in skin barrier function influenced by lipids.

Discussion

The occlusive properties of wax esters are fundamental to their function in skincare and dermatological products. By creating a semi-permeable barrier, they effectively reduce the rate of transepidermal water loss, thereby helping to maintain skin hydration, suppleness, and overall barrier health.

Lanolin has been reported to reduce TEWL by a significant 20-30%, making it a highly effective occlusive agent.[1] Its composition, rich in sterol esters, is thought to contribute to its robust barrier-forming capabilities.

Carnauba wax is valued for its film-forming properties, which create a protective barrier on the skin to prevent moisture loss.[7] It is often used in formulations to provide structure and enhance product stability.

Jojoba oil , which is technically a liquid wax ester, interestingly shows minimal to no occlusive effect in some studies. This suggests that its primary benefits may lie more in its emollient and other skin-soothing properties rather than in forming a significant water barrier.

It is important to note that the occlusive efficacy of a wax ester can be influenced by its concentration in a formulation, the overall composition of the product, and the specific test conditions. For instance, petrolatum remains the gold standard for occlusion, with a TEWL reduction of over 98%, providing a benchmark for comparison.[1]

The role of wax esters in skin hydration is primarily physical, through occlusion, rather than through direct modulation of cellular signaling pathways. However, by maintaining a hydrated environment in the stratum corneum, these lipids support the optimal functioning of enzymes involved in desquamation and barrier repair. A healthy lipid barrier, which wax esters help to maintain, is crucial for the proper signaling of pathways involving lipids like ceramides and fatty acids, which in turn regulate keratinocyte differentiation and lipid synthesis, further reinforcing the skin's barrier function.

Conclusion

The selection of a wax ester for a cosmetic or dermatological formulation should be guided by its specific occlusive properties, desired product texture, and overall formulation goals. Lanolin and beeswax demonstrate significant occlusive effects, making them suitable for products aimed at intense moisturization and barrier repair. Carnauba wax offers good film-forming properties, contributing to both occlusion and product structure. Jojoba oil, while a valuable emollient, appears to be less effective as a primary occlusive agent. Further comparative studies with standardized protocols are needed to provide a more definitive ranking of the occlusive potential of these and other wax esters. This guide provides a foundational understanding to aid in the evidence-based selection of these important cosmetic ingredients.

References

A Comparative Guide to the Metabolism of Myristate Esters in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of lipid molecules is paramount for deciphering cellular signaling, energy homeostasis, and the mechanism of action of lipid-based drugs. This guide provides a comparative analysis of the metabolism of myristate esters, contrasting their metabolic processing with other common saturated fatty acid esters, supported by experimental data.

Myristate, a 14-carbon saturated fatty acid (C14:0), is not merely a component of cellular lipids but also a crucial substrate for a vital post-translational modification known as N-myristoylation.[1][2] Myristate esters, upon entering a biological system, are typically hydrolyzed into myristic acid and the corresponding alcohol.[3] The liberated myristic acid can then enter one of two primary metabolic routes: catabolic beta-oxidation for energy production or anabolic pathways, most notably for protein modification.

Comparative Metabolism of Saturated Fatty Acid Esters

A study comparing the metabolism of ethyl esters of myristate (C14:0), palmitate (C16:0), and stearate (C18:0) in normolipidemic men revealed significant differences in their metabolic fates.[4] This highlights that not all saturated fatty acids are handled by the body in the same manner.

Data Presentation: Assimilation and Residence Times

The following tables summarize the quantitative data from the aforementioned study, showcasing the distinct patterns of incorporation and clearance for each fatty acid.[4]

Table 1: Incorporation of Labeled Fatty Acids into Plasma Lipid Components

Fatty AcidIncorporation into Triglyceride (TG)Incorporation into Phospholipid (PL)Incorporation into Cholesteryl Ester (CE)
Myristate > 95%--
Palmitate -18%7%
Stearate -33%9%
Data sourced from a study on normolipidemic men fed stable-isotope-labeled fatty acid ethyl esters.[4]

Table 2: Mean Residence Times (MRTs) of Fatty Acids in Lipoprotein Subfractions (Hours)

Fatty AcidTriglyceride (TG)Phospholipid (PL)
Myristate 8.6 - 9.96.7 - 10.9
Palmitate 12.7 - 15.319.6 - 21.3
Stearate 10.7 - 15.517.8 - 19.9
Data represents the range of MRTs across various lipoprotein subfractions (TRL, IDL, LDL, HDL).[4]

These data demonstrate that myristate is predominantly incorporated into triglycerides and is cleared from circulation more rapidly than palmitate and stearate.[4] This rapid turnover suggests a distinct role for myristate in cellular metabolism compared to other long-chain saturated fatty acids.

Key Metabolic Pathways

Myristate metabolism is multifaceted, involving both energy production and complex cellular regulation.

Beta-Oxidation Pathway

Upon hydrolysis of myristate esters, the resulting myristic acid can be transported into the mitochondria for catabolism.[5][6] This process, known as beta-oxidation, systematically breaks down the fatty acid into two-carbon acetyl-CoA units, generating significant amounts of ATP, FADH2, and NADH.[5][6] This pathway is a primary source of energy, particularly during fasting or prolonged exercise.[6][7]

Beta_Oxidation_Workflow cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Myristate Myristate Ester Myristic_Acid Myristic Acid Myristate->Myristic_Acid Esterase Hydrolysis Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase Myristoyl_CoA_M Myristoyl-CoA Myristoyl_CoA->Myristoyl_CoA_M Carnitine Shuttle Beta_Oxidation β-Oxidation Spiral (4 steps, repeated) Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ATP ATP Beta_Oxidation->ATP FADH2, NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->ATP via Oxidative Phosphorylation N_Myristoylation_Pathway cluster_function Cellular Functions Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase NMT N-Myristoyl- transferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Attachment Target_Protein Target Protein (with N-terminal Glycine) Target_Protein->NMT Membrane_Targeting Membrane Targeting Myristoylated_Protein->Membrane_Targeting Signal_Transduction Signal Transduction Myristoylated_Protein->Signal_Transduction Protein_Interaction Protein-Protein Interaction Myristoylated_Protein->Protein_Interaction Experimental_Workflow cluster_protocol Experimental Protocol start Administer Stable Isotope-Labeled Fatty Acid Esters sampling Collect Blood Samples (over 72 hours) start->sampling separation Isolate Plasma & Separate Lipoproteins (Ultracentrifugation) sampling->separation extraction Extract Lipid Classes (TG, PL, CE) separation->extraction analysis Quantify Labeled Fatty Acids (GC-MS) extraction->analysis modeling Calculate Mean Residence Times (MRT) analysis->modeling end Comparative Metabolic Data modeling->end

References

Safety Operating Guide

Proper Disposal of Myristyl Myristate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Myristyl myristate, a common ingredient in cosmetic and pharmaceutical formulations, is generally not classified as a hazardous substance.[1][2][3] However, proper handling and disposal procedures are essential to maintain a safe laboratory environment and ensure environmental responsibility. This guide provides detailed, step-by-step instructions for the safe disposal of this compound.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. While not considered highly hazardous, direct contact may cause mild irritation.[2][4]

Recommended PPE:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[4]

  • Lab Coat: A standard lab coat is sufficient to prevent skin contact.

General Handling Precautions:

  • Avoid generating dust if handling the solid form.[5]

  • Ensure adequate ventilation in the work area.[1][5]

  • Wash hands thoroughly after handling the substance.[1][4]

  • Do not eat, drink, or smoke in the handling area.[2][4]

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

Step-by-Step Spill Cleanup Protocol:

  • Restrict Access: Cordon off the spill area to prevent further spread and exposure.

  • Ventilate the Area: Ensure good ventilation to disperse any potential fumes, although this compound has low volatility.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad to contain the substance.[6] For solid spills, carefully sweep or scoop the material.

  • Collect the Material: Use appropriate tools, such as a scoop or spatula, to collect the absorbed or spilled material.[5] Place the collected waste into a suitable, labeled, and closed container for disposal.[5][6]

  • Clean the Area: Once the bulk of the material is removed, clean the affected surface with soap and water.[1][4]

  • Dispose of Cleanup Materials: All contaminated materials, including gloves, absorbent pads, and cleaning cloths, should be placed in the designated waste container for proper disposal.

III. Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment. It should not be discharged into drains, sewers, or waterways.[5]

Waste this compound (Unused or Contaminated):

  • Collection: Collect waste this compound in a clearly labeled, sealed container.

  • Disposal Vendor: Dispose of the product through an authorized waste disposal company or a licensed collector of chemical waste.[1][4] Adherence to local, state, and federal regulations is mandatory.[2][3]

Empty Container Disposal:

  • Triple Rinse: If the container held liquid this compound, triple rinse it with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Render Unusable: Puncture or otherwise destroy the empty container to prevent its reuse.[5]

  • Disposal: Completely emptied containers can be offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.[1][5]

IV. Quantitative Disposal Data

The reviewed safety data sheets did not specify quantitative limits for disposal. Disposal procedures should align with local and national environmental regulations.

ParameterValue
RCRA Hazardous Waste ID Not classified as hazardous waste.
Reportable Quantity (RQ) No specific information available. Consult local regulations.
Toxicity Characteristics Not classified as acutely toxic.[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

MyristylMyristateDisposal start Start: this compound for Disposal is_spill Is it a spill? start->is_spill is_container Is it an empty container? start->is_container spill_cleanup Contain and collect with inert absorbent is_spill->spill_cleanup Yes waste_product Unused or contaminated product is_spill->waste_product No package_waste Package in a labeled, sealed container spill_cleanup->package_waste contact_vendor Contact authorized waste disposal vendor package_waste->contact_vendor rinse_container Triple rinse the container is_container->rinse_container Yes puncture_container Puncture to prevent reuse rinse_container->puncture_container recycle_landfill Recycle or dispose in sanitary landfill puncture_container->recycle_landfill end End: Proper Disposal recycle_landfill->end waste_product->package_waste contact_vendor->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Myristyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of Myristyl myristate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] However, it may act as a mild irritant to the eyes and skin, and inhalation of dust or fumes from the heated product may cause respiratory discomfort.[1][4] Ingestion of large amounts may lead to gastrointestinal issues such as nausea and vomiting.[1][2] Therefore, observing standard laboratory safety protocols is essential.

Operational Plan:

  • Risk Assessment: Before handling, conduct a thorough risk assessment of the specific procedures to be performed.

  • Ventilation: Use this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[5]

  • Avoid Contact: Minimize direct contact with the skin and eyes.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

  • Housekeeping: Maintain a clean and organized workspace to prevent accidental spills.[7] Clean up any spills promptly. For solid this compound, this can be done by wiping up with a cloth or collecting the material with sand or earth for larger spills.[2]

Personal Protective Equipment (PPE)

While this compound has a low hazard profile, the use of appropriate PPE is a crucial component of safe laboratory practice.[7][8] The following table summarizes the recommended PPE for handling this substance.

Protection Type Recommended PPE Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields or safety gogglesTo be worn at all times in the laboratory to protect against potential splashes or airborne particles.[8]
Face shieldRecommended in addition to safety glasses or goggles when there is a significant risk of splashing, such as when handling molten this compound.[8]
Hand Protection Nitrile or latex glovesTo be worn to prevent skin contact.[7] Gloves should be inspected before use and changed immediately if contaminated.[6]
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin from accidental spills.[7]
Respiratory Protection Not generally requiredUnder normal handling conditions with adequate ventilation, respiratory protection is not necessary.[3] If dust or fumes are generated, work in a fume hood.

Disposal Plan

This compound is not classified as a hazardous waste, which simplifies its disposal.[2] However, all disposal must comply with local, state, and federal regulations.[5]

Disposal Protocol:

  • Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous substances. If it is, the entire mixture must be treated as hazardous waste.[6]

  • Solid Waste:

    • Uncontaminated this compound can be disposed of as non-hazardous solid waste.[1][5]

    • It should be placed in a clearly labeled, sealed container to prevent leakage or spillage.

    • This container can then be placed in the regular laboratory trash destined for a sanitary landfill, in accordance with institutional procedures.[1]

  • Contaminated PPE:

    • Used gloves, lab coats, and other disposable PPE contaminated with this compound can be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous materials.

  • Empty Containers:

    • Empty this compound containers should be fully drained.

    • The labels should be defaced or removed before placing the container in the regular trash or recycling, as per institutional policy.[1]

Experimental Protocols

The information provided in this document is based on a review of Safety Data Sheets and general laboratory safety guidelines. Specific experimental protocols should be developed and reviewed by the principal investigator or laboratory supervisor, taking into account the specific quantities and conditions of use for this compound in the planned procedures.

Visual Guide for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Risk Assessment: Potential for splash, dust, or aerosol generation? start->risk_assessment standard_ppe Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves risk_assessment->standard_ppe Low Risk enhanced_ppe Enhanced PPE: - Goggles/Face Shield - Lab Coat - Nitrile Gloves risk_assessment->enhanced_ppe Splash Risk fume_hood Work in a Fume Hood risk_assessment->fume_hood Dust/Aerosol Risk end Proceed with Experiment standard_ppe->end enhanced_ppe->end fume_hood->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristyl myristate
Reactant of Route 2
Reactant of Route 2
Myristyl myristate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.